molecular formula C18H32O16 B15587175 D-(+)-Cellotriose

D-(+)-Cellotriose

Cat. No.: B15587175
M. Wt: 504.4 g/mol
InChI Key: FYGDTMLNYKFZSV-DKMXAAGRSA-N
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Description

D-(+)-Cellotriose is a useful research compound. Its molecular formula is C18H32O16 and its molecular weight is 504.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C18H32O16

Molecular Weight

504.4 g/mol

IUPAC Name

(2S,3R,4S,5S,6R)-2-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-[(2S,3R,4S,5S,6S)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol

InChI

InChI=1S/C18H32O16/c19-1-4-7(22)8(23)12(27)17(31-4)34-15-6(3-21)32-18(13(28)10(15)25)33-14-5(2-20)30-16(29)11(26)9(14)24/h4-29H,1-3H2/t4-,5+,6+,7-,8+,9+,10+,11+,12-,13+,14+,15+,16+,17+,18-/m1/s1

InChI Key

FYGDTMLNYKFZSV-DKMXAAGRSA-N

Origin of Product

United States

Foundational & Exploratory

D-(+)-Cellotriose: A Technical Guide to Its Chemical Properties and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-(+)-Cellotriose is a naturally occurring oligosaccharide, specifically a trisaccharide composed of three D-glucose units linked by β-1,4-glycosidic bonds. As a fundamental component of the cellodextrin series, it serves as a key intermediate in the enzymatic hydrolysis of cellulose (B213188), the most abundant biopolymer on Earth.[1] Its well-defined structure makes it an invaluable tool in carbohydrate chemistry, biotechnology, and biomedical research. This guide provides an in-depth overview of the chemical properties of this compound, including quantitative data, reaction pathways, and detailed experimental protocols.

Physicochemical and Analytical Properties

The fundamental properties of this compound are summarized in the tables below. These values are compiled from various chemical suppliers and scientific publications. It should be noted that some physical constants, such as boiling point and density, are often predicted values due to the thermal lability of the compound.

Table 1: General Physicochemical Properties of this compound
PropertyValueReference(s)
IUPAC Name (2R,3R,4R,5R)-4-[(2S,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2,3,5,6-tetrahydroxyhexanal[]
Synonyms O-β-D-Glucopyranosyl-(1→4)-O-β-D-glucopyranosyl-(1→4)-D-glucose; (β-D-Glc-[1→4])₂-D-Glc[3]
CAS Number 33404-34-1[3]
Molecular Formula C₁₈H₃₂O₁₆[3]
Molecular Weight 504.44 g/mol [3]
Appearance White to off-white crystalline powder or solid[][3][4]
Melting Point 156 - 170 °C; >165 °C (decomposes)[][3][4]
Boiling Point 865.2 ± 65.0 °C at 760 mmHg (Predicted)[]
Density 1.8 ± 0.1 g/cm³ (Predicted)[1][]
Optical Activity [α]ᴅ: +32 → +23[4]
pKa 12.39 ± 0.20 (Predicted)[4]
Table 2: Solubility of this compound
SolventSolubilityConditionsReference(s)
Water 50 mg/mLClear, colorless solution[1][4][5]
Water Slightly SolubleSonication may be required[][6]
DMSO Slightly Soluble-[][6]
Methanol Slightly Soluble-[][6]

Reactivity and Stability

This compound is a hygroscopic compound that is stable under recommended storage conditions (frozen, under an inert atmosphere).[1][4][6] It is incompatible with strong oxidizing agents.[1] Its primary reactions involve the cleavage of its glycosidic bonds through hydrolysis or degradation under oxidative or alkaline conditions.

Hydrolysis

As an intermediate in cellulose breakdown, cellotriose (B13521) can be hydrolyzed into smaller sugars. This can be achieved enzymatically or through acid catalysis.

  • Enzymatic Hydrolysis: This is the most common pathway in biological systems and industrial processes. Cellulase (B1617823) enzyme complexes, particularly β-glucosidases, catalyze the stepwise cleavage of glycosidic bonds.[7] The hydrolysis of cellotriose yields one molecule of cellobiose (B7769950) and one molecule of glucose, or complete hydrolysis to three molecules of glucose.[8]

  • Acid Hydrolysis: In the presence of acid, the glycosidic linkages are cleaved to ultimately yield D-glucose.[9]

Enzymatic_Hydrolysis Cellulose Cellulose Cellotriose This compound Cellulose->Cellotriose Endoglucanase / Cellobiohydrolase Cellobiose Cellobiose Cellotriose->Cellobiose β-Glucosidase Glucose Glucose Cellotriose->Glucose Cellobiose->Glucose β-Glucosidase

Fig. 1: Simplified pathway of enzymatic cellulose hydrolysis.
Oxidative and Alkaline Degradation

Studies have shown that cellotriose, as a model for cellulose, undergoes degradation in both oxidative (hydrogen peroxide) and alkaline (sodium hydroxide) media.[10][11] These reactions are significant in industrial processes like pulp bleaching.

  • Oxidative Degradation: Treatment with hydrogen peroxide (H₂O₂) leads to the formation of various products through radical attacks on the glycosidic linkages.[10][11] The main degradation products include smaller cellooligosaccharides (cellobiose, glucose), gluconic acid, 2-keto-gluconic acid, and 2,3-dihydroxy-butanedioic acid.[10][11]

  • Alkaline Degradation: Under strong alkaline conditions and heat, cellotriose degrades primarily via an enediol anion reaction mechanism.[10][11] This "peeling" reaction results in products such as 3-deoxy-isosaccharinic acid-1,4-lactone and 3-deoxy-hexonic acid-1,4-lactone.[10][11]

Degradation_Pathways cluster_0 Oxidative Degradation cluster_1 Alkaline Degradation C3_Ox This compound Ox_Products Products: • Cellobiose, Glucose • D-Gluconic Acid • 2-Keto-gluconic acid • Dihydroxy-butanedioic acid • Arabinose (minor) C3_Ox->Ox_Products + H₂O₂ (Radical Attack) C3_Alk This compound Alk_Products Products: • 3-Deoxy-isosaccharinic acid-1,4-lactone • 3-Deoxy-hexonic acid-1,4-lactone C3_Alk->Alk_Products + NaOH, Heat (Enediol Anion Reaction)

Fig. 2: Major degradation pathways for this compound.

Experimental Protocols

Detailed methodologies are crucial for reproducible research. The following protocols are based on published literature for the preparation and analysis of cellotriose and its degradation products.

Protocol 1: Preparation of Cellotriose from Cellulose

This protocol describes the acid hydrolysis of cellulose followed by chromatographic separation to obtain purified cellooligosaccharides.[11]

  • Hydrolysis: Mix cotton cellulose with a solution of hydrochloric acid (37 wt%) and formic acid (88 wt%) in a 4:96 (v/v) ratio. Allow the reaction to proceed to achieve partial hydrolysis.

  • Neutralization: Carefully neutralize the hydrolysate.

  • Fractionation: Concentrate the water-soluble portion of the hydrolysate.

  • Purification: Load the concentrated sample onto a Bio-Gel P-2 column (e.g., 2.5 cm × 125 cm). Elute with deionized water.

  • Analysis: Collect fractions and analyze using High-Performance Liquid Chromatography (HPLC) to identify and pool the fractions containing pure cellotriose.[11] Purity can be confirmed by HPLC and NMR spectroscopy.[3][12]

Protocol 2: Analysis of Oxidative Degradation

This method details the procedure for studying the degradation of cellotriose in a hydrogen peroxide medium.[11]

  • Reaction Setup: Dissolve 500 mg of purified this compound in 50 mL of deionized water in a three-necked flask equipped with a condenser and stirrer. Heat the solution to 80 °C.

  • Oxidant Addition: Add 1.5 mL of H₂O₂ (30 wt%) to the solution. Add two subsequent 1.5 mL aliquots of H₂O₂ at 1-hour intervals (total of 4.5 mL).

  • Reaction: Continue the reaction for an additional 4 hours at 80 °C with stirring.

  • Sample Preparation: After the reaction, immediately freeze-dry the product mixture to obtain a white powder for analysis.

  • Analysis: Analyze the degradation products using techniques such as HPLC, Fourier Transform Infrared (FTIR) spectrometry, and Gas Chromatography-Mass Spectrometry (GC-MS) after derivatization.[10][11]

Protocol 3: Analysis of Degradation Products by GC-MS

To analyze the non-volatile degradation products by GC-MS, a derivatization step is required to make them volatile.[10]

  • Derivatization: Convert the hydroxyl and carboxyl groups of the degradation products into their trimethylsilyl (B98337) (TMS) ethers and esters. This can be achieved using a silylating agent like a mixture of trimethylchlorosilane (TMS) and hexamethyldisilane (B74624) (HMDS).[10]

  • GC-MS Analysis: Perform the analysis on a GC-MS system equipped with a suitable column (e.g., HP-5MS).

  • Temperature Program Example:

    • Initial temperature: 150 °C, hold for 3 min.

    • Ramp 1: Increase to 230 °C at a rate of 12 °C/min.

    • Ramp 2: Increase to 290 °C at a rate of 7 °C/min.

    • Final hold: 290 °C for 10 min.[10]

  • Mass Spectrometry: Use electron impact (EI) ionization at 70 eV for fragmentation and identification of compounds by comparing with mass spectral libraries.[10]

Biological Role and Applications

Beyond its role as a chemical intermediate, this compound and related cellodextrins are biologically significant and have numerous applications in research and development.

  • Enzyme Assays: It is a critical substrate for characterizing the activity of cellulase and β-glucosidase enzymes, which is essential for developing efficient biofuel production processes.[3]

  • Prebiotic Research: Cellotriose is investigated for its potential as a prebiotic, promoting the growth of beneficial gut microbiota.[3]

  • Plant Immunity: Cellodextrins, including cellotriose, act as Damage-Associated Molecular Patterns (DAMPs) in plants.[13][14] When plant cell walls are damaged by pathogens, these fragments are released and can be perceived by cell surface receptors, triggering an immune response.[13][15] This signaling cascade involves the generation of reactive oxygen species (ROS), activation of MAPK cascades, and expression of defense-related genes.[13][14]

Plant_Immunity cluster_pathogen Pathogen Attack cluster_plant Plant Cell Pathogen Pathogen CWDEs Cell Wall Degrading Enzymes (CWDEs) Pathogen->CWDEs CellWall Plant Cell Wall (Cellulose) CWDEs->CellWall Degrades Cellodextrins Cellodextrins (e.g., Cellotriose) CellWall->Cellodextrins Releases DAMPs Receptor Pattern Recognition Receptor (PRR) Cellodextrins->Receptor Binds to Signaling Downstream Signaling (MAPK Cascade, etc.) Receptor->Signaling Activates Response Immune Response (ROS Burst, Gene Expression) Signaling->Response

Fig. 3: Role of cellodextrins as DAMPs in plant immunity.

Conclusion

This compound is more than just a simple sugar; it is a fundamental molecule for understanding cellulose biochemistry, a tool for enzyme characterization, and a signaling molecule in plant biology. A thorough understanding of its chemical properties, reactivity, and the protocols for its study is essential for professionals in biotechnology, agricultural science, and drug development. The data and methodologies presented in this guide offer a comprehensive resource for leveraging the unique characteristics of this compound in advanced research applications.

References

An In-depth Technical Guide to D-(+)-Cellotriose: Structure, Properties, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

D-(+)-Cellotriose is a key oligosaccharide intermediate in the enzymatic hydrolysis of cellulose (B213188). Comprised of three β-(1→4) linked D-glucose units, its study is fundamental to understanding cellulose degradation, biofuel production, and carbohydrate biochemistry. This guide provides a comprehensive overview of the molecular structure, physicochemical properties, and significant applications of this compound, tailored for professionals in research and development.

Molecular Structure and Formula

This compound is a trisaccharide with a linear structure. It consists of three D-glucopyranose units joined by β-1,4 glycosidic bonds. The systematic name is O-β-D-Glucopyranosyl-(1→4)-O-β-D-glucopyranosyl-(1→4)-D-glucose.[1][2]

  • Molecular Formula: C₁₈H₃₂O₁₆[1][2][3][][5]

  • Molecular Weight: 504.44 g/mol [1][2][3][][6]

The chemical structure of this compound is visualized below.

Caption: Chemical structure of this compound.

Physicochemical Properties

A summary of the key quantitative properties of this compound is presented in the table below for easy reference and comparison.

PropertyValueReference(s)
Molecular Formula C₁₈H₃₂O₁₆[1][2][][5]
Molecular Weight 504.44 g/mol [1][2][3][]
CAS Number 33404-34-1[1][2][3]
Appearance White to off-white solid/powder[1][3][]
Melting Point 156 - 170 °C (decomposes)[1][][7]
Purity ≥95%[1][2][]
Solubility Soluble in water (50 mg/mL); Slightly soluble in DMSO and Methanol.[][7][8]
Optical Activity [α]D +32° to +23°[7]
Sensitivity Hygroscopic[7][8]

Biological Significance and Applications

This compound is more than a simple sugar; it is a crucial molecule in various biological and industrial processes.

  • Cellulose Degradation: It is a primary product of the enzymatic breakdown of cellulose by endoglucanases. Further hydrolysis by β-glucosidases yields glucose. This makes it a critical intermediate in the natural carbon cycle and in industrial biomass conversion.[3][8]

  • Biotechnology: In biotechnology, it serves as a substrate for characterizing cellulase (B1617823) activity, which is vital for developing biofuels and other renewable energy sources.[1] It is also used in research on saccharification and ethanol (B145695) fermentation.[7][8]

  • Food Industry: this compound can be used as a prebiotic, potentially promoting the growth of beneficial gut microbiota.[1]

  • Pharmaceuticals: It has applications in drug formulation, where it can be used to improve the solubility and bioavailability of certain medications.[1]

  • Cosmetics: Due to its hygroscopic nature, it is incorporated into skincare products for its moisturizing properties.[1]

The logical workflow for the enzymatic hydrolysis of cellulose, highlighting the role of Cellotriose (B13521), is depicted below.

Cellulose_Hydrolysis Cellulose Cellulose (Polymer) Endoglucanase Endoglucanase Cellulose->Endoglucanase Cellodextrins Cellodextrins (e.g., Cellohexaose, Cellopentaose) Cellotriose This compound Cellodextrins->Cellotriose Exoglucanase Exoglucanase Cellodextrins->Exoglucanase Betaglucosidase β-Glucosidase Cellotriose->Betaglucosidase Cellobiose Cellobiose (Disaccharide) Cellobiose->Betaglucosidase Glucose Glucose (Monosaccharide) Endoglucanase->Cellodextrins Exoglucanase->Cellobiose Betaglucosidase->Glucose

Caption: Enzymatic hydrolysis of cellulose to glucose.

Experimental Protocols

Detailed experimental protocols are highly dependent on the specific research application. Below is a generalized methodology for a common application: the determination of β-glucosidase activity using this compound as a substrate.

Objective: To quantify the enzymatic activity of a β-glucosidase by measuring the rate of glucose production from this compound.

Materials:

  • This compound (≥95% purity)

  • β-glucosidase enzyme solution of unknown activity

  • Sodium acetate (B1210297) buffer (e.g., 50 mM, pH 5.0)

  • Glucose oxidase/peroxidase (GOPOD) reagent for glucose quantification

  • Spectrophotometer

  • Thermostated water bath or incubator

  • Micropipettes and tubes

Methodology:

  • Substrate Preparation: Prepare a stock solution of this compound (e.g., 10 mM) in the sodium acetate buffer.

  • Enzyme Reaction: a. Pre-warm the this compound solution and the buffer to the optimal temperature for the enzyme (e.g., 50°C). b. In a microcentrifuge tube, combine a specific volume of buffer and the this compound stock solution. c. Initiate the reaction by adding a small volume of the β-glucosidase enzyme solution. The final reaction volume and substrate concentration should be standardized (e.g., 1 mL final volume, 1 mM final cellotriose concentration). d. Incubate the reaction mixture at the optimal temperature for a defined period (e.g., 10, 20, 30 minutes). It is crucial to ensure the reaction is within the linear range. e. Terminate the reaction by heat inactivation (e.g., boiling for 5-10 minutes).

  • Glucose Quantification: a. After cooling the terminated reaction tubes to room temperature, take an aliquot of the reaction mixture. b. Add the GOPOD reagent according to the manufacturer's instructions. This reagent reacts with glucose to produce a colored product. c. Incubate for the recommended time to allow for color development. d. Measure the absorbance of the solution at the specified wavelength (typically 510 nm) using a spectrophotometer.

  • Standard Curve and Calculation: a. Prepare a standard curve using known concentrations of glucose. b. Use the standard curve to determine the concentration of glucose produced in the enzymatic reaction. c. Calculate the enzyme activity, typically expressed in Units (U), where 1 U is defined as the amount of enzyme that catalyzes the release of 1 µmol of glucose per minute under the specified conditions.

Signaling Pathways

This compound is primarily recognized as a metabolic intermediate in the breakdown of cellulose and is not known to be directly involved in intracellular or intercellular signaling pathways in mammalian systems. Its role is that of a substrate for specific enzymes rather than a signaling molecule that binds to receptors to trigger a signaling cascade. Research primarily focuses on its role in microbial metabolism and enzyme kinetics.[2]

References

A Technical Guide to the Natural Sources, Occurrence, and Biological Significance of Cellotriose

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cellotriose (B13521) is a trisaccharide composed of three glucose units linked by β-1,4 glycosidic bonds.[1] As a fundamental cello-oligosaccharide, it represents a key intermediate in the enzymatic degradation of cellulose (B213188), the most abundant biopolymer on Earth.[2][3] While historically viewed primarily as a structural component of plant biomass, recent research has unveiled its active roles in biological signaling, positioning it as a molecule of significant interest in microbiology, plant science, and biotechnology.[4][5] This guide provides an in-depth overview of the natural origins of cellotriose, its quantitative occurrence, its function as a biological effector, and the experimental methodologies used for its study.

Natural Sources and Occurrence

The primary natural source of cellotriose is lignocellulosic biomass, where it is generated during the breakdown of cellulose.[2] It is not typically found as a free sugar in high concentrations but rather as a transient product of enzymatic hydrolysis in various biological contexts.

Lignocellulosic Biomass

Cellulose, a linear polymer of β-1,4-linked glucose units, constitutes 30-50% of the dry weight of plant biomass.[3] The enzymatic or chemical breakdown of this polymer releases a series of cello-oligosaccharides, including cellotriose. Specific plant-derived materials where cello-oligosaccharides have been identified include pine needles and cornstalks.

Microbial Degradation of Cellulose

Microorganisms, including various fungi and bacteria, are the primary agents of cellulose degradation in nature and, consequently, the main producers of cellotriose.[6]

  • Fungi: The wood-decaying basidiomycete Phanerochaete chrysosporium generates soluble cellotriose when cultured in the presence of cellulose.[4] Anaerobic fungi, such as Piromyces finnis, have also evolved complex enzyme systems (cellulosomes) for degrading lignocellulose, a process in which cellotriose is an intermediate.[7]

  • Bacteria: Cellulolytic bacteria play a crucial role in environments like the rumen, where they break down plant fibers.[8] Fibrobacter succinogenes is a predominant bacterium in this ecosystem that effectively degrades cellulose into cellodextrins.[8] Specific transporters for cellotriose have been identified in the bacterium Streptomyces reticuli, indicating its importance in bacterial metabolism.[4]

Other Natural Occurrences

Cellotriose has also been reported in the zooplankton species Daphnia pulex, where it is classified as a bacterial xenobiotic metabolite.[9] While honey and honeydew are rich sources of various oligosaccharides, cellotriose is not a major, commonly reported constituent compared to sugars like melezitose (B1663849) in honeydew.[10][11]

Quantitative Occurrence of Cellotriose

The concentration of free cellotriose in natural environments is typically low due to its role as a transient intermediate that is rapidly consumed by microorganisms.[4] Quantitative data from experimental settings provide insight into its production levels under specific conditions.

Source/ConditionOrganism/ProcessCellotriose Concentration/YieldReference
Culture Supernatant (with cellulose)Phanerochaete chrysosporium~4 µM (on day 1)[4]
Enzymatic Hydrolysis of Sugarcane StrawPichia pastoris (expressing enzymes)0.86 ± 0.01 mg per g of straw[12]
Acidic Hydrolysis of CellulosePhosphoric AcidPart of a 23% global yield of water-soluble oligomers (low DP fraction)[13]

Biological Roles and Signaling Pathways

Beyond its structural origins, cellotriose functions as a signaling molecule in both microorganisms and plants.

Inducer of Cellulase (B1617823) Gene Expression in Fungi

In the fungus Phanerochaete chrysosporium, cellotriose and cellotetraose (B13520) act as natural inducers for the transcription of genes encoding cellobiohydrolases, which are essential enzymes for cellulose degradation.[4] Notably, cellotriose is a more potent inducer than cellobiose (B7769950) for certain cellulase genes (e.g., cel7D).[4] This suggests a feedback mechanism where the initial breakdown products of cellulose signal the organism to ramp up the production of cellulolytic enzymes.

Damage-Associated Molecular Pattern (DAMP) in Plants

In plants, cellotriose is recognized as a Damage-Associated Molecular Pattern (DAMP), indicating cell wall damage.[5][14] In Arabidopsis thaliana, the perception of extracellular cellotriose by the malectin domain-containing receptor kinase CORK1 triggers a cascade of immune responses.[5] These responses include the production of reactive oxygen species (ROS), the activation of mitogen-activated protein kinases (MAPKs), and the biosynthesis of defense hormones.[5][14] This signaling pathway is crucial for the plant to recognize and respond to threats that compromise its cell wall integrity, such as mechanical damage or pathogen attack.

Cellotriose_DAMP_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Cellotriose Cellotriose (DAMP) CORK1 CORK1 Receptor Kinase Cellotriose->CORK1 Binds to MAPK_Cascade MAPK Cascade (MAPK3/6 Phosphorylation) CORK1->MAPK_Cascade Activates ROS_Production ROS Production (via NADPH Oxidase) CORK1->ROS_Production Activates Defense_Genes Defense Gene Activation MAPK_Cascade->Defense_Genes ROS_Production->Defense_Genes Hormone_Synth Defense Hormone Biosynthesis Defense_Genes->Hormone_Synth Leads to

Cellotriose as a DAMP in Arabidopsis thaliana.

Experimental Protocols

The study of cellotriose involves its production from cellulosic sources, subsequent purification, and analytical quantification.

Production of Cello-oligosaccharides via Enzymatic Hydrolysis

This protocol is based on the methodology for hydrolyzing pretreated lignocellulosic biomass.[12]

  • Enzyme Production: Recombinantly express necessary enzymes (e.g., endoglucanases, lytic polysaccharide monooxygenases) in a suitable host like Pichia pastoris.

  • Enzyme Purification: Harvest the enzymes from the culture medium. Purify them using techniques such as hydrophobic interaction chromatography. Elute the proteins and collect fractions containing the target enzymes.

  • Biomass Pretreatment: Prepare the lignocellulosic substrate (e.g., sugarcane straw) to make the cellulose more accessible to enzymes.

  • Hydrolysis Reaction: Set up the hydrolysis reaction in a buffered solution (e.g., pH 5.0) at an optimal temperature (e.g., 50°C). Add the purified enzymes to the pretreated biomass (e.g., 1% w/v).

  • Incubation: Incubate the mixture with agitation (e.g., 150 rpm) for a defined period (e.g., 48 hours).

  • Product Analysis: After incubation, separate the soluble fraction containing the cello-oligosaccharides for quantification.

Production of Cello-oligosaccharides via Acidic Hydrolysis

This protocol is adapted from a method using phosphoric acid to generate cellulose oligomers.[13]

  • Reaction Setup: Swell microcrystalline cellulose in a high-concentration phosphoric acid solution.

  • Hydrolysis: Maintain the reaction at a controlled temperature to facilitate the hydrolysis of glycosidic bonds.

  • Reaction Quenching: Stop the reaction by adding a large volume of cold water or another suitable solvent.

  • Neutralization and Filtration: Neutralize the acid and filter the solution to remove any remaining insoluble cellulose.

  • Differential Solubilization: Reduce the complexity of the resulting oligomer mixture by using differential solubilization. For example, methanol (B129727) can be used to dissolve lower molecular weight oligomers (including cellotriose), separating them from larger ones.[13]

Experimental_Workflow cluster_production Oligosaccharide Production cluster_purification Purification & Analysis Biomass Lignocellulosic Biomass (e.g., Cellulose, Straw) Hydrolysis Hydrolysis Biomass->Hydrolysis Mixture Crude Oligosaccharide Mixture Hydrolysis->Mixture Generates Method1 Enzymatic Method (Cellulases) Method1->Hydrolysis Method2 Chemical Method (e.g., Phosphoric Acid) Method2->Hydrolysis Separation Separation/Purification (e.g., Chromatography, Differential Solubilization) Mixture->Separation Analysis Quantification (HPLC) Separation->Analysis Purified Fractions

Workflow for Cellotriose Production and Analysis.
Quantification of Cellotriose by High-Performance Liquid Chromatography (HPLC)

This is a standard method for analyzing soluble cello-oligosaccharides.[4]

  • Sample Preparation: Centrifuge the sample (e.g., culture supernatant, hydrolysis reaction mixture) to remove solids and particulates. Filter the supernatant through a 0.22 µm or 0.45 µm filter.

  • Chromatographic System: Use an HPLC system equipped with a carbohydrate analysis column (e.g., an amino-based column).

  • Mobile Phase: The mobile phase is typically an isocratic or gradient mixture of acetonitrile (B52724) and water.

  • Detection: Use a Refractive Index (RI) detector for quantification.

  • Quantification: Create a standard curve using high-purity cellotriose standards of known concentrations.[15] Run the prepared samples and compare the peak areas to the standard curve to determine the concentration of cellotriose.

Conclusion

Cellotriose, once considered merely a passive intermediate in cellulose breakdown, is now understood to be an active biological molecule. Its role as a potent inducer of cellulase expression in fungi and as a DAMP in plant immunity highlights its importance in microbial-plant interactions and ecosystem carbon cycling. For researchers in drug development and biotechnology, the signaling pathways activated by cellotriose present potential targets for modulating plant defense or improving enzymatic processes for biofuel production. The methodologies outlined provide a foundation for the further exploration and exploitation of this significant oligosaccharide.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to D-(+)-Cellotriose (CAS Number 33404-34-1)

Introduction

This compound is a naturally occurring oligosaccharide composed of three D-glucose units linked by β-1,4-glycosidic bonds.[1] As a fundamental building block of cellulose, the most abundant biopolymer on Earth, cellotriose (B13521) plays a significant role in various biological and industrial processes. This technical guide provides a comprehensive overview of this compound, including its physicochemical properties, biological functions, applications, and detailed experimental protocols for its synthesis and analysis. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the fields of carbohydrate chemistry, biochemistry, biotechnology, and drug development.

Physicochemical Properties

This compound is a white, solid compound with a molecular weight of 504.44 g/mol .[1] It is soluble in water and has a melting point greater than 165°C, at which it begins to decompose.[1] A summary of its key physicochemical properties is presented in Table 1.

PropertyValueReference
CAS Number 33404-34-1[1]
Molecular Formula C₁₈H₃₂O₁₆[1]
Molecular Weight 504.44 g/mol [1]
Appearance White solid[1]
Melting Point >165°C (decomposes)[1]
Solubility Soluble in water
Purity ≥95%
Storage ≤ -10°C[1]

Table 1: Physicochemical Properties of this compound. This table summarizes the key physical and chemical properties of this compound.

Biological Roles and Applications

This compound exhibits a range of biological activities and has found applications in various fields.

Biological Roles
  • Prebiotic: this compound is considered a potential prebiotic, promoting the growth of beneficial gut bacteria, which can contribute to improved digestive health.[1]

  • Damage-Associated Molecular Pattern (DAMP): In plants, cellotriose acts as a DAMP, a molecule released upon cell wall damage that can trigger immune responses.[2][3] It is recognized by the receptor kinase CORK1, initiating a signaling cascade that leads to defense gene activation and cell wall repair mechanisms.[2][3][4]

  • Bacterial Energy Source: Cellotriose serves as a source of energy for cellulolytic bacteria.[5]

Applications
  • Biotechnology: It is employed in enzyme assays to study cellulase (B1617823) activity, which is crucial for the development of biofuels and other bio-based products.[1]

  • Food Industry: As a prebiotic and functional ingredient, it can be used to enhance the nutritional profile and texture of food products.[1]

  • Research: In academic and industrial research, this compound is used as a standard for carbohydrate analysis and for studying the structure and function of polysaccharides like cellulose.[1]

  • Drug Development: Its unique structural properties make it a candidate for use in drug delivery systems.[1] Furthermore, understanding its role in biological signaling pathways, such as the CORK1 pathway, may open avenues for therapeutic intervention.

Enzymatic Synthesis of this compound

The controlled synthesis of this compound with high purity is essential for its various applications. Enzymatic methods, particularly using engineered phosphorylases, have shown great promise in achieving high yields and purity.

Quantitative Data on Enzymatic Synthesis

The enzymatic synthesis of cellotriose has been optimized using variants of cellobiose (B7769950) phosphorylase (CBP). Table 2 presents quantitative data from a study engineering CBP for improved cellotriose production.

EnzymeAcceptor SubstrateMolar Yield of Cellotriose (%)Purity of Cellotriose (%)Reference
OCP2Cellobiose6279[6]
OCP2_M52RCellobiose7382[6]
OCP2Glucose--[6]
OCP2_M52RGlucose--[6]

Table 2: Quantitative Data on the Enzymatic Synthesis of this compound. This table shows the molar yield and purity of cellotriose synthesized by different engineered cellobiose phosphorylase variants (OCP2 and OCP2_M52R) using either cellobiose or glucose as the acceptor substrate.

Experimental Protocol: Enzymatic Synthesis of this compound

This protocol is based on the methodology described for the engineered cellobiose phosphorylase variant OCP2_M52R, which provides high yield and purity.[6]

Materials:

  • Engineered Cellobiose Phosphorylase (OCP2_M52R)

  • Cellobiose (acceptor substrate)

  • α-D-glucose 1-phosphate (donor substrate)

  • MOPS buffer (50 mM, pH 7.0)

  • Ultrapure water

Procedure:

  • Prepare a reaction mixture containing 50 mM MOPS buffer (pH 7.0), a specific concentration of the acceptor substrate (e.g., 10 mM cellobiose), and the donor substrate (e.g., 50 mM α-D-glucose 1-phosphate).

  • Initiate the reaction by adding the purified OCP2_M52R enzyme to the reaction mixture. The optimal enzyme concentration should be determined empirically.

  • Incubate the reaction at 40°C with gentle agitation.

  • Monitor the reaction progress over time by taking aliquots at regular intervals (e.g., every 2 minutes for the initial rate determination, and then for a total of 12-40 minutes).

  • Terminate the reaction in the aliquots by heat inactivation (e.g., 100°C for 5 minutes).

  • Centrifuge the inactivated samples to remove the denatured enzyme.

  • Analyze the supernatant for the quantification of cellotriose and other cello-oligosaccharides.

Purification and Analysis

Experimental Protocol: Purification of this compound

Following the enzymatic synthesis, this compound can be purified from the reaction mixture using chromatographic techniques.

Materials:

Procedure (based on a general approach for oligosaccharide purification):

  • Initial Separation (Optional Acetylation): For complex mixtures, the oligosaccharides in the reaction mixture can be acetylated to improve their separation on silica gel.

  • Chromatographic Separation:

    • Pack a chromatography column with an appropriate stationary phase (e.g., silica gel or a specialized carbohydrate column).[7]

    • Dissolve the crude reaction mixture (or the acetylated mixture) in a minimal amount of the mobile phase.

    • Load the sample onto the column.

    • Elute the column with a suitable mobile phase (e.g., a gradient of benzene-methanol for acetylated oligosaccharides or an aqueous mobile phase for non-acetylated oligosaccharides).[7]

  • Fraction Collection and Analysis:

    • Collect fractions as they elute from the column.

    • Analyze the fractions for the presence of cellotriose using a suitable analytical method (e.g., thin-layer chromatography or HPLC).

  • Pooling and Deacetylation (if applicable):

    • Pool the fractions containing pure cellotriose (or its acetylated form).

    • If acetylated, deacetylate the product using a mild base such as sodium methoxide in methanol.[7]

  • Final Purification and Lyophilization:

    • Remove the solvents by evaporation.

    • Further purify the cellotriose by recrystallization or another round of chromatography if necessary.

    • Lyophilize the final product to obtain a pure, dry powder.

Experimental Protocol: Quantitative Analysis of this compound by HPAEC-PAD

High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) is a sensitive and specific method for the analysis of carbohydrates.

Materials:

  • Purified this compound sample

  • Ultrapure water

  • Sodium hydroxide (B78521) (NaOH) solution (for mobile phase)

  • Sodium acetate (B1210297) (NaOAc) solution (for mobile phase)

  • Analytical standards of cellobiose, cellotriose, cellotetraose, and cellopentaose

Procedure:

  • Sample Preparation: Dilute the cellotriose-containing samples (from the synthesis reaction or purification fractions) with ultrapure water to a concentration within the linear range of the detector (e.g., 1-100 µM).

  • Chromatographic Conditions:

    • HPLC System: An HPLC system equipped with a PAD detector.

    • Column: A high-performance anion-exchange column suitable for carbohydrate analysis (e.g., CarboPac series).

    • Mobile Phase: A gradient of sodium hydroxide and sodium acetate. The exact gradient will depend on the specific column and the range of oligosaccharides to be separated. A typical gradient might start with a low concentration of NaOH to elute monosaccharides, followed by an increasing gradient of NaOAc to elute oligosaccharides.

    • Flow Rate: A typical flow rate is between 0.5 and 1.0 mL/min.

    • Detector: A pulsed amperometric detector with a gold working electrode and a silver/silver chloride reference electrode.

  • Data Analysis:

    • Run analytical standards of known concentrations to create a calibration curve for each cello-oligosaccharide.

    • Integrate the peak areas of the analytes in the samples.

    • Quantify the concentration of cellotriose and other oligosaccharides in the samples by comparing their peak areas to the calibration curves.

Signaling Pathways Involving this compound

In plants, this compound functions as a DAMP, triggering a signaling cascade through the CELLOOLIGOMER RECEPTOR KINASE 1 (CORK1).[2][3][4] This pathway is crucial for maintaining cell wall integrity and initiating immune responses.

Cellotriose_CORK1_Signaling Cellotriose This compound (DAMP) CORK1 CORK1 (Receptor Kinase) Cellotriose->CORK1 Binding Ca_influx Cytoplasmic Ca²⁺ Influx CORK1->Ca_influx Activation ROS_prod ROS Production (NADPH Oxidase) CORK1->ROS_prod Activation MAPK_cascade MAPK Cascade (MPK3/MPK6) Ca_influx->MAPK_cascade Activation ROS_prod->MAPK_cascade Activation Defense_genes Defense Gene Activation (e.g., WRKY30/40) MAPK_cascade->Defense_genes Upregulation Cellulose_synthesis Cellulose Synthase Phosphorylation MAPK_cascade->Cellulose_synthesis Phosphorylation CWI_maintenance Cell Wall Integrity Maintenance Defense_genes->CWI_maintenance Cellulose_synthesis->CWI_maintenance

Figure 1: this compound/CORK1 Signaling Pathway in Plants. This diagram illustrates the signaling cascade initiated by the binding of this compound to the CORK1 receptor, leading to downstream responses that contribute to cell wall integrity and defense.

Experimental Workflow

The general workflow for the enzymatic synthesis, purification, and analysis of this compound is depicted in the following diagram.

Experimental_Workflow Synthesis Enzymatic Synthesis (Cellobiose Phosphorylase) Reaction_mixture Crude Reaction Mixture Synthesis->Reaction_mixture Purification Chromatographic Purification (e.g., Silica Gel) Reaction_mixture->Purification Purified_product Purified this compound Purification->Purified_product Analysis Quantitative Analysis (HPAEC-PAD) Purified_product->Analysis Data Quantitative Data (Yield, Purity) Analysis->Data

References

An In-depth Technical Guide to D-(+)-Cellotriose and its Synonyms in Scientific Literature

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of D-(+)-Cellotriose, a key oligosaccharide in various scientific domains. It delves into its nomenclature, physicochemical properties, and significant roles in biological systems, with a particular focus on its function as a signaling molecule and its potential implications in cancer cell metabolism.

Nomenclature and Synonyms of this compound

This compound is a trisaccharide composed of three β-D-glucose units linked by β-1,4 glycosidic bonds. Due to its structure and prevalence in cellulose (B213188) breakdown, it is referred to by a variety of names in scientific literature. A thorough understanding of these synonyms is crucial for comprehensive literature searches and clear scientific communication.

The synonyms for this compound can be categorized into several groups:

  • Common and Trivial Names: These are widely used for convenience.

  • Systematic Names: These names, following IUPAC nomenclature, provide an unambiguous description of the molecule's structure.

  • Abbreviated and Code Names: These are often used in databases and specific research contexts.

CategorySynonym
Common/Trivial Name Cellotriose[][2][3]
D-Cellotriose[]
(Glc1-b-4)2-D-Glc[][4]
Amylotriose[3]
D-Cellutriose[2][3]
Systematic Name (IUPAC) O-β-D-Glucopyranosyl-(1→4)-O-β-D-glucopyranosyl-(1→4)-D-glucose[][5][6]
beta-D-glucopyranosyl-(1->4)-beta-D-glucopyranosyl-(1->4)-D-glucose[]
(2R,3R,4R,5R)-4-[(2S,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2,3,5,6-tetrahydroxyhexanal[]
Abbreviated/Code Name (β-D-Glc-[1→4])2-D-Glc[5][6]
[BETA-D-GLC-(1->4)]2-D-GLC[3]
1,4-b-D-Cellotriose[][3]
GlcΒ(1-4)GlcΒ(1-4)Glc[3]
MFCD00069842[4][5]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below, compiled from various scientific sources.

PropertyValue
Molecular Formula C₁₈H₃₂O₁₆[][4][5]
Molecular Weight 504.44 g/mol [][4][5]
Appearance White to off-white solid/powder[][4]
Melting Point >165 °C (decomposes)[2][5]
Solubility Slightly soluble in DMSO and Methanol. Slightly soluble in water with sonication.[][4]
Purity ≥95%[][4][6]
Storage Conditions Long-term storage recommended at 4°C or -20°C. Hygroscopic.[2][4]
CAS Number 33404-34-1[][4][5]

Experimental Protocols

Production and Purification of this compound

This compound is primarily produced through the enzymatic hydrolysis of cellulose, a complex polysaccharide.[7] The process involves the synergistic action of cellulase (B1617823) enzymes to break down the β-1,4-glycosidic bonds in the cellulose chain.[8][9]

Methodology for Enzymatic Production:

  • Substrate Preparation: A pure cellulose source, such as microcrystalline cellulose (e.g., Avicel), is suspended in a suitable buffer (e.g., 0.05 M Acetic acid, pH 5.0).[10]

  • Enzyme Addition: A cellulase enzyme complex, typically from fungal sources like Trichoderma reesei, is added to the cellulose suspension.[8][11] The enzyme solution should be prepared in reagent-grade water.[10]

  • Incubation: The reaction mixture is incubated at an optimal temperature (e.g., 37°C) and pH (e.g., 5.0) with constant stirring or shaking for a defined period (e.g., 2 hours or more) to allow for enzymatic degradation of the cellulose.[10]

  • Reaction Termination and Clarification: The reaction is stopped, often by placing the mixture in an ice bath. The insoluble cellulose is then removed by centrifugation to clarify the supernatant containing the soluble oligosaccharides, including cellotriose (B13521).[10]

  • Purification: The resulting supernatant, a mixture of glucose, cellobiose, cellotriose, and other cellooligosaccharides, is then subjected to purification steps. These can include techniques like column chromatography to separate the different oligosaccharides based on their size.[12][13]

Cellulase Activity Assay

This compound can be used as a substrate or is a product in assays designed to measure the activity of cellulase enzymes. A common method involves quantifying the amount of reducing sugars (like glucose) released from a cellulosic substrate.

General Protocol for Cellulase Assay:

  • Reaction Setup: A reaction mixture is prepared containing a cellulosic substrate (e.g., microcrystalline cellulose or a chromogenic substrate derived from cellooligosaccharides) in a buffer at the optimal pH for the enzyme.[14]

  • Enzyme Addition: A known concentration of the cellulase enzyme solution is added to initiate the reaction.

  • Incubation: The mixture is incubated at a specific temperature for a set time.

  • Quantification of Products: The amount of product, such as glucose or a colored product from a synthetic substrate, is measured. For glucose, this can be done using a coupled enzyme assay system (e.g., hexokinase/glucose-6-phosphate dehydrogenase) and measuring the change in absorbance at 340 nm.[10] One unit of cellulase activity is often defined as the amount of enzyme that liberates a specific amount of product per unit of time under defined conditions.

Biological Significance and Signaling Pathways

Cellotriose as a Damage-Associated Molecular Pattern (DAMP) in Plants

In plants, the integrity of the cell wall is crucial for survival. When the cell wall is damaged by mechanical stress or pathogens, fragments of its components, such as cellulose, are released. These fragments can act as signals to alert the plant to the damage. Cellotriose has been identified as a potent Damage-Associated Molecular Pattern (DAMP) in the model plant Arabidopsis thaliana.[15][16][17] It is specifically recognized by a receptor kinase on the plant cell surface, initiating a signaling cascade that leads to defense and repair responses.[18][19]

The key receptor for cellotriose is the CELLOOLIGOMER RECEPTOR KINASE 1 (CORK1) , a leucine-rich repeat (LRR) malectin receptor kinase.[18][20] The binding of cellotriose to the extracellular domain of CORK1 triggers a series of downstream events.

The CORK1 Signaling Pathway:

The activation of CORK1 by cellotriose leads to:

  • Cytoplasmic Calcium Elevation: A rapid increase in the concentration of cytosolic calcium ions ([Ca²⁺]cyt).[18][21]

  • Reactive Oxygen Species (ROS) Production: The generation of ROS, which act as secondary messengers in defense signaling.[18][21]

  • Mitogen-Activated Protein Kinase (MAPK) Activation: The activation of MAPK cascades, which are central to plant immune responses.[18][21]

  • Gene Expression Changes: The regulation of genes involved in cell wall integrity maintenance and immune responses, including the transcription factors WRKY30 and WRKY40.[18]

Cellotriose_CORK1_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Cellotriose Cellotriose (DAMP) CORK1 CORK1 Receptor Kinase Cellotriose->CORK1 binds to Ca_influx Cytoplasmic Ca²⁺ Elevation CORK1->Ca_influx triggers ROS ROS Production CORK1->ROS triggers MAPK MAPK Cascade Activation Ca_influx->MAPK activates ROS->MAPK activates Gene_Expression Defense Gene Expression (e.g., WRKY30, WRKY40) MAPK->Gene_Expression leads to Cell_Wall_Repair Cell Wall Repair Mechanisms Gene_Expression->Cell_Wall_Repair initiates

Cellotriose-CORK1 Signaling Pathway in Plants.
Perturbation of Metabolic Cascades in Malignant Cells

There is emerging evidence suggesting that this compound can curb the proliferation of malignant cells by perturbing their intricate metabolic cascades.[] Cancer cells exhibit a reprogrammed metabolism, famously characterized by the "Warburg effect," where they favor aerobic glycolysis over the more efficient mitochondrial respiration for energy production, even in the presence of oxygen.[22][23][24] This metabolic shift provides cancer cells with the necessary building blocks for rapid proliferation.[23]

The metabolic pathways that are often dysregulated in cancer and could potentially be affected by a glucose-based molecule like cellotriose include:

  • Glycolysis: The central pathway for glucose breakdown. Cancer cells often upregulate glycolytic enzymes to sustain high rates of glucose consumption.[25][26]

  • Pentose (B10789219) Phosphate (B84403) Pathway (PPP): This pathway branches off from glycolysis and is crucial for producing NADPH (for antioxidant defense and fatty acid synthesis) and ribose-5-phosphate (B1218738) (for nucleotide synthesis).[27][28][29]

  • Mitochondrial Respiration: While often downregulated in the Warburg effect, mitochondrial metabolism is still important for many cancer cells for generating ATP and essential metabolites.[30]

The precise mechanisms by which this compound perturbs these pathways in cancer cells are an active area of research. It is hypothesized that as a glucose oligomer, it could interfere with glucose uptake or the initial steps of glycolysis, thereby disrupting the central carbon metabolism that fuels cancer cell growth.

Cancer_Metabolism_Perturbation Cellotriose This compound Glycolysis Glycolysis (Warburg Effect) Cellotriose->Glycolysis potentially perturbs PPP Pentose Phosphate Pathway (PPP) Cellotriose->PPP potentially perturbs Mito_Resp Mitochondrial Respiration Cellotriose->Mito_Resp potentially perturbs Proliferation Cancer Cell Proliferation Glycolysis->Proliferation fuels PPP->Proliferation supports Mito_Resp->Proliferation supports

Hypothesized Perturbation of Cancer Cell Metabolism by this compound.

Further research is required to elucidate the specific molecular targets and the full extent of this compound's impact on the metabolic reprogramming of cancer cells. This knowledge could open new avenues for the development of novel anti-cancer therapies that exploit the metabolic vulnerabilities of tumors.

References

Physical properties like melting point and solubility of D-(+)-Cellotriose.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physical properties of D-(+)-Cellotriose, a significant oligosaccharide in various scientific and industrial fields. The information is curated for researchers, scientists, and professionals in drug development who require precise data on its melting point and solubility, along with the experimental procedures for their determination.

Core Physical Properties

This compound is a trisaccharide composed of three β-D-glucose units linked by β-1,4 glycosidic bonds. Its physical characteristics are fundamental to its application in research and development.

Data Presentation

The quantitative physical data for this compound are summarized in the tables below for clarity and ease of comparison.

Table 1: Melting Point of this compound

PropertyValueCitations
Melting Point156-161 °C[1][2]
165-170 °C[3]
>165 °C (with decomposition)

Table 2: Solubility of this compound

SolventSolubilityCitations
WaterSlightly soluble (sonication may be required)[1][]
50 mg/mL (clear, colorless solution)
Dimethyl Sulfoxide (DMSO)Slightly soluble[1][]
MethanolSlightly soluble[1][]

Experimental Protocols

Detailed methodologies for determining the melting point and solubility of oligosaccharides like this compound are crucial for reproducing and verifying these properties. The following are generalized experimental protocols based on standard laboratory practices.

Melting Point Determination: Capillary Method

The melting point of a crystalline solid can be determined with high precision using the capillary method.

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or Thiele tube)

  • Capillary tubes (sealed at one end)

  • Thermometer

  • Mortar and pestle

Procedure:

  • Sample Preparation: A small amount of finely powdered this compound is introduced into a capillary tube. The tube is then tapped gently to pack the sample to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus, adjacent to a calibrated thermometer.

  • Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, as the temperature approaches the expected melting point.

  • Observation: The temperature at which the first liquid appears in the sample is recorded as the onset of melting. The temperature at which the entire sample becomes a clear liquid is recorded as the completion of melting. The range between these two temperatures is the melting point range.[5][6][7]

Diagram: Experimental Workflow for Melting Point Determination

MeltingPoint_Workflow A Sample Preparation: Grind this compound to a fine powder B Pack capillary tube to a height of 2-3 mm A->B C Place capillary tube in melting point apparatus B->C D Heat the sample slowly (1-2 °C/min) C->D E Observe and Record: - Temperature of first liquid formation - Temperature of complete liquefaction D->E F Report the melting point range E->F

Caption: Workflow for determining the melting point of this compound.

Solubility Determination: Shake-Flask Method

The equilibrium solubility of a compound in a specific solvent is reliably determined using the shake-flask method.[8][9]

Apparatus:

  • Shaking incubator or water bath with temperature control

  • Vials or flasks with secure caps

  • Analytical balance

  • Filtration system (e.g., syringe filters)

  • High-Performance Liquid Chromatography (HPLC) system or other suitable analytical instrument

Procedure:

  • Sample Preparation: An excess amount of this compound is added to a known volume of the solvent (e.g., water, DMSO, methanol) in a vial.

  • Equilibration: The vial is sealed and placed in a shaking incubator set at a constant temperature. The mixture is agitated for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached between the undissolved solid and the solution.

  • Sample Collection and Preparation: After equilibration, the suspension is allowed to settle. A sample of the supernatant is carefully withdrawn and filtered to remove any undissolved solid particles.

  • Analysis: The concentration of this compound in the clear, filtered solution is determined using a validated analytical method, such as HPLC. A standard curve of known concentrations is used for quantification.[9]

  • Reporting: The solubility is reported in units such as mg/mL or mol/L at the specified temperature.

Diagram: Experimental Workflow for Solubility Determination

Solubility_Workflow A Add excess this compound to a known volume of solvent B Seal and agitate at a constant temperature until equilibrium A->B C Allow solid to settle B->C D Withdraw and filter the supernatant C->D E Analyze the concentration of the filtrate using HPLC D->E F Quantify using a standard curve E->F G Report solubility at the specified temperature F->G

Caption: Workflow for determining the solubility of this compound.

Biological Significance: Role in Cellulose (B213188) Degradation

This compound is a key intermediate in the enzymatic degradation of cellulose, a fundamental process in the global carbon cycle and for various biotechnological applications.

The breakdown of cellulose is a multi-step process catalyzed by a synergistic system of cellulase (B1617823) enzymes:

  • Endoglucanases randomly cleave the internal β-1,4-glycosidic bonds of the cellulose polymer, creating shorter oligosaccharide chains, including cellotriose (B13521).

  • Exoglucanases (Cellobiohydrolases) act on the ends of the cellulose chains to release cellobiose (B7769950) (a disaccharide).

  • β-Glucosidases hydrolyze cellobiose and other short-chain oligosaccharides, such as cellotriose, into glucose monomers.[10][11]

Diagram: Cellulose Degradation Pathway

Cellulose_Degradation Cellulose Cellulose (Polymer) Oligosaccharides Cellooligosaccharides (e.g., Cellotriose) Cellulose->Oligosaccharides Endoglucanase Cellobiose Cellobiose (Disaccharide) Cellulose->Cellobiose Exoglucanase Glucose Glucose (Monomer) Oligosaccharides->Glucose β-Glucosidase Cellobiose->Glucose β-Glucosidase

Caption: Enzymatic degradation of cellulose to glucose.

In addition to its role as a metabolic intermediate, recent research has identified cellotriose as a damage-associated molecular pattern (DAMP) in plants. It can trigger immune responses and cell wall repair mechanisms through a specific signaling pathway involving the CELLOOLIGOMER RECEPTOR KINASE1 (CORK1).[12] This highlights the multifaceted biological relevance of this compound beyond its structural role.

References

Methodological & Application

Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of Cellotriose

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and sensitive method for the analysis of cellotriose (B13521) using High-Performance Liquid Chromatography (HPLC). Two primary methodologies are presented: High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) and Hydrophilic Interaction Liquid Chromatography (HILIC). HPAEC-PAD offers superior sensitivity and resolution for the direct analysis of underivatized carbohydrates, making it an ideal choice for quantifying cellotriose in various sample matrices.[1][2][3] HILIC provides an alternative separation mechanism for polar compounds and is highly compatible with mass spectrometry.[3][4][5][6][7] Detailed experimental protocols, system parameters, and data presentation are provided to guide researchers, scientists, and drug development professionals in the successful implementation of this analysis.

Introduction

Cellotriose, a trisaccharide composed of three β-(1→4) linked D-glucose units, is a key intermediate in the enzymatic hydrolysis of cellulose (B213188).[8] Its accurate quantification is crucial in various fields, including biofuel research, food science, and drug development, where cellulosic materials are utilized. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for the separation, identification, and quantification of carbohydrates.[2] This note describes optimized HPLC methods for the analysis of cellotriose, enabling reliable and reproducible results.

Experimental Protocols

Method 1: High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD)

This method is highly specific and sensitive for the direct analysis of carbohydrates without the need for derivatization.[9][10][11] At high pH, carbohydrates are oxidized at the surface of a gold electrode, generating a current that is proportional to the carbohydrate concentration.[9][10]

Instrumentation:

  • HPLC system equipped with a quaternary gradient pump

  • Pulsed Amperometric Detector with a gold working electrode and Ag/AgCl reference electrode[12]

  • High-Performance Anion-Exchange Column (e.g., CarboPac™ PA200)[1]

Reagents:

Procedure:

  • Mobile Phase Preparation:

    • Eluent A: Deionized water

    • Eluent B: 200 mM NaOH

    • Eluent C: 1 M NaOAc in 100 mM NaOH

    • Degas all eluents thoroughly before use.

  • Chromatographic Conditions:

    • Column: CarboPac™ PA200 (3 x 150 mm)

    • Flow Rate: 0.4 mL/min

    • Column Temperature: 30 °C

    • Injection Volume: 10 µL

    • Gradient Program:

      • 0-2 min: 95% A, 5% B

      • 2-15 min: Gradient to 85% A, 5% B, 10% C

      • 15-20 min: Gradient to 70% A, 5% B, 25% C

      • 20-25 min: Isocratic at 70% A, 5% B, 25% C

      • 25-30 min: Return to initial conditions (95% A, 5% B)

      • 30-40 min: Column re-equilibration

  • PAD Waveform:

    • E1: +0.05 V (t1 = 400 ms)

    • E2: +0.75 V (t2 = 200 ms)

    • E3: -0.15 V (t3 = 400 ms)

  • Sample Preparation:

    • Dissolve the sample in deionized water to a known concentration.

    • Filter the sample through a 0.22 µm syringe filter prior to injection.[2]

Method 2: Hydrophilic Interaction Liquid Chromatography (HILIC)

HILIC is a variation of normal-phase chromatography that uses a polar stationary phase and a mobile phase with a high concentration of an organic solvent mixed with a small amount of aqueous solvent. This technique is well-suited for the separation of polar compounds like cellotriose.[4][5][6]

Instrumentation:

  • HPLC system with a binary gradient pump

  • Evaporative Light Scattering Detector (ELSD) or Mass Spectrometer (MS)

Reagents:

Procedure:

  • Mobile Phase Preparation:

    • Eluent A: 90% Acetonitrile, 10% Water, 10 mM Ammonium Formate

    • Eluent B: 50% Acetonitrile, 50% Water, 10 mM Ammonium Formate

    • Degas all eluents thoroughly before use.

  • Chromatographic Conditions:

    • Column: Amide-based HILIC column (e.g., 4.6 x 250 mm, 5 µm)

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 40 °C

    • Injection Volume: 10 µL

    • Gradient Program:

      • 0-5 min: 100% A

      • 5-25 min: Gradient to 100% B

      • 25-30 min: Isocratic at 100% B

      • 30-35 min: Return to initial conditions (100% A)

      • 35-45 min: Column re-equilibration

  • ELSD Settings:

    • Nebulizer Temperature: 40 °C

    • Evaporator Temperature: 60 °C

    • Gas Flow Rate: 1.5 L/min

  • Sample Preparation:

    • Dissolve the sample in a mixture of acetonitrile and water (e.g., 70:30 v/v) to a known concentration.

    • Filter the sample through a 0.22 µm syringe filter prior to injection.

Data Presentation

The following table summarizes the expected retention times for cellotriose and related cello-oligosaccharides using the HPAEC-PAD method. Retention times are approximate and may vary depending on the specific instrument, column, and mobile phase preparation.

AnalyteRetention Time (min)
Glucose~3.5
Cellobiose~5.8
Cellotriose ~8.2
Cellotetraose~10.5
Cellopentaose~12.7
Cellohexaose~14.8

Visualization of Experimental Workflow

The logical workflow for the HPLC analysis of cellotriose is depicted in the following diagram.

HPLC_Workflow Sample Sample Preparation (Dissolution & Filtration) HPLC HPLC System Sample->HPLC Inject Standard Standard Preparation (Cellotriose) Standard->HPLC Inject for Calibration Column Chromatographic Column (HPAEC or HILIC) HPLC->Column Mobile Phase Flow Detector Detection (PAD or ELSD/MS) Column->Detector Elution Data Data Acquisition & Processing Detector->Data Report Results & Reporting Data->Report

Caption: General workflow for the HPLC analysis of cellotriose.

Signaling Pathway Diagram (Conceptual)

While cellotriose itself is not directly involved in intracellular signaling pathways in mammalian cells, its analysis is critical in understanding the enzymatic breakdown of cellulose, a key process in biorefineries. The following diagram illustrates the conceptual relationship of cellotriose as a product of cellulose degradation.

Cellulose_Degradation Cellulose Cellulose CelloOligo Cello-oligosaccharides Cellulose->CelloOligo Hydrolysis Enzymes Cellulolytic Enzymes (e.g., Endoglucanases, Cellobiohydrolases) Enzymes->Cellulose Cellotriose Cellotriose CelloOligo->Cellotriose Cellobiose Cellobiose CelloOligo->Cellobiose Cellotriose->Cellobiose Hydrolysis Glucose Glucose Cellobiose->Glucose Hydrolysis BetaGlucosidase β-Glucosidase BetaGlucosidase->Cellotriose BetaGlucosidase->Cellobiose

Caption: Enzymatic degradation of cellulose to produce cellotriose.

References

Application Notes and Protocols for D-(+)-Cellotriose in Biofuel and Renewable Energy Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-(+)-Cellotriose, a trisaccharide composed of three β-(1→4) linked D-glucose units, serves as a crucial intermediate in the enzymatic degradation of cellulose (B213188). Its application in biofuel and renewable energy research is expanding, primarily as a substrate for characterizing cellulolytic enzymes and as a fermentable sugar for the production of bioethanol. These application notes provide detailed information and protocols for the effective use of this compound in these research areas.

Applications of this compound

Substrate for Cellulase Activity Assays

This compound is an ideal substrate for the characterization of β-glucosidases and other cellulolytic enzymes. Unlike insoluble cellulose, cellotriose (B13521) is soluble, allowing for straightforward kinetic studies in aqueous solutions. Its use facilitates the determination of key enzyme kinetic parameters such as the Michaelis constant (Km) and maximum reaction velocity (Vmax), which are essential for understanding enzyme efficiency and inhibition.

Model Compound for Bioethanol Fermentation

As a direct product of cellulose hydrolysis, this compound is a relevant fermentable sugar for bioethanol production. Research utilizing this compound helps in the development and optimization of microorganisms, particularly engineered strains of Saccharomyces cerevisiae and Clostridium thermocellum, for the efficient conversion of cellulosic biomass to biofuels. Studies with pure cellotriose can elucidate metabolic pathways, identify bottlenecks in fermentation, and quantify ethanol (B145695) yields from specific cello-oligosaccharides.

Quantitative Data on Biofuel Production

The following tables summarize quantitative data from studies on the fermentation of cellotriose and related cellulosic substrates to ethanol.

Table 1: Ethanol Production from Cellulosic Substrates by Clostridium thermocellum

Substrate (Initial Concentration)Organism StrainFinal Ethanol Titer (g/L)Ethanol Yield (g ethanol / g glucose equivalent)Percentage of Max Theoretical YieldReference
Crystalline Cellulose (60 g/L)Engineered C. thermocellum22.4 ± 1.40.3975%[1]
Crystalline Cellulose (95 g/L)Engineered C. thermocellum26.7 ± 0.90.29-[1]
Cellobiose (15 mM)C. thermocellum (cell-free extract)~1.15 (25 mM)--[2]

Table 2: Ethanol Production from Cellulosic Substrates by Engineered Saccharomyces cerevisiae

SubstrateOrganism StrainFinal Ethanol Titer (g/L)Ethanol Yield (g ethanol / g substrate)Fermentation Time (h)Reference
Amorphous Cellulose (20 g/L)S. cerevisiae co-expressing EG3 and BGL14.630.2324[3]
Phosphoric Acid Swollen Cellulose (PASC)Engineered Yeast Consortium1.250.43 (87% of theoretical)-[4]
AvicelEngineered Yeast Consortium3.24--[5]
PASCEngineered Yeast Consortium4.11--[5]
CelluloseEngineered S. cerevisiae (EJ2 strain)-0.34 ± 0.03-[6]

Experimental Protocols

Protocol 1: Cellulase (β-Glucosidase) Activity Assay Using this compound

This protocol describes a method to determine the activity of β-glucosidase using this compound as the substrate. The assay measures the amount of glucose released upon hydrolysis.

Materials:

  • This compound

  • β-glucosidase enzyme solution

  • 50 mM Sodium Acetate (B1210297) Buffer (pH 5.0)

  • Glucose standard solutions (0.1 to 1.0 mg/mL)

  • DNS (3,5-Dinitrosalicylic acid) reagent

  • Spectrophotometer

Procedure:

  • Substrate Preparation: Prepare a 1% (w/v) solution of this compound in 50 mM sodium acetate buffer (pH 5.0).

  • Enzyme Reaction: a. In a microcentrifuge tube, add 450 µL of the this compound solution. b. Pre-incubate the substrate solution at the desired reaction temperature (e.g., 50°C) for 5 minutes. c. Add 50 µL of the appropriately diluted β-glucosidase enzyme solution to initiate the reaction. d. Incubate the reaction mixture at the same temperature for a defined period (e.g., 10, 20, 30 minutes). e. Terminate the reaction by adding 500 µL of DNS reagent.

  • Color Development: a. Boil the mixture for 5-15 minutes. b. Cool the tubes to room temperature. c. Add 4.5 mL of deionized water and mix well.

  • Absorbance Measurement: a. Measure the absorbance of the solution at 540 nm using a spectrophotometer. b. Prepare a blank by adding the DNS reagent before the enzyme solution.

  • Standard Curve: a. Prepare a standard curve using glucose solutions of known concentrations treated with the DNS reagent in the same manner.

  • Calculation of Enzyme Activity: a. Determine the amount of glucose released using the glucose standard curve. b. One unit (U) of β-glucosidase activity is defined as the amount of enzyme that releases 1 µmole of glucose per minute under the specified assay conditions.

Protocol 2: Fermentation of this compound to Bioethanol using Engineered Saccharomyces cerevisiae

This protocol outlines the procedure for evaluating the fermentation of this compound to ethanol by an engineered yeast strain capable of utilizing cellodextrins.

Materials:

  • Engineered Saccharomyces cerevisiae strain (expressing a cellodextrin transporter and intracellular β-glucosidase)

  • Yeast extract peptone (YP) medium

  • This compound

  • Sterile fermentation flasks or bioreactor

  • Incubator shaker

  • HPLC system for ethanol and sugar analysis

Procedure:

  • Inoculum Preparation: a. Culture the engineered S. cerevisiae strain in YP medium with 2% glucose overnight at 30°C with shaking (200 rpm). b. Harvest the cells by centrifugation and wash with sterile water.

  • Fermentation Medium: a. Prepare YP medium containing a defined concentration of this compound (e.g., 20 g/L). b. Autoclave the medium and cool to room temperature.

  • Fermentation: a. Inoculate the fermentation medium with the prepared yeast cells to an initial optical density (OD600) of approximately 1.0. b. Incubate the culture at 30°C with gentle agitation (e.g., 100 rpm) under anaerobic or microaerobic conditions. c. Collect samples aseptically at regular time intervals (e.g., 0, 6, 12, 24, 48, 72 hours).

  • Sample Analysis: a. Centrifuge the collected samples to separate the cells from the supernatant. b. Analyze the supernatant for this compound and ethanol concentrations using an HPLC system equipped with a suitable column (e.g., Bio-Rad Aminex HPX-87H) and a refractive index (RI) detector[7][8][9].

  • Calculation of Fermentation Parameters: a. Ethanol Yield: (grams of ethanol produced) / (grams of cellotriose consumed). b. Ethanol Productivity: (grams of ethanol produced per liter) / (fermentation time in hours). c. Theoretical Ethanol Yield: Calculate the theoretical maximum ethanol yield from cellotriose (approximately 0.538 g of ethanol per gram of cellotriose).

Visualizations

Experimental_Workflow_Cellulase_Assay cluster_prep Preparation cluster_reaction Enzymatic Reaction cluster_analysis Analysis Substrate This compound Solution Incubation Incubate Substrate and Enzyme Substrate->Incubation Enzyme Enzyme Dilution Enzyme->Incubation Buffer Acetate Buffer (pH 5.0) Buffer->Incubation Termination Stop Reaction with DNS Reagent Incubation->Termination ColorDev Boil for Color Development Termination->ColorDev Spectro Measure Absorbance at 540 nm ColorDev->Spectro Calc Calculate Enzyme Activity Spectro->Calc StdCurve Generate Glucose Standard Curve StdCurve->Calc

Workflow for Cellulase Activity Assay.

Cellotriose_Fermentation_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Cellotriose_ext This compound CDT Cellodextrin Transporter (CDT) Cellotriose_ext->CDT Transport Cellotriose_int This compound CDT->Cellotriose_int BGL Intracellular β-Glucosidase (BGL) Cellotriose_int->BGL Hydrolysis Glucose Glucose BGL->Glucose Glycolysis Glycolysis Glucose->Glycolysis Pyruvate Pyruvate Glycolysis->Pyruvate Acetaldehyde Acetaldehyde Pyruvate->Acetaldehyde CO2 CO2 Pyruvate->CO2 Ethanol Ethanol Acetaldehyde->Ethanol

Metabolic Pathway for Cellotriose Fermentation.

References

Cellotriose as a standard for carbohydrate analysis techniques.

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

Introduction

Cellotriose (B13521), a trisaccharide composed of three β-(1→4) linked D-glucose units, serves as a critical reference standard in the analysis of carbohydrates. Its well-defined structure and intermediate complexity make it an ideal calibrant and quality control standard for various analytical techniques employed in academic research, biofuel development, and the food and pharmaceutical industries. This document provides detailed protocols for the use of cellotriose as a standard in High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RID) and High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD), two common methods for carbohydrate quantification.

Application Areas

  • Enzymatic Hydrolysis Monitoring: Cellotriose is a key intermediate in the enzymatic degradation of cellulose (B213188). Its quantification is essential for studying the kinetics and efficiency of cellulase (B1617823) enzymes, which is crucial for optimizing biofuel production processes.[1][2][3][4]

  • Quality Control of Oligosaccharide Products: In the production of cello-oligosaccharides for applications in food and health products, cellotriose is used as a standard to ensure product identity, purity, and concentration.

  • Chromatographic Method Development: As a well-characterized oligosaccharide, cellotriose is utilized to develop and validate chromatographic methods for the separation and quantification of complex carbohydrate mixtures.[5][6][7]

  • Carbohydrate Structure-Function Studies: Researchers use cellotriose as a standard to correlate chromatographic behavior with oligosaccharide structure, aiding in the characterization of unknown carbohydrates.

Experimental Protocols

Protocol 1: Quantification of Cellotriose using HPLC-RID

This protocol outlines the procedure for creating a calibration curve and quantifying cellotriose in unknown samples using High-Performance Liquid Chromatography with a Refractive Index Detector.

1. Materials and Reagents

  • Cellotriose standard (≥95% purity)

  • Deionized water (18.2 MΩ·cm)

  • 0.22 µm syringe filters

  • HPLC vials

  • Volumetric flasks and pipettes

2. Preparation of Standard Solutions

  • Stock Solution (10 mg/mL): Accurately weigh 100 mg of cellotriose and dissolve it in 10 mL of deionized water in a volumetric flask.

  • Working Standards: Prepare a series of working standards by serial dilution of the stock solution to achieve concentrations of 5, 2.5, 1, 0.5, and 0.1 mg/mL.

  • Filter all standard solutions through a 0.22 µm syringe filter into HPLC vials.

3. HPLC-RID System and Conditions

  • Instrument: An isocratic HPLC system equipped with a refractive index detector.[1]

  • Column: A carbohydrate analysis column, such as a Bio-Rad Aminex HPX-87H or Agilent Hi-Plex Ca column.[1][8]

  • Mobile Phase: Deionized water.[1]

  • Flow Rate: 0.6 mL/min.[1]

  • Column Temperature: 85 °C.[1]

  • Injection Volume: 20 µL.[1]

  • Detector Temperature: 35 °C.[9]

4. Data Analysis

  • Inject the prepared standards and record the peak area for each concentration.

  • Construct a calibration curve by plotting the peak area versus the concentration of the cellotriose standards.

  • Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the coefficient of determination (R²). An R² value > 0.99 is desirable.

  • Inject the unknown sample(s) (prepared using the same dilution and filtering steps as the standards) and record the peak area.

  • Calculate the concentration of cellotriose in the unknown sample using the calibration curve equation.

Protocol 2: High-Sensitivity Quantification of Cellotriose using HPAEC-PAD

This protocol is suitable for the quantification of low concentrations of cellotriose and other cello-oligosaccharides.

1. Materials and Reagents

  • Cellotriose standard (≥95% purity)

  • Deionized water (18.2 MΩ·cm)

  • Sodium hydroxide (B78521) (NaOH), 50% (w/w) solution

  • Sodium acetate (B1210297) (NaOAc), anhydrous

  • 0.22 µm syringe filters

  • HPLC vials

  • Volumetric flasks and pipettes

2. Preparation of Eluents and Standard Solutions

  • Eluent A (100 mM NaOH): Dilute the appropriate volume of 50% NaOH in deionized water. Degas the solution.

  • Eluent B (100 mM NaOH, 1 M NaOAc): Dissolve the required amount of sodium acetate in 100 mM NaOH. Degas the solution.

  • Stock Solution (1 mg/mL): Prepare a 1 mg/mL stock solution of cellotriose in deionized water.

  • Working Standards: Prepare a series of working standards in the range of 0.1 to 20 µg/mL by diluting the stock solution with deionized water.

  • Filter all standard solutions through a 0.22 µm syringe filter into HPLC vials.

3. HPAEC-PAD System and Conditions

  • Instrument: A gradient HPLC system with a pulsed amperometric detector with a gold working electrode.

  • Column: A high-pH anion-exchange column, such as a Dionex CarboPac PA100 or PA200.[5][10]

  • Flow Rate: 0.4 mL/min.[11]

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Gradient Program: A two-stage binary gradient elution program can be employed for the separation of cello-oligosaccharides.[5]

    • 0-2 min: 100% Eluent A

    • 2-20 min: Linear gradient to 30% Eluent B

    • 20-22 min: Linear gradient to 100% Eluent B (column wash)

    • 22-30 min: Return to 100% Eluent A (equilibration)

  • PAD Waveform: Use a standard quadruple-potential waveform for carbohydrate detection.

4. Data Analysis

  • Follow the same procedure as for HPLC-RID to generate a calibration curve and quantify cellotriose in unknown samples.

  • Be aware of the potential for analyte-specific PAD response drop over time and consider using an internal standard for improved data normalization in long analytical runs.[6][7]

Data Presentation

The following tables provide examples of the quantitative data that can be generated using cellotriose as a standard.

Table 1: HPLC-RID Calibration Data for Cellotriose

Concentration (mg/mL)Retention Time (min)Peak Area (arbitrary units)
0.19.815000
0.59.875000
1.09.8152000
2.59.8380000
5.09.8760000

Table 2: HPAEC-PAD Cello-oligosaccharide Separation

CompoundDegree of Polymerization (DP)Retention Time (min)
Glucose14.5
Cellobiose27.2
Cellotriose 3 10.5
Cellotetraose413.8
Cellopentaose516.2

Note: Retention times are illustrative and will vary depending on the specific chromatographic conditions and system.

Mandatory Visualization

Carbohydrate_Analysis_Workflow cluster_0 Sample Preparation cluster_1 Standard Preparation cluster_2 Chromatographic Analysis cluster_3 Data Processing & Quantification Raw_Sample Raw Sample (e.g., Biomass Hydrolysate) Filtration Filtration (0.22 µm) Raw_Sample->Filtration Dilution Dilution to Working Concentration Filtration->Dilution HPLC_System HPLC-RID or HPAEC-PAD System Dilution->HPLC_System Inject Sample Cellotriose_Standard Cellotriose Standard Stock_Solution Stock Solution Preparation Cellotriose_Standard->Stock_Solution Serial_Dilution Serial Dilution for Calibration Curve Stock_Solution->Serial_Dilution Serial_Dilution->HPLC_System Inject Standards Data_Acquisition Data Acquisition (Chromatogram) HPLC_System->Data_Acquisition Peak_Integration Peak Integration Data_Acquisition->Peak_Integration Calibration_Curve Calibration Curve Generation Peak_Integration->Calibration_Curve Quantification Quantification of Unknown Sample Calibration_Curve->Quantification

Caption: Workflow for carbohydrate analysis using cellotriose as a standard.

Enzymatic_Hydrolysis_Monitoring Cellulose Cellulose Substrate Enzyme_Addition Add Cellulase Enzyme Cocktail Cellulose->Enzyme_Addition Incubation Incubation (Controlled Temp & pH) Enzyme_Addition->Incubation Time_Point_Sampling Time-Point Sampling Incubation->Time_Point_Sampling Time_Point_Sampling->Incubation Continue Incubation Reaction_Quenching Quench Reaction (e.g., Heat) Time_Point_Sampling->Reaction_Quenching Sample_Prep Sample Preparation (Filter, Dilute) Reaction_Quenching->Sample_Prep HPLC_Analysis HPLC/HPAEC-PAD Analysis (Quantify Sugars) Sample_Prep->HPLC_Analysis Data_Analysis Data Analysis (Kinetics, Yield) HPLC_Analysis->Data_Analysis

Caption: Monitoring enzymatic hydrolysis of cellulose using cellotriose standard.

References

Application Notes and Protocols for Utilizing Cellotriose in the Study of Glycoside Hydrolases

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of cellotriose (B13521) as a substrate in the characterization of glycoside hydrolases (GHs). The protocols outlined below cover key experiments for determining enzyme kinetics, substrate specificity, and product analysis, crucial for basic research and the development of novel GH inhibitors.

Introduction to Cellotriose as a Substrate

Cellotriose, a trisaccharide composed of three β-(1→4) linked D-glucose units, is a valuable substrate for studying the activity of various glycoside hydrolases, particularly cellulases (endo- and exo-β-1,4-glucanases) and β-glucosidases. Its defined structure allows for precise kinetic measurements and straightforward analysis of hydrolysis products, which are typically cellobiose (B7769950) and glucose. Understanding how different GHs process cellotriose provides insights into their mechanism of action, substrate binding preferences, and overall role in cellulose (B213188) degradation.

General Workflow for Studying Glycoside Hydrolases with Cellotriose

The following diagram illustrates a typical workflow for investigating the interaction of a glycoside hydrolase with cellotriose.

GH_Cellotriose_Workflow cluster_prep Preparation cluster_reaction Enzymatic Reaction cluster_analysis Analysis Enzyme Purified Glycoside Hydrolase Incubation Incubate Enzyme, Substrate, and Buffer at Optimal Temperature Enzyme->Incubation Substrate Cellotriose Solution Substrate->Incubation Buffer Reaction Buffer (e.g., Sodium Acetate) Buffer->Incubation Kinetics Enzyme Kinetics Assay (DNS Method) Incubation->Kinetics Product_ID Product Identification (TLC, HPAEC-PAD) Incubation->Product_ID Data Analysis\n(Km, Vmax, kcat) Data Analysis (Km, Vmax, kcat) Kinetics->Data Analysis\n(Km, Vmax, kcat) Quantification Product Quantification (HPAEC-PAD) Product_ID->Quantification Mode of Action\nDetermination Mode of Action Determination Quantification->Mode of Action\nDetermination

A general workflow for studying glycoside hydrolase activity on cellotriose.

Quantitative Data Summary

The kinetic parameters of glycoside hydrolases acting on cellotriose can vary significantly depending on the enzyme family, source organism, and reaction conditions. Below is a summary of reported kinetic values for select enzymes.

Enzyme (Family)Source OrganismSubstrateKm (mM)kcat (s-1)kcat/Km (mM-1s-1)Optimal pHOptimal Temp. (°C)
TxGH116 (GH116)Thermoanaerobacterium xylanolyticumCellotriose0.05420.0007480.01385.560
Cel9U (GH9)Clostridium cellulolyticumCellotriose---~6.037
Sβ-gly (GH1)Sulfolobus solfataricusCellotriose----75
BglHi2 (GH1)Humicola insolensCellobiose0.24-1304.95.5-6.050-60
LPH (GH1)HumanCellotriose--Moderate Activity--

Experimental Protocols

Protocol 1: Determination of Enzyme Kinetics using the DNS Assay

This protocol describes the determination of Michaelis-Menten kinetic parameters (Km and Vmax) for a glycoside hydrolase using cellotriose as the substrate and 3,5-dinitrosalicylic acid (DNS) to quantify the reducing sugars produced.[2][3][4][5][6]

Materials:

  • Purified glycoside hydrolase

  • Cellotriose stock solution (e.g., 50 mM in reaction buffer)

  • Reaction buffer (e.g., 50 mM sodium acetate (B1210297), pH 5.0)

  • DNS reagent (1% 3,5-dinitrosalicylic acid, 1% NaOH, 0.2% phenol, 0.05% Na2SO3)[3]

  • Glucose standard solutions (0.1 to 2.0 mg/mL)

  • Spectrophotometer

Procedure:

  • Prepare a Glucose Standard Curve:

    • To a series of test tubes, add 0.5 mL of each glucose standard solution and 0.5 mL of reaction buffer.

    • Add 1.0 mL of DNS reagent to each tube.

    • Boil for 5-15 minutes, then cool to room temperature.

    • Add 3.0 mL of deionized water and mix.

    • Measure the absorbance at 540 nm.

    • Plot absorbance versus glucose concentration to generate a standard curve.

  • Enzymatic Reaction:

    • Prepare a series of substrate concentrations by diluting the cellotriose stock solution with the reaction buffer.

    • For each concentration, mix 0.5 mL of the cellotriose solution with 0.4 mL of reaction buffer and pre-incubate at the optimal temperature for the enzyme.

    • Initiate the reaction by adding 0.1 mL of a suitable dilution of the enzyme.

    • At specific time intervals (e.g., 2, 5, 10, 15, 20 minutes), withdraw an aliquot (e.g., 0.1 mL) and add it to a tube containing 0.9 mL of DNS reagent to stop the reaction.

    • Include a no-enzyme control for each substrate concentration.

  • Quantification of Reducing Sugars:

    • Boil the tubes containing the reaction aliquots and DNS reagent for 5-15 minutes.

    • Cool to room temperature and add an appropriate volume of deionized water.

    • Measure the absorbance at 540 nm.

  • Data Analysis:

    • Use the glucose standard curve to determine the concentration of reducing sugars produced at each time point for each substrate concentration.

    • Calculate the initial reaction velocity (V0) for each substrate concentration from the linear portion of the product formation versus time plot.

    • Plot V0 versus substrate concentration and fit the data to the Michaelis-Menten equation using non-linear regression software to determine Km and Vmax.

DNS_Assay_Workflow cluster_setup Reaction Setup cluster_sampling Sampling and Quenching cluster_detection Color Development and Detection cluster_analysis Data Analysis A Prepare Cellotriose Dilutions B Pre-incubate at Optimal Temperature A->B C Add Enzyme to Initiate Reaction B->C D Withdraw Aliquots at Time Intervals C->D E Add Aliquot to DNS Reagent to Stop D->E F Boil Samples E->F G Cool and Dilute F->G H Measure Absorbance at 540 nm G->H I Calculate Reducing Sugar Concentration (using Glucose Standard Curve) H->I J Determine Initial Velocities (V0) I->J K Plot V0 vs. [Substrate] J->K L Calculate Km and Vmax K->L

Workflow for the DNS-based enzyme kinetics assay.
Protocol 2: Product Analysis by Thin-Layer Chromatography (TLC)

TLC provides a rapid and qualitative method to visualize the products of cellotriose hydrolysis.[7][8][9][10][11]

Materials:

  • Silica (B1680970) gel TLC plates

  • Reaction mixture aliquots (from Protocol 1 or a separate reaction)

  • Standards: Glucose, Cellobiose, Cellotriose

  • Developing solvent: 1-butanol/acetic acid/water (2:1:1, v/v/v)[7]

  • Visualization reagent: 5% (v/v) H2SO4 in ethanol[7]

  • Heating plate or oven

Procedure:

  • Spot small aliquots of the reaction mixture at different time points, along with the glucose, cellobiose, and cellotriose standards, onto the baseline of a silica gel TLC plate.

  • Allow the spots to dry completely.

  • Place the plate in a chromatography tank containing the developing solvent.

  • Allow the solvent to ascend the plate until it is about 1 cm from the top.

  • Remove the plate and allow it to air dry completely in a fume hood.

  • Spray the plate evenly with the visualization reagent.

  • Heat the plate at approximately 120°C for 5-10 minutes until dark spots appear.[7]

  • Compare the migration of the reaction products with the standards to identify them.

Protocol 3: Product Separation and Quantification by High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD)

HPAEC-PAD is a highly sensitive and quantitative method for separating and detecting underivatized carbohydrates.[12][13][14][15][16]

Materials:

  • HPAEC-PAD system (e.g., Dionex ICS-3000 or similar)

  • Anion-exchange column (e.g., Dionex CarboPac™ PA200)[13]

  • Eluents: Deionized water, Sodium hydroxide (B78521) (NaOH), Sodium acetate (NaOAc)

  • Reaction mixture aliquots, filtered or centrifuged

  • Standards: Glucose, Cellobiose, Cellotriose

Procedure:

  • Sample Preparation: Stop the enzymatic reaction at various time points by adding a small amount of a strong acid (e.g., HCl to a final concentration of 0.1 M) or by heat inactivation. Centrifuge or filter the samples to remove any precipitated protein. Dilute the samples in deionized water to a suitable concentration for analysis.

  • Chromatographic Conditions:

    • Column: Dionex CarboPac™ PA200 (3 x 150 mm) or similar.[13]

    • Eluent A: Deionized Water

    • Eluent B: 100 mM NaOH

    • Eluent C: 1 M NaOAc in 100 mM NaOH

    • Flow Rate: 0.5 mL/min

    • Injection Volume: 10-25 µL

    • Detection: Pulsed Amperometric Detection (PAD) with a gold electrode.

  • Gradient Program (Example): A gradient of sodium acetate in a constant concentration of sodium hydroxide is typically used to separate cello-oligosaccharides.[12][13]

    • 0-2 min: 100% Eluent B (isocratic)

    • 2-20 min: Linear gradient from 0% to 20% Eluent C in Eluent B

    • 20-25 min: Linear gradient to 100% Eluent C (column wash)

    • 25-35 min: Re-equilibration with 100% Eluent B

  • Data Analysis:

    • Run standards of glucose, cellobiose, and cellotriose to determine their retention times.

    • Integrate the peak areas of the substrate and products in the sample chromatograms.

    • Create calibration curves for each standard to quantify the concentration of each species in the reaction mixture over time.

HPAEC_PAD_Workflow cluster_sample_prep Sample Preparation cluster_hpaec HPAEC-PAD Analysis cluster_data_analysis Data Analysis A Stop Enzymatic Reaction B Remove Protein (Centrifuge/Filter) A->B C Dilute Sample B->C D Inject Sample onto Column C->D E Separate Carbohydrates with Gradient Elution D->E F Detect with Pulsed Amperometry E->F G Identify Peaks based on Standard Retention Times F->G H Integrate Peak Areas G->H I Quantify Concentrations using Calibration Curves H->I

Workflow for HPAEC-PAD analysis of cellotriose hydrolysis products.

Mode of Action Determination

The product profile from cellotriose hydrolysis can help distinguish between different types of glycoside hydrolases:

  • Exo-acting β-glucosidases: These enzymes typically cleave cellotriose from the non-reducing end, primarily producing glucose and cellobiose.

  • Endo-β-1,4-glucanases: These enzymes can cleave internal glycosidic bonds. With cellotriose as a substrate, they can produce a mixture of glucose and cellobiose. Some endoglucanases may not be active on a substrate as small as cellotriose.

  • Processive endoglucanases: These enzymes may show a combination of endo- and exo-activity, and the product profile can provide insights into their processivity.

Applications in Drug Development

The protocols described herein are fundamental for the screening and characterization of glycoside hydrolase inhibitors. By measuring the decrease in the rate of cellotriose hydrolysis in the presence of a potential inhibitor, its potency (e.g., IC50 or Ki) can be determined. This is crucial for the development of therapeutics for diseases where glycoside hydrolase activity is implicated, such as diabetes, viral infections, and lysosomal storage disorders.

Disclaimer: These protocols are intended as a guide and may require optimization for specific enzymes and experimental conditions. Always follow appropriate laboratory safety procedures.

References

Investigating Cellotriose as an Inducer of Cellobiohydrolase Genes: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The enzymatic degradation of cellulose (B213188), the most abundant biopolymer on Earth, is a critical process in biofuel production, biorefining, and various industrial applications. This process is primarily mediated by a class of enzymes known as cellulases, with cellobiohydrolases (CBHs) playing a key role in the breakdown of crystalline cellulose. The expression of CBH genes is tightly regulated and induced by the presence of cellulose or its soluble derivatives. Understanding the specific molecules that trigger this induction is paramount for optimizing cellulase (B1617823) production and developing novel strategies for biomass conversion.

Recent studies have identified cellotriose (B13521), a small oligosaccharide derived from cellulose, as a potent inducer of cellobiohydrolase gene expression in certain fungi.[1][2][3] This document provides detailed application notes and experimental protocols for investigating the role of cellotriose as a CBH gene inducer, with a focus on the basidiomycete fungus Phanerochaete chrysosporium.

Data Presentation: Efficacy of Cellotriose as an Inducer

Quantitative analysis of gene expression has demonstrated that cellotriose is a more potent inducer of specific cellobiohydrolase genes than cellobiose (B7769950) or even cellulose itself in P. chrysosporium.[1][2][3] The following tables summarize the transcript levels of various cel7 (encoding CBH I) genes in response to different carbon sources.

Table 1: Transcript Levels of cel7C in Phanerochaete chrysosporium in Response to Various Inducers

Carbon SourceTranscript Copies (per 105 actin gene transcripts)Fold Induction vs. Glucose
GlucoseLow (baseline)1
CelluloseModerate>1
Cellobiose~5-fold lower than cellotetraose (B13520)>1
Cellotriose Strong Induction >>1
Cellotetraose2.7 x 106 (Highest Induction)>>>1

Data compiled from studies on P. chrysosporium.[1][2][3] "Strong Induction" for cellotriose indicates a level significantly higher than cellulose and cellobiose.

Table 2: Transcript Levels of cel7D in Phanerochaete chrysosporium in Response to Various Inducers

Carbon SourceTranscript Copies (per 105 actin gene transcripts)Fold Induction vs. Glucose
GlucoseLow (baseline)1
CelluloseModerate>1
CellobioseLittle to no effect~1
Cellotriose 1.7 x 106 (Highest Induction) >>>1
CellotetraoseStrong Induction>>1

Data compiled from studies on P. chrysosporium.[1][2][3] "Strong Induction" for cellotetraose indicates a level significantly higher than cellulose and cellobiose, but lower than cellotriose for this specific gene.

Signaling Pathways and Experimental Workflows

The precise signaling pathway triggered by cellotriose for CBH gene induction is still under investigation. However, based on general knowledge of cellulase induction in filamentous fungi, a putative pathway can be proposed. The experimental workflow to investigate this induction follows a logical progression from culture treatment to gene expression analysis.

G Putative Signaling Pathway for Cellobiohydrolase Induction cluster_extracellular Extracellular cluster_cell Fungal Cell cluster_nucleus Nucleus Cellotriose Cellotriose Receptor/Transporter Receptor/Transporter Cellotriose->Receptor/Transporter Binding/Uptake Signaling Cascade Signaling Cascade Receptor/Transporter->Signaling Cascade Activation Transcription Factors Transcription Factors Signaling Cascade->Transcription Factors Activation CBH Genes CBH Genes Transcription Factors->CBH Genes Binding to Promoter Nucleus Nucleus mRNA mRNA CBH Genes->mRNA Transcription Cellobiohydrolase (Protein) Cellobiohydrolase (Protein) mRNA->Cellobiohydrolase (Protein) Translation & Secretion

Caption: Putative signaling pathway for cellotriose-mediated CBH gene induction.

G Experimental Workflow for Investigating CBH Gene Induction Fungal Culture Fungal Culture Inducer Addition Inducer Addition Fungal Culture->Inducer Addition Cellotriose, Glucose, etc. Incubation Incubation Inducer Addition->Incubation Time Course Mycelia Harvesting Mycelia Harvesting Incubation->Mycelia Harvesting RNA Extraction RNA Extraction Mycelia Harvesting->RNA Extraction cDNA Synthesis cDNA Synthesis RNA Extraction->cDNA Synthesis qPCR qPCR cDNA Synthesis->qPCR Data Analysis Data Analysis qPCR->Data Analysis Relative Quantification

Caption: Workflow for quantifying CBH gene expression in response to inducers.

Experimental Protocols

The following protocols provide a framework for studying the induction of cellobiohydrolase genes by cellotriose.

Protocol 1: Fungal Culture and Induction

Objective: To prepare fungal cultures and induce cellobiohydrolase gene expression with cellotriose.

Materials:

  • Phanerochaete chrysosporium strain

  • Basal medium (e.g., BIII medium)

  • Sterile glucose solution (20% w/v)

  • Sterile cellotriose, cellobiose, and cellulose solutions/suspensions (e.g., 10 mM)

  • Sterile water

  • Shaking incubator

  • Sterile flasks

Procedure:

  • Inoculate the basal medium with P. chrysosporium spores or mycelial fragments.

  • Incubate at the optimal temperature (e.g., 37°C) with shaking (e.g., 150 rpm) for a period sufficient to establish a healthy culture (e.g., 3-4 days).

  • After the initial growth phase, wash the mycelia with sterile, carbon-free basal medium to remove any remaining carbon source.

  • Resuspend the mycelia in fresh basal medium.

  • Divide the culture into separate flasks for each experimental condition (e.g., glucose, cellulose, cellobiose, cellotriose, and a no-carbon control).

  • Add the respective sterile carbon source to each flask to a final concentration of, for example, 1 mM.

  • Incubate the cultures under the same conditions as the initial growth phase.

  • Harvest mycelia at various time points (e.g., 1, 3, 6, 12, and 24 hours) for RNA extraction. Mycelia can be collected by filtration, washed with sterile water, and immediately frozen in liquid nitrogen and stored at -80°C.

Protocol 2: RNA Extraction and cDNA Synthesis

Objective: To isolate total RNA from fungal mycelia and synthesize complementary DNA (cDNA).

Materials:

  • Frozen mycelia

  • RNA extraction kit (e.g., TRIzol-based or column-based)

  • DNase I

  • Reverse transcriptase kit

  • Nuclease-free water

  • Spectrophotometer (for RNA quantification)

Procedure:

  • Grind the frozen mycelia to a fine powder under liquid nitrogen using a mortar and pestle.

  • Follow the manufacturer's protocol for the chosen RNA extraction kit to isolate total RNA.

  • Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

  • Quantify the RNA concentration and assess its purity using a spectrophotometer (A260/A280 ratio should be ~2.0).

  • Synthesize first-strand cDNA from a standardized amount of total RNA (e.g., 1 µg) using a reverse transcriptase kit according to the manufacturer's instructions.

Protocol 3: Real-Time Quantitative PCR (qPCR)

Objective: To quantify the transcript levels of target cellobiohydrolase genes.

Materials:

  • Synthesized cDNA

  • qPCR master mix (containing DNA polymerase, dNTPs, and a fluorescent dye like SYBR Green)

  • Gene-specific primers for the target CBH genes (e.g., cel7C, cel7D) and a reference gene (e.g., actin). Primers should be designed to span an intron-exon junction to avoid amplification of any residual genomic DNA.

  • qPCR instrument

Procedure:

  • Prepare the qPCR reaction mix by combining the master mix, forward and reverse primers for the target or reference gene, and the diluted cDNA template.

  • Set up the qPCR plate with appropriate technical replicates for each sample and condition. Include no-template controls to check for contamination.

  • Run the qPCR program on the instrument with appropriate cycling conditions (denaturation, annealing, and extension temperatures and times).

  • Analyze the qPCR data. The relative expression of the target CBH genes can be calculated using the 2-ΔΔCt method, normalizing to the expression of the reference gene (actin) and relative to the control condition (e.g., glucose-grown culture).

Conclusion

The investigation of cellotriose as an inducer of cellobiohydrolase genes provides valuable insights into the regulatory mechanisms of cellulase production. The protocols and data presented here offer a comprehensive guide for researchers to explore this phenomenon further. A deeper understanding of these induction pathways is crucial for the rational design of fungal strains with enhanced cellulase production capabilities, ultimately contributing to more efficient and cost-effective biorefinery processes.

References

Production of Cellotriose from Lignocellulosic Biomass: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cellotriose (B13521), a trisaccharide composed of three β-1,4 linked glucose units, has garnered significant interest in the pharmaceutical and food industries for its potential prebiotic properties. This document provides detailed application notes and protocols for the production of cellotriose from abundant and renewable lignocellulosic biomass. The methods covered include enzymatic hydrolysis of pretreated biomass and a targeted enzymatic synthesis approach. This guide offers comprehensive experimental procedures, quantitative data for comparison, and visual workflows to facilitate research and development in this area.

Introduction

Lignocellulosic biomass, comprised of cellulose (B213188), hemicellulose, and lignin, represents a vast and underutilized resource for the production of value-added biochemicals. Cellotriose is one such molecule with emerging applications. The controlled depolymerization of cellulose is key to selectively obtaining cellotriose while minimizing the production of glucose and cellobiose (B7769950). This can be achieved through carefully optimized enzymatic hydrolysis or through specific enzymatic synthesis routes. These application notes provide detailed methodologies for researchers to produce and purify cellotriose for further investigation and application.

I. Methods for Cellotriose Production

Two primary enzymatic methods for producing cellotriose from lignocellulosic sources are detailed below:

  • Enzymatic Hydrolysis of Pretreated Lignocellulosic Biomass: This method involves the breakdown of cellulose into smaller oligosaccharides, including cellotriose, using a cocktail of cellulase (B1617823) enzymes. The yield of cellotriose is highly dependent on the biomass source, pretreatment method, and the composition and ratio of the enzymes used.

  • Enzymatic Synthesis using Engineered Cellobiose Phosphorylase: This is a more targeted approach that utilizes a specifically engineered enzyme to synthesize cellotriose from cellobiose and a glucose donor, offering high purity and yield.

Method 1: Enzymatic Hydrolysis of Pretreated Lignocellulosic Biomass

This section outlines the multi-step process of producing cellotriose from lignocellulosic biomass, starting with pretreatment, followed by enzymatic hydrolysis, and finally, product analysis.

A. Pretreatment of Lignocellulosic Biomass

Pretreatment is a critical step to disrupt the complex structure of lignocellulosic biomass, making the cellulose more accessible to enzymatic attack.[1][2] Various methods can be employed, with alkaline and dilute acid pretreatments being common.[3][4]

Protocol 1: Alkaline Pretreatment of Wheat Straw

This protocol is adapted for delignification and increasing the susceptibility of cellulose to enzymatic hydrolysis.

Materials:

  • Dried wheat straw, milled to pass a 1-2 mm screen

  • Sodium hydroxide (B78521) (NaOH) solution (4% w/v)

  • Autoclave

  • Deionized water

  • pH meter

Procedure:

  • Prepare a 4% (w/v) NaOH solution.

  • Mix the milled wheat straw with the NaOH solution at a solid-to-liquid ratio of 1:10 (w/v).

  • Transfer the slurry to an autoclave-safe vessel.

  • Autoclave the mixture at 121°C for 60 minutes.[5]

  • After cooling, filter the solid residue and wash it extensively with deionized water until the pH of the filtrate is neutral.

  • Dry the pretreated wheat straw at 60°C to a constant weight.

  • The pretreated biomass is now ready for enzymatic hydrolysis.

Workflow for Lignocellulosic Biomass Pretreatment and Hydrolysis

Pretreatment_Hydrolysis_Workflow cluster_pretreatment Pretreatment cluster_hydrolysis Enzymatic Hydrolysis Lignocellulosic_Biomass Lignocellulosic Biomass (e.g., Wheat Straw) Milling Milling Lignocellulosic_Biomass->Milling Size Reduction Alkaline_Treatment Alkaline Treatment (e.g., 4% NaOH, 121°C) Milling->Alkaline_Treatment Chemical Disruption Washing_Drying Washing & Drying Alkaline_Treatment->Washing_Drying Neutralization & Removal of Solubles Pretreated_Biomass Pretreated Biomass Washing_Drying->Pretreated_Biomass Enzymatic_Hydrolysis Enzymatic Hydrolysis (Cellulase Cocktail) Pretreated_Biomass->Enzymatic_Hydrolysis Saccharification Hydrolysate Hydrolysate (Mixture of Sugars) Enzymatic_Hydrolysis->Hydrolysate

Caption: General workflow for the pretreatment and enzymatic hydrolysis of lignocellulosic biomass.

B. Enzymatic Hydrolysis for Cellotriose Production

The key to maximizing cellotriose yield is to control the hydrolysis process to favor the production of oligosaccharides over complete conversion to glucose. This can be achieved by using a specific blend of cellulase enzymes and potentially inhibiting the activity of β-glucosidase.

Protocol 2: Enzymatic Hydrolysis of Pretreated Wheat Straw

Materials:

  • Pretreated wheat straw (from Protocol 1)

  • Citrate (B86180) buffer (50 mM, pH 4.8)

  • Commercial cellulase cocktail (e.g., Celluclast® 1.5L)

  • β-glucosidase (e.g., Novozym 188) - Note: The ratio of cellulase to β-glucosidase is critical and may need optimization.

  • Shaking incubator

  • Centrifuge

Procedure:

  • Prepare a slurry of the pretreated wheat straw in 50 mM citrate buffer (pH 4.8) at a solids loading of 5-10% (w/v).

  • Pre-incubate the slurry at 50°C in a shaking incubator (150 rpm) for 30 minutes.

  • Add the cellulase cocktail at a loading of 10-20 Filter Paper Units (FPU) per gram of cellulose.

  • To favor cellotriose accumulation, either use a cellulase cocktail with low β-glucosidase activity or add a β-glucosidase inhibitor (e.g., δ-gluconolactone). Alternatively, a very low amount of supplementary β-glucosidase can be used, but this requires careful optimization.[1]

  • Incubate the reaction at 50°C with constant agitation (150 rpm) for 24-48 hours.

  • Take samples at regular intervals (e.g., 4, 8, 12, 24, 48 hours) to monitor the production of cellotriose, cellobiose, and glucose.

  • To stop the reaction, heat the samples at 100°C for 10 minutes to denature the enzymes.

  • Centrifuge the samples to separate the solid residue from the liquid hydrolysate.

  • The supernatant (hydrolysate) containing cellotriose is collected for analysis and purification.

Table 1: Representative Yields of Sugars from Enzymatic Hydrolysis of Pretreated Lignocellulosic Biomass

FeedstockPretreatmentEnzyme LoadingHydrolysis Time (h)Glucose Yield (%)Cellobiose Yield (%)Reference
Corn StoverDilute Acid20 mg protein/g cellulose168Not specifiedNot specified[6]
Wheat Straw3% H₂SO₄90/90 µL/g (Viscozyme®/Celluclast®)4884.75 mg/gNot specified[7]
Wheat Straw4% NaOH10 mg protein/g PWS72~65% saccharificationNot specified[8]
Corn StoverSteam20 FPU/g DM48Not specifiedNot specified[9]

Note: Specific yields of cellotriose are often not reported in general hydrolysis studies, as the focus is typically on maximizing glucose production. Optimization is required to maximize cellotriose.

Method 2: Enzymatic Synthesis of Cellotriose using Engineered Cellobiose Phosphorylase

This method provides a highly specific route to cellotriose with high purity and yield, starting from cellobiose.

A. Principle

An engineered cellobiose phosphorylase (CBP) from Cellulomonas uda can catalyze the transfer of a glucose unit from a donor substrate (α-D-glucose 1-phosphate) to an acceptor substrate (cellobiose) to form cellotriose.[8][10]

Reaction Pathway for Enzymatic Synthesis of Cellotriose

Cellotriose_Synthesis Cellobiose Cellobiose CBP Engineered Cellobiose Phosphorylase (CBP) Cellobiose->CBP G1P α-D-glucose 1-phosphate G1P->CBP Cellotriose Cellotriose CBP->Cellotriose Pi Inorganic Phosphate (Pi) CBP->Pi

Caption: Enzymatic synthesis of cellotriose from cellobiose and α-D-glucose 1-phosphate.

B. Protocol 3: Synthesis of Cellotriose

This protocol is based on the work by Ubiparip et al. (2020).[8]

Materials:

  • Engineered cellobiose phosphorylase (CBP) variant

  • Cellobiose

  • α-D-glucose 1-phosphate (αG1-P)

  • MOPS buffer (50 mM, pH 7.0)

  • Thermomixer or water bath

  • Centrifuge

Procedure:

  • Prepare a reaction mixture containing:

    • Cellobiose (acceptor substrate)

    • α-D-glucose 1-phosphate (donor substrate)

    • Engineered CBP enzyme

    • 50 mM MOPS buffer, pH 7.0

  • Incubate the reaction at 40°C with gentle shaking.

  • Monitor the reaction progress by taking samples at various time points.

  • Inactivate the enzyme by heating the samples at 100°C for 5 minutes.

  • Centrifuge the samples to remove any denatured protein.

  • The supernatant containing the synthesized cellotriose is ready for analysis and purification.

Table 2: Quantitative Data for Enzymatic Synthesis of Cellotriose

EnzymeAcceptor SubstrateDonor SubstrateMolar Yield of Cellotriose (%)Purity of Cellotriose in Soluble Products (%)Reference
Optimized CBP variantCellobioseα-D-glucose 1-phosphate7382[6][8]

II. Purification and Analysis of Cellotriose

A. Protocol 4: Purification of Cellotriose by Preparative HPLC

Preparative High-Performance Liquid Chromatography (HPLC) can be used to separate and purify cellotriose from the complex mixture of sugars in the hydrolysate.[11][12]

Materials:

  • Crude hydrolysate or synthesis reaction mixture

  • Preparative HPLC system with a refractive index (RI) detector

  • Aminex HPX-42A or similar carbohydrate analysis column

  • Deionized water (HPLC grade)

  • Fraction collector

Procedure:

  • Filter the hydrolysate through a 0.22 µm syringe filter to remove any particulate matter.

  • Set up the preparative HPLC system with an appropriate column for carbohydrate separation (e.g., Aminex HPX-42A).

  • Use HPLC-grade water as the mobile phase.

  • Set the column temperature to 80-85°C.

  • Inject the filtered hydrolysate onto the column.

  • Monitor the separation using the RI detector. Cellotriose will elute at a specific retention time, which should be determined using a pure standard.

  • Collect the fraction corresponding to the cellotriose peak using a fraction collector.

  • Pool the collected fractions containing pure cellotriose.

  • The purified cellotriose solution can be concentrated by rotary evaporation and then lyophilized to obtain a solid product.

B. Protocol 5: Analysis of Cellotriose by HPAEC-PAD

High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) is a sensitive and specific method for the quantification of carbohydrates, including cellotriose.[6]

Materials:

  • HPAEC-PAD system (e.g., Dionex)

  • CarboPac PA200 column or similar

  • Sodium hydroxide (NaOH) solutions (for eluent)

  • Sodium acetate (B1210297) (NaOAc) solutions (for eluent)

  • Cellotriose standard

Procedure:

  • Prepare eluents: Eluent A (e.g., 100 mM NaOH) and Eluent B (e.g., 100 mM NaOH with 1 M NaOAc).

  • Set up a gradient elution program to separate the different oligosaccharides. A typical gradient might involve an increasing concentration of Eluent B over time to elute the larger oligosaccharides.

  • Dilute the samples and standards to an appropriate concentration range for the detector.

  • Inject the samples and standards onto the HPAEC system.

  • Identify the cellotriose peak based on the retention time of the pure standard.

  • Quantify the concentration of cellotriose in the samples by comparing the peak area to the standard curve.

Workflow for Cellotriose Purification and Analysis

Purification_Analysis_Workflow Hydrolysate Crude Hydrolysate (from Hydrolysis or Synthesis) Filtration Filtration (0.22 µm) Hydrolysate->Filtration Prep_HPLC Preparative HPLC Filtration->Prep_HPLC Fraction_Collection Fraction Collection Prep_HPLC->Fraction_Collection RI Detection Purified_Cellotriose Purified Cellotriose Fraction_Collection->Purified_Cellotriose Analysis Analysis (HPAEC-PAD) Purified_Cellotriose->Analysis Quantitative_Data Quantitative Data (Concentration, Purity) Analysis->Quantitative_Data

Caption: Workflow for the purification and analysis of cellotriose from a crude mixture.

III. Microbial Fermentation for Cellotriose Production

While less common than enzymatic hydrolysis, some microorganisms can be engineered or selected for the production of specific cello-oligosaccharides. This is an emerging area of research. Some cellulolytic anaerobic bacteria naturally produce cellobiose and cellotriose as major end products of cellulose degradation.[3] Further research into the metabolic engineering of these or other microorganisms could lead to optimized strains for direct cellotriose fermentation from lignocellulosic biomass.

Conclusion

The protocols and data presented in these application notes provide a comprehensive guide for the production, purification, and analysis of cellotriose from lignocellulosic biomass. The choice between enzymatic hydrolysis and enzymatic synthesis will depend on the desired scale, purity, and available resources. While enzymatic hydrolysis of pretreated biomass offers a route from raw feedstocks, the enzymatic synthesis method provides a more direct and high-purity product from an intermediate substrate. The detailed protocols and workflows are intended to serve as a valuable resource for researchers and professionals in the fields of biotechnology, biochemistry, and drug development. Further optimization of these methods will continue to enhance the efficiency and economic viability of cellotriose production.

References

Application Notes and Protocols for Cellotriose Synthesis Using Immobilized β-Glucosidases

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of cellotriose (B13521) using immobilized β-glucosidases. Cellotriose, a trisaccharide composed of three β-1,4 linked glucose units, is a valuable compound in various fields, including its potential as a prebiotic and its applications in biotechnology and drug formulation to enhance solubility and bioavailability.[1] Enzymatic synthesis using β-glucosidases offers a targeted approach to produce cellotriose through the enzyme's transglycosylation activity. Immobilization of the enzyme provides several advantages, including enhanced stability, reusability, and simplified product purification.

Principle of Cellotriose Synthesis

β-glucosidases (EC 3.2.1.21) are enzymes that typically catalyze the hydrolysis of β-glycosidic bonds in disaccharides and oligosaccharides.[2][3] However, under specific reaction conditions, particularly high substrate concentrations, the catalytic activity can be shifted from hydrolysis to transglycosylation. In this process, the enzyme transfers a glucose unit from a donor substrate (e.g., cellobiose) to an acceptor molecule, which can be another sugar molecule, to form a longer oligosaccharide like cellotriose.[4][5]

The core principle involves a two-step mechanism for retaining glucosidases:

  • Glycosylation: The enzyme cleaves the glycosidic bond of the substrate (e.g., cellobiose), forming a covalent glycosyl-enzyme intermediate and releasing a glucose molecule.

  • Deglycosylation: The glycosyl moiety is transferred to an acceptor. If the acceptor is water, hydrolysis occurs. If the acceptor is another sugar molecule (e.g., another cellobiose (B7769950) molecule), transglycosylation occurs, leading to the synthesis of a longer oligosaccharide like cellotriose.

Immobilization of β-glucosidase is a key strategy to enhance the efficiency and economic viability of cellotriose synthesis. It allows for easy separation of the enzyme from the reaction mixture, continuous operation, and often improves the enzyme's stability under operational conditions.[6][7]

Quantitative Data Summary

The following tables summarize quantitative data from various studies on the synthesis of cellotriose and related oligosaccharides using different immobilized and free β-glucosidases.

Table 1: Synthesis of Cellotriose and Gluco-oligosaccharides (GOS) using β-Glucosidases

Enzyme SourceImmobilization Support/MethodSubstrateProduct(s)Yield/ConcentrationReference
Sweet Almond β-glucosidaseEntrapped in a visking tube30% D-glucoseCellobiose21.0 mg from 30 g of D-glucose in 3 days[8]
Sumizyme C (immobilized)Covalently bound to Polyacrylamide beads68 mg CellobioseCellotriose11.2 mg after 24 hours[8]
Sclerotinia sclerotiorum β-glucosidaseFree enzymeCellobioseGluco-oligosaccharides (GOS)119 mg/ml (~33%) in 9 hours[9]
Aspergillus niger glucosidaseFree enzymeCellobioseCellotriose and 6-O-β-glucopyranosyl-cellobioseMost efficient for transglycosylation of cellobiose[4]
Almond β-glucosidaseFree enzymeCellobiose6-O-β-glucopyranosyl-cellobiose (main product)-[4]
Rice BGlu1 β-glucosidase (E414G mutant)Free enzymeα-glucosyl fluoride (B91410) (donor) + pNP-cellobioside (acceptor)β-(1,4)-linked oligomers (DP 5-11)Up to 70-80%[10][11]
Fusarium solani β-glucosidase (immobilized)-50 g/L CellobioseCellotriose and Cellopentaose6.70 ± 0.35 g/L (total COS) after 5 cycles[12]

Table 2: Stability and Reusability of Immobilized β-Glucosidases

Enzyme SourceImmobilization Support/MethodStability/Reusability MetricReference
β-glucosidase from Celluclast® 1.5LDVS-agarose at pH 9, blocked with glycine7.76-fold higher thermal stability; maintained 76% activity after 10 cycles[6][13]
β-glucosidase from Pectinex Ultra SP-LDVS-agarose at pH 10, blocked with ethylenediamineMaintained 67% activity after 10 reuse cycles[6]
Aspergillus niger β-glucosidaseMANAE-agarose at pH 9, treated with glutaraldehyde (B144438)~560 times more stable than soluble enzyme at 60 °C[7]
β-glucosidases from Pectinex Ultra SP-LMANAE-agarose-glutaraldehyde at pH 7Highest thermal and operational stabilities[7]
Sumizyme C and Sweet Almond β-glucosidaseCovalently bound to Polyacrylamide beads / EntrappedMay be used repeatedly without any loss of initial activity[8]
Fusarium solani β-glucosidase (immobilized)-Trans-glycosylation yield maintained after 5 cycles[12]

Experimental Protocols

Protocol for β-Glucosidase Immobilization on Polyacrylamide Beads

This protocol is based on the method described for the immobilization of Sumizyme C.[8]

Materials:

  • β-glucosidase (e.g., Sumizyme C)

  • Polyacrylamide beads

  • Coupling agents (e.g., glutaraldehyde)

  • Phosphate (B84403) buffer (pH 7.0, 1 M)

  • Citrate (B86180) buffer (pH 5.0, 100 mM)

  • Distilled water

Procedure:

  • Activation of Support: Wash the polyacrylamide beads with distilled water. Activate the beads using an appropriate method, such as treatment with glutaraldehyde solution. This process introduces reactive aldehyde groups on the bead surface.

  • Enzyme Coupling: Prepare a solution of β-glucosidase in a suitable buffer (e.g., 1 M potassium phosphate buffer, pH 7.0). The presence of a competitive inhibitor like glucose (e.g., 10% v/v) in the enzyme solution can protect the active site during immobilization.[3]

  • Add the activated polyacrylamide beads to the enzyme solution.

  • Allow the coupling reaction to proceed for a specified time (e.g., overnight) at a controlled temperature (e.g., 4°C) with gentle agitation.

  • Washing: After immobilization, collect the beads by filtration or centrifugation. Wash the immobilized enzyme preparation thoroughly with a high ionic strength buffer (e.g., phosphate buffer containing 1 M NaCl) to remove non-covalently bound enzyme, followed by several washes with a low ionic strength buffer (e.g., 100 mM citrate buffer, pH 5.0).

  • Storage: Store the immobilized enzyme preparation at 4°C in a suitable buffer until use.

Protocol for Cellotriose Synthesis via Transglycosylation

This protocol describes the synthesis of cellotriose from cellobiose using an immobilized β-glucosidase preparation.[8]

Materials:

  • Immobilized β-glucosidase preparation

  • Cellobiose

  • Acetate (B1210297) buffer (0.02 M, pH 4.8)

  • High-Performance Liquid Chromatography (HPLC) system for analysis

Procedure:

  • Reaction Setup: Prepare a reaction mixture containing a high concentration of cellobiose (e.g., 68 mg) dissolved in a minimal volume of acetate buffer (pH 4.8).

  • Add the immobilized β-glucosidase preparation (e.g., 0.1 unit) to the cellobiose solution.

  • Incubation: Incubate the reaction mixture at the optimal temperature for transglycosylation (e.g., 30°C) for a specified duration (e.g., 24 hours) with gentle shaking.[8]

  • Reaction Termination: Stop the reaction by separating the immobilized enzyme from the reaction mixture through filtration or centrifugation.

  • Product Analysis: Analyze the supernatant for the presence of cellotriose and other oligosaccharides using an HPLC system. The separation can be achieved using an appropriate column (e.g., a carbohydrate analysis column) with a suitable mobile phase (e.g., acetonitrile/water gradient).

  • Purification (Optional): If required, purify the cellotriose from the reaction mixture using techniques like size-exclusion chromatography or preparative HPLC.

Visualizations

Experimental Workflow for Cellotriose Synthesis

G cluster_0 Enzyme Immobilization cluster_1 Cellotriose Synthesis cluster_2 Analysis and Purification Activate Support Activate Support Couple Enzyme Couple Enzyme Activate Support->Couple Enzyme Wash and Store Wash and Store Couple Enzyme->Wash and Store Prepare Reaction Mixture Prepare Reaction Mixture Wash and Store->Prepare Reaction Mixture Incubate with Immobilized Enzyme Incubate with Immobilized Enzyme Prepare Reaction Mixture->Incubate with Immobilized Enzyme Terminate Reaction Terminate Reaction Incubate with Immobilized Enzyme->Terminate Reaction Analyze Products (HPLC) Analyze Products (HPLC) Terminate Reaction->Analyze Products (HPLC) Purify Cellotriose Purify Cellotriose Analyze Products (HPLC)->Purify Cellotriose

Caption: Workflow for immobilized β-glucosidase preparation and cellotriose synthesis.

Hydrolysis vs. Transglycosylation Pathway

G cluster_hydrolysis Hydrolysis Pathway cluster_transglycosylation Transglycosylation Pathway E β-Glucosidase (E) ES Enzyme-Substrate Complex (E-S) E->ES S Substrate (Cellobiose) S->ES EG Glycosyl-Enzyme Intermediate (E-G) ES->EG Glycosylation EG->E Deglycosylation P1 Product 1 (Glucose) Water Acceptor: Water (High Concentration) EG->Water Sugar Acceptor: Sugar (High Concentration) EG->Sugar P_hydrolysis Product (Glucose) Water->P_hydrolysis P_trans Product (Cellotriose) Sugar->P_trans P_hydrolysis->E P_trans->E

Caption: Competing pathways of hydrolysis and transglycosylation catalyzed by β-glucosidase.

Applications in Drug Development

Cellotriose and other cello-oligosaccharides have promising applications in the pharmaceutical and drug development sectors. Their unique properties can be leveraged in several ways:

  • Drug Formulation: Cellotriose can be used in drug formulations to improve the solubility and bioavailability of certain medications, potentially making them more effective.[1]

  • Drug Delivery Systems: The structural properties of cellulose-based oligosaccharides like cellotriose make them interesting candidates for the development of drug delivery systems.[1] Innovations in synthetic biology are enabling the design of cellulose-based smart drug delivery systems that can respond to physiological cues for targeted drug release.[14]

  • Prebiotic Effects: As a prebiotic, cellotriose can promote the growth of beneficial gut bacteria, which can positively impact digestive health.[1] A healthy gut microbiome is increasingly recognized as crucial for overall health and can influence the efficacy of various drug treatments.

  • Biomaterial Development: Cellulose and its derivatives are biocompatible and biodegradable, making them suitable for various biomedical applications, including the creation of microparticle drug-delivery systems.[15]

The enzymatic synthesis of well-defined oligosaccharides like cellotriose is a critical step towards realizing their full potential in these advanced applications.

References

Troubleshooting & Optimization

D-(+)-Cellotriose stability and degradation under experimental conditions.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving D-(+)-Cellotriose.

Frequently Asked Questions (FAQs)

1. What are the recommended storage conditions for this compound?

For long-term stability, this compound should be stored in a freezer at temperatures of -15°C or below.[1][2] It is also recommended to keep the container tightly closed and, for maximum stability, store it under an inert gas like nitrogen.[1] For short-term use, it may be stored at 4°C or even at room temperature, but this is not advised for long durations as the compound is hygroscopic.[3][4]

2. How should I dissolve this compound?

This compound is slightly soluble in water.[3] To aid dissolution, sonication can be used.[3] It also has slight solubility in DMSO and methanol.[3] For aqueous solutions, it is advisable to prepare them fresh for each experiment to avoid potential degradation.

3. What are the known degradation pathways for this compound under experimental conditions?

This compound can degrade under both oxidative and alkaline conditions.

  • Oxidative Degradation: In the presence of oxidizing agents like hydrogen peroxide (H₂O₂), this compound can degrade into smaller oligosaccharides, D-glucose, D-gluconic acid, 2-keto-gluconic acid, and 2,3-dihydroxy-butanedioic acid.[5][6] A small amount of arabinose may also be formed.[5][6] The degradation is believed to be initiated by a radical attack on the glycosidic linkages.[5][6]

  • Alkaline Degradation: In alkaline solutions (e.g., NaOH), the primary degradation products include 3-deoxy-isosaccharinic acid-1,4-lactone and 3-deoxy-hexonic acid-1,4-lactone.[5][6] This degradation is thought to occur via an enediol anion reaction mechanism.[5]

4. Is this compound stable at different pH and temperature ranges?

5. What enzymes can degrade this compound?

This compound is an intermediate in the enzymatic hydrolysis of cellulose (B213188) and serves as a substrate for various cellulolytic enzymes.[9] These include endo-cellulases and β-glucosidases, which hydrolyze the β-1,4-glycosidic bonds.[10][11] It is also a product of the action of some cellulases on larger cellulose chains.[12]

Troubleshooting Guides

Issue 1: Inconsistent or Unexpected Experimental Results
Possible Cause Troubleshooting Step
Sample Degradation Prepare this compound solutions fresh before each experiment. Avoid storing aqueous solutions for extended periods. If storage is necessary, aliquot and freeze at -20°C or below and use a fresh aliquot for each experiment. Ensure the pH of your buffers is not highly alkaline or acidic.
Impure Starting Material Verify the purity of your this compound, which should be ≥95%.[2][3][4] If necessary, repurify the material.
Hygroscopic Nature This compound is hygroscopic.[3] Store it in a desiccator or under an inert atmosphere to prevent moisture absorption, which can affect accurate weighing and concentration calculations. Before use, ensure the product is brought to room temperature in a sealed container to prevent condensation.
Incorrect Concentration Due to its hygroscopic nature, the actual concentration of your solution may be lower than calculated. Consider determining the concentration of your stock solution using an analytical method like HPLC with a refractive index detector.
Issue 2: Problems with Enzymatic Assays
Possible Cause Troubleshooting Step
Low or No Enzyme Activity Ensure your enzyme is active and stored under recommended conditions. Confirm that the assay buffer pH and temperature are optimal for the specific enzyme being used. For example, some cellulase (B1617823) systems have optimal activity between pH 4.2-5.8 and 50-55°C.[8]
Inhibition of Enzyme Be aware of potential inhibitors in your reaction mixture. For instance, the product of cellotriose (B13521) hydrolysis, glucose, can be an inhibitor for some β-glucosidases.
Substrate Concentration Ensure you are using the appropriate concentration of this compound for your enzyme kinetics. Very high concentrations can sometimes lead to substrate inhibition.

Data Presentation

Table 1: Summary of this compound Degradation Products

ConditionDegradation ProductsAnalytical Techniques
Oxidative (H₂O₂) Cellooligosaccharides with lower DP, D-glucose, D-gluconic acid, 2-keto-gluconic acid, 2,3-dihydroxy-butanedioic acid, Arabinose (minor)HPLC, FTIR, GC-MS[5][6]
Alkaline (NaOH) 3-deoxy-isosaccharinic acid-1,4-lactone, 3-deoxy-hexonic acid-1,4-lactoneHPLC, FTIR, GC-MS[5][6]
Enzymatic (Cellulases) Cellobiose, GlucoseHPLC[11][12]

Experimental Protocols

Protocol 1: Analysis of this compound Degradation by High-Performance Liquid Chromatography (HPLC)

This protocol is a general guideline for analyzing the degradation of this compound and its products. Optimization will be required based on the specific degradation products of interest.

  • Sample Preparation:

    • Prepare a stock solution of this compound in deionized water (e.g., 1 mg/mL).

    • Subject the solution to the desired experimental conditions (e.g., incubation at a specific pH, temperature, or with an oxidizing/alkaline agent).

    • At various time points, take aliquots of the reaction mixture.

    • If necessary, stop the reaction (e.g., by neutralizing the pH or adding a quenching agent).

    • Filter the samples through a 0.2 µm syringe filter before injection into the HPLC system.[13]

  • HPLC System and Conditions:

    • A system equipped with a refractive index (RI) detector is commonly used for sugar analysis.[13]

    • For separating oligosaccharides, a suitable column such as an amino-propyl or a specialized carbohydrate column (e.g., Bio-Rad HPX-87P) can be used.[13]

    • The mobile phase is typically a mixture of acetonitrile (B52724) and water. The exact ratio will depend on the column and the analytes to be separated.

    • Run a standard of this compound and any expected degradation products (e.g., glucose, cellobiose) to determine their retention times.

  • Data Analysis:

    • Quantify the decrease in the this compound peak area and the appearance of new peaks corresponding to degradation products over time.

    • Create a calibration curve for quantitative analysis if standards for the degradation products are available.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_troubleshooting Troubleshooting prep Prepare this compound Solution condition Apply Experimental Condition (pH, Temp, Enzyme, etc.) prep->condition sampling Collect Aliquots at Time Points condition->sampling quench Stop Reaction & Filter sampling->quench hplc HPLC Analysis quench->hplc data Data Interpretation hplc->data unexpected Unexpected Results? data->unexpected check_stability Review Stability Data (pH, Temp sensitivity) unexpected->check_stability Degradation suspected check_purity Verify Purity of Starting Material unexpected->check_purity Inconsistent peaks check_protocol Re-evaluate Protocol unexpected->check_protocol Procedural error?

Caption: A workflow for investigating this compound stability and degradation.

degradation_pathways cluster_oxidative Oxidative Degradation (e.g., H₂O₂) cluster_alkaline Alkaline Degradation (e.g., NaOH) cluster_enzymatic Enzymatic Hydrolysis (e.g., Cellulase) cellotriose This compound lower_oligos Lower DP Oligosaccharides cellotriose->lower_oligos Oxidative Conditions glucose_ox D-Glucose cellotriose->glucose_ox Oxidative Conditions gluconic_acid D-Gluconic Acid cellotriose->gluconic_acid Oxidative Conditions keto_gluconic 2-Keto-Gluconic Acid cellotriose->keto_gluconic Oxidative Conditions dihydroxy 2,3-Dihydroxy-butanedioic Acid cellotriose->dihydroxy Oxidative Conditions isosaccharinic 3-Deoxy-isosaccharinic acid-1,4-lactone cellotriose->isosaccharinic Alkaline Conditions hexonic 3-Deoxy-hexonic acid-1,4-lactone cellotriose->hexonic Alkaline Conditions cellobiose Cellobiose cellotriose->cellobiose Enzymatic Hydrolysis glucose_enz Glucose cellobiose->glucose_enz Enzymatic Hydrolysis

Caption: Degradation pathways of this compound under different conditions.

References

Proper storage and handling of D-(+)-Cellotriose powder.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper storage and handling of D-(+)-Cellotriose powder.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound powder?

A1: this compound powder is hygroscopic and should be stored in a tightly sealed container to prevent moisture absorption.[1][2] For long-term stability, it is recommended to store the powder in a freezer, ideally at -20°C.[3][4] Some suppliers also suggest long-term storage at 4°C.[5][6] Short-term storage at room temperature may be acceptable, but for extended periods, colder temperatures are crucial to maintain the integrity of the compound.[5][6] To further protect against moisture and degradation, storing under an inert atmosphere, such as nitrogen, is also recommended.[1][2][7]

Q2: What personal protective equipment (PPE) should be worn when handling this compound powder?

A2: When handling this compound powder, it is important to wear appropriate personal protective equipment to avoid contact and inhalation. Recommended PPE includes safety glasses or goggles, protective gloves, and a lab coat or protective clothing.[2][3] If there is a risk of generating dust, a dust respirator should also be used.[3]

Q3: Is this compound considered a hazardous substance?

A3: According to the Safety Data Sheets (SDS) provided by several suppliers, this compound is not classified as a hazardous substance under the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200).[1] It is not associated with any specific physical or health hazards.[3] However, it is always recommended to follow standard laboratory safety practices.

Q4: How should I prepare a solution of this compound?

A4: To prepare a solution, this compound powder can be dissolved in water. It is soluble in water at a concentration of 50 mg/mL, resulting in a clear, colorless solution.[3] For other solvents, it is slightly soluble in DMSO and Methanol, and sonication may be required.[5][6] To ensure accurate concentration, it is best to bring the powder to room temperature in a desiccator before weighing to prevent condensation.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Powder is clumped or appears moist. The compound is hygroscopic and has likely absorbed moisture from the air.Dry the powder under a vacuum or in a desiccator. Ensure the container is tightly sealed immediately after use and stored in a dry, cold environment. Consider storing under an inert atmosphere.[1][2][7]
Difficulty in accurately weighing the powder. Static electricity or moisture absorption can affect weighing.Use an anti-static weighing dish. Allow the container to equilibrate to room temperature in a desiccator before opening to prevent condensation from forming on the cold powder.
Inconsistent experimental results. Potential degradation of the compound due to improper storage or handling.This compound can degrade in the presence of strong oxidizing agents or in alkaline conditions.[3][8] Ensure that solutions are prepared fresh and that storage conditions have been optimal. Avoid contact with incompatible materials.[1][3]
Solution appears cloudy or contains particulates. The solubility limit may have been exceeded, or the powder may not have fully dissolved.Ensure you are not exceeding the solubility limit (50 mg/mL in water).[3] Gentle warming or sonication can aid in dissolution, particularly for solvents like DMSO and methanol.[5][6] If cloudiness persists, filter the solution through a 0.22 µm filter.

Experimental Protocols

Protocol 1: General Procedure for Reconstituting this compound Powder

  • Remove the this compound container from storage (e.g., -20°C freezer) and place it in a desiccator to allow it to slowly warm to room temperature. This prevents condensation from forming on the powder.

  • In a well-ventilated area, and while wearing appropriate PPE, weigh the desired amount of this compound powder using an analytical balance.

  • Add the powder to a sterile container.

  • Add the desired volume of solvent (e.g., sterile water) to the powder.

  • Gently agitate the solution until the powder is completely dissolved. For less soluble solvents, sonication may be applied.

  • If sterility is required, the solution can be passed through a 0.22 µm syringe filter.

  • Use the freshly prepared solution immediately or store it under appropriate conditions for short periods, as stability in solution may vary.

Visualizations

Storage_Handling_Workflow This compound Storage and Handling Workflow cluster_storage Storage cluster_handling Handling cluster_use Experimental Use Storage Receive this compound Powder CheckSeal Check Container Seal Storage->CheckSeal CheckSeal->Storage Seal Broken (Return to Vendor) Store Store at -20°C or 4°C in a dry, dark place CheckSeal->Store Seal Intact Equilibrate Equilibrate to Room Temp in Desiccator Store->Equilibrate Weigh Weigh Powder (Wear appropriate PPE) Equilibrate->Weigh Reconstitute Reconstitute in Solvent Weigh->Reconstitute Use Use in Experiment Reconstitute->Use Dispose Dispose of Waste Properly Use->Dispose

Caption: Workflow for proper storage and handling of this compound.

Troubleshooting_Logic Troubleshooting Common Issues with this compound Start Encounter an Issue? Clumped Powder is Clumped? Start->Clumped Yes Inconsistent Inconsistent Results? Start->Inconsistent No Clumped->Inconsistent No Dry Dry Powder (Vacuum/Desiccator) Clumped->Dry Yes Cloudy Solution is Cloudy? Inconsistent->Cloudy No CheckStorage Review Storage & Handling (Check for degradation) Inconsistent->CheckStorage Yes CheckSolubility Verify Solubility Limit (Warm/Sonicate/Filter) Cloudy->CheckSolubility Yes End Proceed with Experiment Cloudy->End No Dry->End CheckStorage->End CheckSolubility->End

Caption: A logical guide to troubleshooting common this compound issues.

References

Technical Support Center: Analysis of Cellotriose Degradation in Alkaline Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the identification of cellotriose (B13521) degradation products in alkaline solutions.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation products of cellotriose in an alkaline solution?

Under alkaline conditions, cellotriose primarily degrades into acidic sugar derivatives. The main products identified are 3-deoxy-isosaccharinic acid-1,4-lactone and 3-deoxy-hexonic acid-1,4-lactone.[1][2] The degradation process is understood to proceed through an enediol anion reaction mechanism.[1][2]

Q2: What is the expected kinetics of cellotriose degradation in an alkaline solution?

The degradation of cellotriose in an alkaline solution at 60°C has been shown to follow a pseudo-first-order rate law.[1]

Q3: Which analytical technique is most suitable for identifying and quantifying the degradation products of cellotriose?

High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) is a highly sensitive and specific method for the analysis of carbohydrates and their degradation products without the need for derivatization.[3] This technique is well-suited for separating and quantifying the acidic degradation products of cellotriose.

Q4: How do factors like temperature and alkali concentration affect the degradation of cellotriose?

The rate of alkaline degradation of cello-oligosaccharides generally increases with higher temperatures and alkali concentrations.[4] However, at very high alkali concentrations or prolonged reaction times, the degradation products themselves may undergo further degradation.[1]

Quantitative Data Summary

The following table summarizes the kinetic data for the alkaline degradation of cellotriose.

SubstrateTemperature (°C)Reaction ConditionRate LawRate Constant (k)Reference
Cellotriose60Alkaline SolutionPseudo-first-order0.25 h⁻¹[1]

Experimental Protocols

Alkaline Degradation of Cellotriose

This protocol describes a general procedure for the alkaline degradation of cellotriose. Researchers should optimize the parameters based on their specific experimental goals.

Materials:

  • Cellotriose

  • Sodium hydroxide (B78521) (NaOH) solution (e.g., 0.1 M, 1 M)

  • Deionized water

  • Reaction vials

  • Heating block or water bath

  • Neutralizing agent (e.g., hydrochloric acid)

  • Volumetric flasks

Procedure:

  • Prepare a stock solution of cellotriose in deionized water.

  • In a reaction vial, combine the cellotriose solution with the NaOH solution to achieve the desired final concentrations.

  • Seal the vial and place it in a heating block or water bath set to the desired temperature (e.g., 60°C).

  • Allow the reaction to proceed for the desired amount of time.

  • At the end of the reaction period, cool the vial to room temperature.

  • Neutralize the reaction mixture with an appropriate acid to a pH of ~7.

  • Dilute the sample to a suitable concentration for HPAEC-PAD analysis.

HPAEC-PAD Analysis of Degradation Products

This protocol provides a starting point for the analysis of cellotriose degradation products using HPAEC-PAD. Optimization of the gradient and other parameters may be necessary.

Instrumentation:

  • High-Performance Anion-Exchange Chromatography (HPAEC) system

  • Pulsed Amperometric Detector (PAD) with a gold working electrode

  • Anion-exchange column (e.g., CarboPac™ PA100 or PA200)

Reagents:

  • Eluent A: Deionized water

  • Eluent B: 200 mM Sodium hydroxide

  • Eluent C: 1 M Sodium acetate (B1210297) in 100 mM Sodium hydroxide

Procedure:

  • System Equilibration: Equilibrate the HPAEC-PAD system with the initial eluent conditions until a stable baseline is achieved.

  • Injection: Inject the prepared sample onto the column.

  • Elution Gradient:

    • A shallow gradient of sodium acetate in a sodium hydroxide solution is typically used to separate the acidic degradation products.

    • An example gradient could be a linear increase from 0 to 100 mM sodium acetate in 100 mM NaOH over 30 minutes.

  • Detection: Use a standard carbohydrate PAD waveform for detection.

  • Data Analysis: Identify and quantify the degradation products by comparing their retention times and peak areas to those of known standards.

Troubleshooting Guides

Issue 1: Unstable or Drifting Baseline

  • Possible Cause:

    • Contamination of the eluent, particularly with carbonates from atmospheric CO₂.

    • Temperature fluctuations in the laboratory.

    • Air bubbles in the system.

  • Solution:

    • Prepare fresh eluents daily using high-purity, degassed water. Keep eluent reservoirs blanketed with an inert gas like helium or nitrogen.

    • Ensure a stable laboratory temperature.

    • Degas the mobile phase and prime the pump to remove any air bubbles.[5]

Issue 2: Ghost Peaks in the Chromatogram

  • Possible Cause:

    • Contamination in the injection port or sample loop.

    • Impurities in the mobile phase or water used for sample dilution.

    • Carryover from a previous injection of a concentrated sample.

  • Solution:

    • Run a blank injection (injecting only the mobile phase or sample diluent) to determine if the ghost peaks originate from the system or the sample.[6]

    • Clean the injection port and sample loop according to the manufacturer's instructions.

    • Use high-purity water and reagents for all solutions.

    • Run a wash cycle with a strong solvent after analyzing highly concentrated samples.

Issue 3: Peak Splitting or Tailing

  • Possible Cause:

    • Column contamination or degradation.

    • Mismatch between the sample solvent and the mobile phase.

    • Column overloading.

  • Solution:

    • Wash the column with a strong acid and/or base as recommended by the manufacturer. If the problem persists, the column may need to be replaced.

    • Whenever possible, dissolve the sample in the initial mobile phase.

    • Dilute the sample and reinject to see if the peak shape improves.

Visualizations

Cellotriose_Degradation_Pathway Cellotriose Cellotriose Enediol_Anion Enediol Anion Intermediate Cellotriose->Enediol_Anion Alkaline Conditions (OH⁻) Degradation_Products Degradation Products Enediol_Anion->Degradation_Products ISA 3-deoxy-isosaccharinic acid-1,4-lactone Degradation_Products->ISA DHA 3-deoxy-hexonic acid-1,4-lactone Degradation_Products->DHA

Caption: Alkaline degradation pathway of cellotriose.

Troubleshooting_Workflow Start Unexpected Peak in Chromatogram Blank_Injection Inject Blank (Mobile Phase) Start->Blank_Injection Peak_Present Peak Still Present? Blank_Injection->Peak_Present System_Contamination Source is System Contamination Peak_Present->System_Contamination Yes Sample_Contamination Source is Sample or Reagents Peak_Present->Sample_Contamination No Clean_System Clean Injector, Prepare Fresh Eluent System_Contamination->Clean_System Check_Reagents Check Purity of Reagents and Water Sample_Contamination->Check_Reagents

Caption: Troubleshooting workflow for unexpected peaks.

References

Technical Support Center: Optimizing Enzymatic Cellotriose Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the yield and purity of enzymatically synthesized cellotriose (B13521).

Troubleshooting Guide

This guide addresses common issues encountered during the enzymatic synthesis of cellotriose, providing potential causes and actionable solutions.

Issue Potential Cause Recommended Solution
1. Low Cellotriose Yield Suboptimal Enzyme Activity: The enzyme may be denatured, degraded, or inhibited.Verify Enzyme Integrity: Run an SDS-PAGE to check for protein degradation. Confirm Optimal Conditions: Ensure the reaction is performed at the optimal pH and temperature for the specific enzyme (e.g., pH 7.0 and 40°C for the engineered Cellulomonas uda cellobiose (B7769950) phosphorylase).[1][2] Check for Inhibitors: Ensure no known inhibitors like high salt concentrations, EDTA, or detergents are present in the reaction mixture.[3][4]
Incorrect Substrate Concentrations: The ratio of the acceptor (cellobiose or glucose) to the donor (α-D-glucose 1-phosphate) may not be optimal.[2]Optimize Substrate Ratio: Systematically vary the concentrations of the acceptor and donor substrates to find the optimal ratio for cellotriose production. For instance, with an engineered cellobiose phosphorylase, high yields have been achieved with varying concentrations of cellobiose (5-250 mM) and a fixed concentration of αG1-P (100 mM).[2]
Reaction Time Not Optimized: The reaction may not have proceeded to completion, or product degradation may have occurred over extended periods.Perform a Time-Course Experiment: Monitor the formation of cellotriose over time to determine the optimal reaction duration that maximizes yield before any potential product hydrolysis.
2. Low Product Purity (Presence of Byproducts) Further Elongation of Cellotriose: The enzyme may be catalyzing the addition of more glucose units to cellotriose, forming cellotetraose (B13520) and higher-order oligosaccharides. This is a common issue with enzymes like cellodextrin phosphorylase (CDP).[2][5][6]Use an Engineered Enzyme: Employ an enzyme specifically engineered for high-purity cellotriose synthesis, such as the optimized cellobiose phosphorylase (CBP) from Cellulomonas uda, which has been shown to yield up to 82% purity.[2][5][6][7] Control Reaction Time: Shorter reaction times can favor the formation of the desired smaller oligosaccharide.
Formation of Isomers or Side Products: Non-specific enzyme activity can lead to the formation of other trisaccharides with different linkages.Enzyme Selection: Use a highly specific enzyme for the β-1,4-glycosidic bond formation. Purification: Implement a robust purification strategy, such as size-exclusion or anion-exchange chromatography, to separate cellotriose from other oligosaccharides.
3. Inconsistent or Non-Reproducible Results Inaccurate Reagent Preparation: Errors in weighing compounds, incorrect buffer pH, or improper dilutions can lead to variability.Calibrate Equipment: Ensure balances and pH meters are properly calibrated. Prepare Fresh Solutions: Use freshly prepared buffers and substrate solutions for each experiment.
Temperature Fluctuations: Inconsistent temperature control during the reaction can affect enzyme activity and reaction rates.[6]Use a Calibrated Incubation System: Employ a water bath or incubator with precise temperature control.
Improper Enzyme Storage: Repeated freeze-thaw cycles or storage at incorrect temperatures can lead to a loss of enzyme activity.Aliquot and Store Properly: Store the enzyme in aliquots at the recommended temperature (typically -20°C or -80°C) to avoid repeated freeze-thaw cycles.

Frequently Asked Questions (FAQs)

Q1: What is the most effective enzyme for high-purity cellotriose synthesis?

A1: An engineered cellobiose phosphorylase (CBP) from Cellulomonas uda has demonstrated high efficiency, achieving a molar yield of 73% and a product purity of 82% for cellotriose.[2][5][6][7] This is significantly higher than what is typically observed with wild-type cellodextrin phosphorylases, which tend to produce a mixture of higher-degree polymerization oligosaccharides.[2][5][6]

Q2: Can I use glucose instead of cellobiose as the acceptor substrate?

A2: Yes, it has been demonstrated that the enzymatic synthesis of cellotriose can be initiated from glucose as the acceptor substrate, which can significantly reduce production costs.[2][5][6][7]

Q3: What are the optimal reaction conditions for cellotriose synthesis using the engineered cellobiose phosphorylase?

A3: The optimal reported conditions for the engineered CBP are a pH of 7.0 and a temperature of 40°C.[2]

Q4: How can I accurately quantify the yield and purity of my cellotriose product?

A4: High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) is a highly sensitive and specific method for the separation and quantification of oligosaccharides like cellotriose.[2]

Q5: My reaction has a good yield, but the purity is low. What is the first thing I should check?

A5: The most likely cause of low purity is the enzymatic production of higher-order oligosaccharides (cellotetraose, cellopentaose, etc.).[2] Consider using an engineered enzyme with higher product specificity or optimizing the reaction time to favor the formation of cellotriose. If using a less specific enzyme, a downstream purification step is crucial.

Data Presentation

Table 1: Optimized Reaction Parameters for High-Yield Cellotriose Synthesis

ParameterOptimized ValueNotes
EnzymeEngineered Cellobiose Phosphorylase (Cellulomonas uda)Provides high specificity for cellotriose production.
Acceptor SubstrateCellobiose or GlucoseGlucose is a more cost-effective option.[2][5][6][7]
Donor Substrateα-D-glucose 1-phosphate (αG1-P)The molar ratio to the acceptor is a critical parameter to optimize.[2]
pH7.0Maintained with a suitable buffer (e.g., 50 mM MOPS).[2]
Temperature40°COptimal for the engineered CBP.[2]
Expected Yield~73% (molar)Based on the conversion of cellobiose.[2][5][6][7]
Expected Purity~82% (in soluble fraction)High purity of cellotriose within the cellodextrin mixture.[2][5][6][7]

Experimental Protocols

Protocol 1: Enzymatic Synthesis of Cellotriose
  • Reaction Setup:

    • Prepare a reaction mixture in a suitable buffer (e.g., 50 mM MOPS, pH 7.0).[2]

    • Add the acceptor substrate (cellobiose or glucose) to the desired concentration (e.g., 5-250 mM).[2]

    • Add the donor substrate, α-D-glucose 1-phosphate, to the desired concentration (e.g., 100 mM).[2]

  • Enzyme Addition:

    • Add the purified engineered cellobiose phosphorylase to the reaction mixture. The optimal enzyme concentration should be determined empirically.

  • Incubation:

    • Incubate the reaction at 40°C with gentle agitation for the predetermined optimal reaction time.[2]

  • Reaction Termination:

    • Stop the reaction by heat inactivation (e.g., boiling for 5-10 minutes).[2]

  • Sample Preparation for Analysis:

    • Centrifuge the terminated reaction mixture to pellet the denatured enzyme.

    • Collect the supernatant for analysis and purification.

Protocol 2: HPAEC-PAD Analysis of Cellotriose
  • Sample Preparation:

    • Dilute the supernatant from the enzymatic reaction in ultrapure water to a concentration within the linear range of the detector.

  • Chromatographic Conditions:

    • System: A high-performance anion-exchange chromatography system with a pulsed amperometric detector.

    • Column: A suitable carbohydrate analysis column (e.g., CarboPac series).

    • Mobile Phase: A gradient of sodium hydroxide (B78521) and sodium acetate (B1210297) is typically used for separation. An example gradient could be:

      • 0-11 min: 100 mM NaOH

      • 11-20 min: A linear gradient to a mixture of 100 mM NaOH and 100 mM NaOAc.

      • Followed by a re-equilibration step with 100 mM NaOH.[2]

    • Flow Rate: Typically around 0.5 mL/min.[2]

  • Data Analysis:

    • Identify and quantify the cellotriose peak by comparing its retention time and peak area to a calibration curve generated from cellotriose standards.

Visualizations

Enzymatic_Synthesis_Workflow Experimental Workflow for Enzymatic Cellotriose Synthesis cluster_prep 1. Preparation cluster_reaction 2. Enzymatic Reaction cluster_analysis 3. Analysis & Purification prep_buffer Prepare Buffer (e.g., 50 mM MOPS, pH 7.0) mix_reagents Combine Buffer and Substrates prep_buffer->mix_reagents prep_substrates Prepare Substrates (Cellobiose/Glucose & αG1-P) prep_substrates->mix_reagents add_enzyme Add Engineered Cellobiose Phosphorylase mix_reagents->add_enzyme incubate Incubate at 40°C add_enzyme->incubate terminate_rxn Terminate Reaction (Heat Inactivation) incubate->terminate_rxn centrifuge Centrifuge to Remove Enzyme terminate_rxn->centrifuge hpaec_pad Analyze Supernatant by HPAEC-PAD centrifuge->hpaec_pad purify Purify Cellotriose (e.g., Chromatography) centrifuge->purify hpaec_pad->purify If purity is low

Caption: Workflow for cellotriose synthesis.

Troubleshooting_Yield_Purity Troubleshooting Low Yield and Purity cluster_yield Low Yield Issues cluster_purity Low Purity Issues start Problem: Low Yield or Purity check_enzyme Check Enzyme Activity & Integrity start->check_enzyme check_byproducts Analyze for Higher Oligosaccharides start->check_byproducts check_conditions Verify pH, Temp, & Reaction Time check_enzyme->check_conditions check_substrates Optimize Substrate Ratio check_conditions->check_substrates optimize_enzyme Use Engineered Enzyme check_byproducts->optimize_enzyme optimize_time Shorten Reaction Time optimize_enzyme->optimize_time purification Implement Purification Step optimize_time->purification

Caption: Troubleshooting low yield and purity.

References

Overcoming low solubility of D-(+)-Cellotriose in specific solvents.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the low solubility of D-(+)-Cellotriose in various solvents.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common applications in research?

A1: this compound is a trisaccharide composed of three glucose units linked by β-1,4 glycosidic bonds. It is a key intermediate in the enzymatic hydrolysis of cellulose. In research, it is widely used as a substrate for studying the activity of cellulase (B1617823) and other glycoside hydrolases. It also serves as a damage-associated molecular pattern (DAMP) in plant biology, triggering immune responses. Additionally, its properties are being explored in the context of drug delivery and formulation.

Q2: What is the general solubility of this compound in common laboratory solvents?

A2: this compound is generally characterized as having slight solubility in water, dimethyl sulfoxide (B87167) (DMSO), and methanol. Complete dissolution often requires assistance, such as sonication or gentle heating. One source indicates a solubility of up to 50 mg/mL in water, which can be a useful starting point for preparing aqueous solutions.

Q3: Can I heat a solution to dissolve this compound?

A3: Gentle heating can be employed to aid in the dissolution of this compound. However, it is crucial to monitor the temperature to avoid potential degradation of the sugar. The stability of cellotriose (B13521) in solution can be affected by high temperatures, especially at non-neutral pH. For enzyme assays, it is recommended to cool the solution to the reaction temperature before adding the enzyme.

Q4: How does pH affect the solubility and stability of this compound?

Troubleshooting Guide: Overcoming this compound Solubility Issues

This guide provides systematic steps to address common problems encountered when dissolving this compound.

Problem: this compound powder is not dissolving in the chosen solvent.

Solution Workflow:

Caption: Troubleshooting workflow for dissolving this compound.

Problem: Precipitate forms after the solution has cooled down or upon storage.
  • Possible Cause: The initial concentration of this compound may have exceeded its saturation solubility at the storage temperature.

  • Solution:

    • Try preparing a more dilute solution.

    • If a higher concentration is necessary, consider preparing the solution fresh before each experiment.

    • For aqueous solutions, ensure the pH is neutral, as pH shifts can sometimes affect solubility.

    • If using a buffer, check for potential interactions between the buffer salts and cellotriose, especially at low temperatures.

Problem: The prepared this compound solution is causing issues in my biological assay (e.g., enzyme inhibition, cell toxicity).
  • Possible Cause: The solvent used to dissolve the cellotriose (e.g., DMSO) may be at a concentration that is inhibitory or toxic to the biological system.

  • Solution:

    • Determine the tolerance of your specific assay to the solvent. For many cell-based assays, the final concentration of DMSO should be kept below 0.5%.

    • Prepare a more concentrated stock solution of cellotriose in the organic solvent, so that a smaller volume is needed for dilution into the final assay medium, thereby lowering the final solvent concentration.

    • If possible, prepare the cellotriose solution directly in the assay buffer, using sonication and gentle warming to aid dissolution, thus avoiding the use of organic solvents altogether.

Data Presentation

Table 1: Solubility of this compound in Various Solvents

SolventReported SolubilityRecommended Dissolution Method
WaterSlightly soluble; up to 50 mg/mL reported[1]Sonication, gentle heating
Dimethyl Sulfoxide (DMSO)Slightly soluble[2][3][4]Sonication
MethanolSlightly soluble[2][3][4]Sonication

Experimental Protocols

Protocol 1: Preparation of an Aqueous Stock Solution of this compound
  • Objective: To prepare a stock solution of this compound in water for use in biological assays.

  • Materials:

    • This compound powder

    • Nuclease-free water or appropriate buffer

    • Sterile microcentrifuge tubes or conical tubes

    • Water bath sonicator

    • Vortex mixer

    • Sterile filter (0.22 µm)

  • Procedure:

    • Weigh the desired amount of this compound powder in a sterile tube.

    • Add the required volume of water or buffer to achieve the target concentration (e.g., for a 10 mg/mL solution, add 1 mL of water to 10 mg of cellotriose).

    • Vortex the tube for 30 seconds to initially disperse the powder.

    • Place the tube in a water bath sonicator. Sonicate in short bursts of 1-2 minutes, followed by vortexing. Monitor the solution for clarity.

    • If the powder is not fully dissolved after 5-10 minutes of sonication, gentle warming in a water bath (30-40°C) for a few minutes can be applied, followed by further sonication and vortexing.

    • Once the solution is clear, allow it to cool to room temperature.

    • Sterilize the solution by passing it through a 0.22 µm syringe filter into a new sterile tube.

    • Store the stock solution at -20°C for long-term storage or at 4°C for short-term use.

Protocol 2: Preparation of a this compound Stock Solution in DMSO
  • Objective: To prepare a concentrated stock solution of this compound in DMSO for applications where a small volume will be diluted into an aqueous medium.

  • Materials:

    • This compound powder

    • Anhydrous DMSO

    • Sterile microcentrifuge tubes

    • Vortex mixer

  • Procedure:

    • Weigh the this compound powder in a sterile tube.

    • Add the appropriate volume of anhydrous DMSO.

    • Vortex the tube vigorously for 2-3 minutes.

    • If necessary, sonicate for short intervals until the solution is clear.

    • Store the DMSO stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

Mandatory Visualization

Signaling Pathway: this compound as a Damage-Associated Molecular Pattern (DAMP) in Plants

Caption: this compound signaling pathway in plants.

Experimental Workflow: Screening for Cellulase Inhibitors

Cellulase_Inhibitor_Screening cluster_preparation Preparation cluster_assay Assay cluster_detection Detection & Analysis A Prepare Cellulase Solution D Incubate Cellulase with Test Compound A->D B Prepare this compound (Substrate) Solution E Add this compound to Initiate Reaction B->E C Prepare Test Compound (Potential Inhibitor) Library C->D D->E F Incubate at Optimal Temperature and pH E->F G Measure Glucose Production (e.g., colorimetric assay) F->G H Calculate % Inhibition G->H I Identify 'Hit' Compounds H->I

Caption: Workflow for cellulase inhibitor screening using this compound.

References

Technical Support Center: Cellotriose Stability in Long-Term Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to prevent the hydrolysis of cellotriose (B13521) during long-term experiments.

Frequently Asked Questions (FAQs)

Q1: What is cellotriose and why is its stability important in long-term experiments?

A1: Cellotriose is a trisaccharide composed of three glucose units linked by β-1,4 glycosidic bonds. It serves as a model substrate in studies involving cellulases and other carbohydrate-active enzymes.[1][2][3] Maintaining its structural integrity is crucial for obtaining accurate and reproducible results in long-term experiments, as hydrolysis will alter the substrate concentration and introduce confounding variables.

Q2: What are the primary factors that can cause cellotriose hydrolysis?

A2: The primary causes of cellotriose hydrolysis are enzymatic degradation by cellulases and non-enzymatic degradation due to suboptimal pH and high temperatures.[1][4] Microbial contamination is a common source of enzymatic degradation.[5]

Q3: What is the optimal pH and temperature for storing aqueous cellotriose solutions to minimize non-enzymatic hydrolysis?

A3: For optimal stability, aqueous solutions of cellotriose should be maintained at a slightly acidic to neutral pH, ideally between 4.5 and 7.0.[6] Enzymatic hydrolysis of cellulose (B213188) and its oligomers is often carried out at a pH of 4.5-5.0.[1] To minimize non-enzymatic hydrolysis, storage at low temperatures is recommended, such as 4°C for short-term and -20°C or lower for long-term storage.[7]

Q4: How can I prevent microbial contamination in my cellotriose solutions?

A4: To prevent microbial contamination, prepare cellotriose solutions using sterile technique. This includes using sterile water and glassware, and filter-sterilizing the final solution through a 0.22 µm filter.[8] Working in a laminar flow hood will further minimize the risk of contamination. For very long-term experiments, the addition of a bacteriostatic agent like sodium azide (B81097) (at a concentration that does not interfere with the experiment) can be considered, though its compatibility with the experimental system must be verified.

Troubleshooting Guide

Issue 1: My cellotriose solution shows signs of degradation (e.g., unexpected presence of glucose or cellobiose) even without the addition of my experimental enzyme.

Possible Cause Troubleshooting Steps
Microbial Contamination 1. Visually inspect the solution: Look for any signs of turbidity or microbial growth. 2. Plate a sample on nutrient agar: This will confirm the presence of bacteria or fungi. 3. Discard the contaminated solution. 4. Prepare a fresh, sterile solution: Follow the detailed protocol for preparing sterile cellotriose solutions (see Experimental Protocols section).
Suboptimal pH of the Solution 1. Measure the pH of your solution: Use a calibrated pH meter. 2. Adjust the pH if necessary: Use a suitable buffer system to maintain the pH within the optimal range of 4.5-7.0.[6] 3. Consider using a buffered solution for your experiments.
High Storage/Incubation Temperature 1. Review your storage and experimental temperatures: Ensure that the temperature does not exceed the recommended range for cellotriose stability.[4] 2. Store stock solutions at ≤ -20°C. 3. For long-term experiments at elevated temperatures, run a parallel control of cellotriose without enzyme to quantify the rate of non-enzymatic hydrolysis.

Issue 2: I am observing a faster-than-expected rate of cellotriose hydrolysis in my enzymatic assay.

Possible Cause Troubleshooting Steps
Incorrect Enzyme Concentration 1. Verify the concentration of your enzyme stock solution. 2. Prepare fresh enzyme dilutions for each experiment.
Presence of Contaminating Cellulases 1. Check the purity of your enzyme preparation: Use SDS-PAGE to assess protein purity. 2. If the enzyme is a crude extract, consider purification steps to remove contaminating activities.
Inaccurate Substrate Concentration 1. Verify the concentration of your cellotriose stock solution. 2. Ensure accurate pipetting of the substrate into the reaction mixture.

Quantitative Data Summary

The rate of cellotriose hydrolysis is significantly influenced by temperature and pH. The following table summarizes general trends observed for cellulase (B1617823) activity, which can be indicative of cellotriose stability under enzymatic conditions.

ParameterConditionEffect on Hydrolysis RateCitation(s)
Temperature 50-55 °COptimal for many fungal cellulases[9]
> 60 °CIncreased rate, but enzyme denaturation can occur over time[6]
pH 4.5 - 5.8Optimal for many fungal cellulases[6][9]
< 4.0 or > 7.0Significant decrease in enzymatic activity[6]

Experimental Protocols

Protocol 1: Preparation of Sterile Cellotriose Stock Solution

Objective: To prepare a sterile, stable stock solution of cellotriose for use in long-term experiments.

Materials:

  • D-(+)-Cellotriose (purity ≥95%)

  • Nuclease-free water

  • Sterile 0.22 µm syringe filter

  • Sterile syringes

  • Sterile volumetric flask

  • Sterile storage tubes (e.g., polypropylene (B1209903) conical tubes)

  • Analytical balance

Methodology:

  • In a laminar flow hood, weigh the desired amount of this compound using a sterile weigh boat and an analytical balance.

  • Transfer the cellotriose to a sterile volumetric flask.

  • Add approximately 80% of the final volume of nuclease-free water to the flask.

  • Gently swirl the flask until the cellotriose is completely dissolved. Avoid vigorous shaking to prevent foaming.

  • Bring the solution to the final volume with nuclease-free water.

  • Draw the solution into a sterile syringe.

  • Attach a sterile 0.22 µm syringe filter to the syringe.

  • Filter the solution into a sterile storage container.

  • Aliquot the sterile solution into smaller, single-use volumes in sterile tubes to avoid repeated freeze-thaw cycles.

  • Label the tubes with the compound name, concentration, and date of preparation.

  • Store the aliquots at -20°C or lower for long-term use.

Protocol 2: Quantitative Analysis of Cellotriose Hydrolysis by HPLC

Objective: To quantify the concentration of cellotriose, cellobiose, and glucose in a sample over time using High-Performance Liquid Chromatography (HPLC).

Materials:

  • HPLC system with a Refractive Index (RI) detector

  • Carbohydrate analysis column (e.g., Agilent Hi-Plex Ca)

  • Cellotriose, cellobiose, and glucose standards

  • Nuclease-free water (as mobile phase)

  • 0.45 µm syringe filters

  • Autosampler vials

Methodology:

  • Prepare standards: Prepare a series of known concentrations of cellotriose, cellobiose, and glucose in nuclease-free water to create a calibration curve.

  • Sample preparation:

    • At each time point of the experiment, withdraw an aliquot of the reaction mixture.

    • To stop the enzymatic reaction, immediately heat the aliquot at 95-100°C for 5-10 minutes.

    • Centrifuge the sample to pellet any precipitate.

    • Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

  • HPLC analysis:

    • Set up the HPLC system with the carbohydrate analysis column, using nuclease-free water as the mobile phase.

    • Set the column temperature (e.g., 80°C) and RI detector temperature according to the manufacturer's recommendations.

    • Inject the standards and the prepared samples.

    • Analyze the resulting chromatograms to determine the peak areas for cellotriose, cellobiose, and glucose.[1][10]

  • Data analysis:

    • Use the calibration curves to calculate the concentration of each sugar in the samples.

    • Plot the concentration of cellotriose over time to determine the rate of hydrolysis.

Visualizations

Hydrolysis_of_Cellotriose Cellotriose Cellotriose (C18H32O16) Cellobiose Cellobiose Cellotriose->Cellobiose + H2O (Hydrolysis) Glucose Glucose Cellobiose->Glucose + H2O (Hydrolysis)

Caption: Hydrolysis pathway of cellotriose.

Experimental_Workflow A Prepare Sterile Cellotriose Solution B Set up Reaction (Enzyme + Substrate + Buffer) A->B C Incubate at Controlled Temperature B->C D Withdraw Aliquots at Time Points C->D E Stop Reaction (e.g., Heat Inactivation) D->E F Analyze Samples (e.g., HPLC) E->F G Data Analysis F->G

Caption: General experimental workflow for a long-term cellotriose hydrolysis experiment.

References

Troubleshooting inconsistent results in cellulase assays using cellotriose.

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers encountering inconsistent results in cellulase (B1617823) assays using cellotriose (B13521) as a substrate.

Frequently Asked Questions (FAQs) and Troubleshooting Guide

Q1: Why am I seeing variable or lower-than-expected cellulase activity in my cellotriose-based assay?

A1: Inconsistent results in cellulase assays with cellotriose can stem from several factors. Key areas to investigate include product inhibition, suboptimal assay conditions (pH and temperature), substrate and enzyme stability, and issues with your detection method.

A troubleshooting workflow to diagnose the issue is presented below:

start Inconsistent Results Observed check_inhibition Is Product Inhibition Suspected? start->check_inhibition check_conditions Are Assay Conditions Optimal? check_inhibition->check_conditions No solution_inhibition Add β-glucosidase to relieve cellobiose (B7769950) inhibition. Dilute enzyme/sample. check_inhibition->solution_inhibition Yes check_reagents Are Reagents Validated? check_conditions->check_reagents No solution_conditions Optimize pH and temperature for the specific cellulase. Ensure buffer is appropriate. check_conditions->solution_conditions Yes check_detection Is the Detection Method Reliable? check_reagents->check_detection No solution_reagents Verify cellotriose purity and stability. Check enzyme for activity and contaminants. Use fresh buffers. check_reagents->solution_reagents Yes solution_detection Validate detection method with standards. Account for different colorimetric responses of glucose and cellobiose (DNS assay). check_detection->solution_detection Yes end_node Consistent Results check_detection->end_node No solution_inhibition->end_node solution_conditions->end_node solution_reagents->end_node solution_detection->end_node

Troubleshooting Flowchart for Inconsistent Cellulase Assays

Q2: Could the reaction products be inhibiting my cellulase?

A2: Yes, product inhibition is a significant factor, especially with cellobiohydrolases (CBHs). The products of cellotriose hydrolysis, cellobiose and glucose, can bind to the enzyme's active site and inhibit its activity.[1][2][3]

  • Cellobiose Inhibition : CBHs from glycoside hydrolase (GH) family 7 are particularly sensitive to cellobiose inhibition.[1] Inhibition by cellobiose is often stronger with low-molecular-weight substrates like cellotriose compared to insoluble cellulose (B213188).[1]

  • Glucose Inhibition : Glucose can also inhibit cellulase activity, and its effect can be non-competitive.[1][3]

Troubleshooting Steps:

  • Include β-glucosidase : Add an excess of β-glucosidase to your reaction. This enzyme will hydrolyze the inhibitory cellobiose to glucose, which can alleviate the product inhibition by cellobiose.[1]

  • Dilute Your Enzyme/Sample : High enzyme concentrations can lead to rapid product accumulation. Diluting the enzyme can help maintain initial reaction rates for a longer period.[4]

  • Monitor Reaction Progress : Analyze time-course data. A slowing reaction rate over time that is not due to substrate depletion may indicate product inhibition.

Q3: How do I know if my assay conditions (pH and temperature) are optimal?

A3: Cellulase activity is highly dependent on pH and temperature, with optimal conditions varying based on the source of the enzyme.[5][6][7][8][9][10][11][12] Operating outside the optimal range can lead to significantly reduced and inconsistent activity.

Optimal Conditions for Cellulases from Various Sources

Enzyme Source OrganismOptimal pHOptimal Temperature (°C)
Paenibacillus sp.7.040
Bacillus licheniformis5.060
Aspergillus niger5.050
Trichoderma viride5.055
Pleurotus ostreatus5.030

This table presents a summary of data found in the provided search results.[6][7][10][11][13] Researchers should empirically determine the optimal conditions for their specific enzyme.

Troubleshooting Steps:

  • Consult Literature : Check the manufacturer's data sheet or relevant literature for the optimal pH and temperature of your specific cellulase.

  • Perform Optimization Experiments : If the optimal conditions are unknown, conduct experiments across a range of pH values and temperatures to determine the ideal conditions for your enzyme.

Q4: Could my cellotriose substrate or enzyme be degraded or contaminated?

A4: Yes, the stability and purity of both the substrate and enzyme are critical for reproducible results.

  • Cellotriose Stability : While cellotriose is stable for over two years in powder form at ambient temperature, its stability in solution, especially at non-neutral pH or elevated temperatures for extended periods, should be considered.[14]

  • Enzyme Stability : Fungal cellulases are generally heat-stable but can be inactivated at temperatures above 70°C.[15] Repeated freeze-thaw cycles can also denature the enzyme.

  • Contaminants : Contaminants in your enzyme preparation, such as residual salts from purification (e.g., ammonium (B1175870) sulfate), can inhibit activity.[4] Additionally, various metal ions and chemicals can act as inhibitors.[7][11][15]

Troubleshooting Steps:

  • Use High-Purity Substrate : Ensure you are using high-purity (>95%) cellotriose.[14]

  • Proper Storage : Store both enzyme and substrate according to the manufacturer's recommendations. Prepare fresh substrate solutions for your assays.

  • Dialyze Enzyme : If your enzyme preparation contains high salt concentrations from purification, consider dialysis against the assay buffer.[4]

  • Check for Inhibitors : Ensure your assay buffer does not contain known cellulase inhibitors.

Q5: My detection method seems to be giving inconsistent readings. What could be the problem?

A5: The method used to quantify the products of hydrolysis is a common source of error.

  • DNSA Reagent Issues : The dinitrosalicylic acid (DNSA) method is widely used to measure reducing sugars. However, the color yield can be influenced by the specific reducing sugar present. For instance, cellobiose gives a higher color yield per mole than glucose.[16] If the ratio of cellobiose to glucose produced in your assay varies between samples, this will lead to inconsistent results.

  • Detection Method Suitability : Different methods have varying sensitivities and specificities. Methods like HPAE-PAD can separately quantify glucose and cellobiose, providing more accurate results.[17] Coupled assays, where β-glucosidase converts all cellobiose to glucose before quantification, can also improve consistency.

Troubleshooting Steps:

  • Run Standards : Always run a standard curve with known concentrations of glucose (and cellobiose, if possible) with every assay to ensure your detection method is working correctly.[4]

  • Consider Product Ratios with DNSA : Be aware of the differential color response of glucose and cellobiose if using the DNSA method.[16]

  • Use a More Specific Method : For greater accuracy, consider using a method that can distinguish between hydrolysis products, such as HPLC, or a coupled enzyme assay that measures a single product (glucose).[17][18]

General Protocol for Cellulase Assay using Cellotriose

This protocol provides a general framework. Optimal conditions (e.g., pH, temperature, incubation time) should be determined empirically for the specific cellulase being studied.

cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection prep_substrate 1. Prepare Cellotriose Substrate Solution prep_buffer 2. Prepare Assay Buffer (e.g., 50 mM Sodium Acetate, pH 5.0) prep_substrate->prep_buffer prep_enzyme 3. Prepare Enzyme Dilutions in Assay Buffer prep_buffer->prep_enzyme pre_incubate 4. Pre-incubate Substrate at Assay Temperature (e.g., 50°C) prep_enzyme->pre_incubate start_reaction 5. Add Enzyme to Substrate to Start Reaction pre_incubate->start_reaction incubate 6. Incubate for a Defined Time (e.g., 15-60 min) start_reaction->incubate stop_reaction 7. Stop Reaction (e.g., by adding DNS reagent and boiling, or heat inactivation) incubate->stop_reaction detect_product 8. Quantify Reducing Sugars (e.g., DNSA method, HPLC, or coupled assay) stop_reaction->detect_product calculate_activity 9. Calculate Cellulase Activity (µmol product/min/mg enzyme) detect_product->calculate_activity

General Workflow for a Cellotriose-Based Cellulase Assay

Materials:

  • High-purity Cellotriose[14]

  • Cellulase enzyme

  • Assay Buffer (e.g., 50 mM Sodium Acetate, pH 5.0)

  • Reagents for stopping the reaction and detecting reducing sugars (e.g., DNSA reagent, or components for a coupled glucose assay).[13][19]

  • Spectrophotometer or HPLC system

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of cellotriose in the assay buffer.

    • Prepare a series of dilutions of the cellulase enzyme in cold assay buffer immediately before use.[19]

    • Prepare the detection reagents according to the chosen method.

  • Enzyme Reaction:

    • Pipette the cellotriose substrate solution into reaction tubes.

    • Pre-incubate the tubes at the optimal temperature for the cellulase for 5-10 minutes.[13]

    • Initiate the reaction by adding the diluted enzyme solution to the tubes.

    • Incubate the reaction for a predetermined time, ensuring the reaction is within the linear range.

    • Terminate the reaction. For the DNSA method, this involves adding the DNSA reagent and boiling.[13] For other methods, heat inactivation might be appropriate.

  • Product Quantification:

    • Quantify the amount of reducing sugar produced using your chosen detection method.

    • Prepare a standard curve using known concentrations of glucose to determine the concentration of reducing sugars in your samples.

  • Activity Calculation:

    • Calculate the cellulase activity, typically expressed in units (U), where one unit is defined as the amount of enzyme that liberates 1 µmole of product (glucose equivalent) per minute under the specified assay conditions.[13][19]

References

Minimizing by-product formation during cellotriose synthesis.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing by-product formation during cellotriose (B13521) synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common by-products observed during enzymatic cellotriose synthesis?

The most common by-products in the enzymatic synthesis of cellotriose are other cellodextrins with varying degrees of polymerization (DP). These include the starting material, cellobiose (B7769950) (DP2), and longer oligosaccharides such as cellotetraose (B13520) (DP4) and cellopentaose (B43506) (DP5).[1] The formation of these by-products is a result of the enzymatic activity, which can extend the glucan chain beyond the desired three glucose units.

Q2: Which enzymatic approaches are recommended for high-purity cellotriose synthesis?

For a more defined synthesis of cellotriose with high purity, the use of cellobiose phosphorylase (CBP) is recommended over cellodextrin phosphorylase (CDP).[1][2][3][4][5] While CDP can rapidly elongate the sugar chain leading to a mixture of higher DP cellodextrins, engineered variants of CBP have been shown to favor the production of cellotriose.[1][2][3] Specifically, an optimized variant of CBP has been reported to convert cellobiose to cellotriose with a molar yield of 73%, resulting in a product where cellotriose constitutes 82% of the final soluble cellodextrin mixture (DP2-5).[1][2][3]

Q3: Can glucose be used as a starting material instead of cellobiose?

Yes, research has shown that the synthesis of cellotriose can be initiated from glucose as the acceptor substrate.[1][2][3][4][5] This is a significant advantage as it can help to reduce the overall production costs.

Q4: What analytical methods are suitable for quantifying cellotriose and its by-products?

A highly effective method for the separation and quantification of soluble cellooligosaccharides is High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD).[1] This technique allows for the accurate measurement of cellotriose and by-products like glucose, cellobiose, cellotetraose, and cellopentaose.[1]

Troubleshooting Guide

Issue 1: Low Yield of Cellotriose and High Concentration of Higher DP By-products (DP4, DP5, etc.)

Potential Cause Recommended Solution
Inappropriate Enzyme Selection: Use of Cellodextrin Phosphorylase (CDP) which favors the formation of longer-chain cellodextrins.[1][2][3]Enzyme Optimization: Switch to an engineered Cellobiose Phosphorylase (CBP) variant that has a higher specificity for cellotriose production.[1][2][3]
Sub-optimal Substrate Ratio: An excess of the donor substrate (e.g., α-d-glucose 1-phosphate) can drive the reaction towards the synthesis of longer cellodextrins.[1]Adjust Substrate Concentrations: Carefully control the molar ratio of the acceptor (cellobiose or glucose) to the donor (α-d-glucose 1-phosphate). Experiment with different ratios to find the optimal balance for cellotriose formation.
Prolonged Reaction Time: Allowing the reaction to proceed for too long can lead to the conversion of the desired cellotriose into longer oligosaccharides.Time-Course Analysis: Perform a time-course experiment to identify the optimal reaction time where the concentration of cellotriose is at its maximum before it is converted to other by-products.

Data Presentation: Comparison of Enzyme Performance in Cellotriose Synthesis

EnzymeAcceptor SubstrateDonor SubstrateMolar Yield of Cellotriose (%)Purity of Cellotriose in Mixture (%)Key By-productsReference
Cellodextrin Phosphorylase (CDP)Cellobioseα-d-glucose 1-phosphateLower (not specified)28Cellotetraose, Cellopentaose[1]
Optimized Cellobiose Phosphorylase (CBP) VariantCellobioseα-d-glucose 1-phosphate7382Cellobiose, Cellotetraose, Cellopentaose[1][2][3]
Optimized Cellobiose Phosphorylase (CBP) VariantGlucoseα-d-glucose 1-phosphateSignificant (not specified)High (not specified)Cellobiose, Cellotetraose, Cellopentaose[1][2][3]

Experimental Protocols

Detailed Methodology for Enzymatic Synthesis of Cellotriose using an Optimized CBP Variant

This protocol is based on methodologies described in the literature for the synthesis of cellotriose with high purity.[1]

Materials:

  • Optimized Cellobiose Phosphorylase (CBP) variant

  • Cellobiose (acceptor substrate) or Glucose (acceptor substrate)

  • α-d-glucose 1-phosphate (αG1-P) (donor substrate)

  • 50 mM MOPS buffer (pH 7.0)

  • Purified water

Procedure:

  • Reaction Setup:

    • Prepare a reaction mixture in a suitable vessel.

    • The reaction mixture should contain 50 mM MOPS buffer (pH 7.0).

    • Add the acceptor substrate (cellobiose or glucose) and the donor substrate (αG1-P) to the buffer. A recommended starting point for the molar ratio of acceptor to donor is 0.25 M.[1]

    • Add the purified optimized CBP enzyme to the mixture.

  • Incubation:

    • Incubate the reaction mixture at 40°C.[1]

    • Take samples at regular intervals (e.g., every 2-5 minutes for kinetic analysis or at longer intervals for yield determination) to monitor the progress of the reaction.[1]

  • Reaction Quenching:

    • Stop the reaction in the collected samples. This can be achieved by heat inactivation of the enzyme or by adding a quenching agent as appropriate for your downstream analysis.

  • Analysis:

    • Analyze the composition of the reaction mixture using HPAEC-PAD to quantify the concentrations of glucose, cellobiose, cellotriose, cellotetraose, and cellopentaose.[1]

    • Use analytical standards for each of these sugars to create a calibration curve for accurate quantification.

Visualizations

Enzymatic_Synthesis_of_Cellotriose cluster_reactants Reactants cluster_enzyme Enzyme cluster_products Products Cellobiose Cellobiose (DP2) or Glucose (DP1) CBP Optimized Cellobiose Phosphorylase (CBP) Cellobiose->CBP Acceptor aG1P α-D-glucose 1-phosphate (Donor) aG1P->CBP Donor Cellotriose Cellotriose (DP3) (Desired Product) CBP->Cellotriose Main Reaction Byproducts By-products: Cellotetraose (DP4) Cellopentaose (DP5) CBP->Byproducts Side Reaction Troubleshooting_Workflow Start Low Cellotriose Yield CheckEnzyme Analyze Product Profile (HPAEC-PAD) Start->CheckEnzyme HighDP High DP By-products (DP4, DP5+)? CheckEnzyme->HighDP UseCBP Action: Use Engineered CBP Variant HighDP->UseCBP Yes End Improved Cellotriose Yield HighDP->End No OptimizeRatio Action: Optimize Acceptor/Donor Ratio UseCBP->OptimizeRatio TimeCourse Action: Perform Time-Course Study OptimizeRatio->TimeCourse TimeCourse->End Logical_Relationships cluster_parameters Reaction Parameters cluster_outcomes Reaction Outcomes EnzymeType Enzyme Choice (CBP vs. CDP) CellotrioseYield Cellotriose Yield EnzymeType->CellotrioseYield Influences ByproductFormation By-product Formation (DP4, DP5) EnzymeType->ByproductFormation Influences SubstrateRatio Acceptor/Donor Ratio SubstrateRatio->CellotrioseYield Impacts SubstrateRatio->ByproductFormation Impacts ReactionTime Reaction Time ReactionTime->CellotrioseYield Affects ReactionTime->ByproductFormation Affects

References

Technical Support Center: Purity Analysis of D-(+)-Cellotriose

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the purity analysis of D-(+)-Cellotriose samples, with a primary focus on Nuclear Magnetic Resonance (NMR) and supplementary guidance on High-Performance Liquid Chromatography (HPLC).

Purity Analysis Workflow

The overall workflow for assessing the purity of a this compound sample involves several key stages, from sample reception to the final purity statement.

PurityAnalysisWorkflow cluster_prep Sample Preparation cluster_analysis Analytical Methods cluster_data Data Processing & Purity Calculation SampleReceipt Sample Receipt & Documentation StandardPrep Prepare Internal Standard SampleReceipt->StandardPrep SampleDissolution Dissolve Sample & Standard in D2O StandardPrep->SampleDissolution Filtration Filter into NMR Tube SampleDissolution->Filtration HPLC HPLC-RID Analysis (Orthogonal Method) SampleDissolution->HPLC qNMR Quantitative 1H NMR Analysis Filtration->qNMR ProcessNMR Process NMR Spectrum (Phase, Baseline) qNMR->ProcessNMR ProcessHPLC Process HPLC Chromatogram HPLC->ProcessHPLC LCMS LC-MS Impurity ID (If Needed) PurityReport Generate Purity Report LCMS->PurityReport IntegratePeaks Integrate Analyte & Standard Peaks ProcessNMR->IntegratePeaks IntegratePeaks->LCMS Impurity Detected? CalculatePurity Calculate Purity (%) IntegratePeaks->CalculatePurity CalculatePurity->PurityReport ProcessHPLC->PurityReport

Caption: Workflow for this compound Purity Analysis.

Quantitative Data Summary

For accurate purity determination and identification, refer to the following data tables for NMR and HPLC analysis.

Table 1: Reference ¹H and ¹³C NMR Chemical Shifts for this compound in D₂O

Note: Chemical shifts (δ) are reported in ppm. Values can vary slightly depending on concentration, temperature, and pH.

Assignment¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
Reducing End (α-anomer)
H-1~5.22 (d)~92.5
Reducing End (β-anomer)
H-1~4.64 (d)~96.4
Internal & Non-reducing Units
Anomeric H-1'~4.50 - 4.55 (d)~103.2
Ring Protons (H-2 to H-6)~3.20 - 4.00 (m)~60.0 - 80.0
C-4 (glycosidic linkage)-~78.0 - 80.0
C-6 (primary alcohol)-~61.0

Table 2: Typical HPLC-RID Operating Parameters

ParameterValue
Column Aminex HPX-87P or similar carbohydrate analysis column
Mobile Phase Degassed, HPLC-grade water
Flow Rate 0.5 - 0.6 mL/min
Column Temperature 80 - 85 °C
Detector Refractive Index (RID)
Injection Volume 10 - 20 µL
Typical Retention Time Varies by system, but elution order is typically by degree of polymerization (larger elute first)

Troubleshooting Guides & FAQs

This section provides solutions to common problems encountered during the purity analysis of this compound.

Quantitative NMR (qNMR) Analysis

Q1: My baseline is distorted and not flat. How can I fix this?

A: A distorted baseline is a common issue that can significantly affect the accuracy of integration and, therefore, purity calculation.

  • Potential Cause 1: Poor Shimming. The magnetic field homogeneity may not be optimized.

    • Solution: Re-shim the instrument, focusing on both on-axis and off-axis shims until the lock signal is optimized and peak shapes of a reference signal (like residual solvent) are sharp and symmetrical.

  • Potential Cause 2: Incorrect Phasing. The spectrum may be improperly phased.

    • Solution: Manually re-phase the spectrum. Adjust the zero-order (PH0) and first-order (PH1) phase correction interactively until all peaks have a symmetrical, absorptive shape and the baseline is as flat as possible across the entire spectrum.

  • Potential Cause 3: Very Strong Signals. An extremely concentrated sample or a strong solvent signal can cause baseline artifacts.[1]

    • Solution: If the sample is too concentrated, dilute it and re-acquire the spectrum. For strong solvent signals, ensure proper solvent suppression pulse sequences (e.g., WET or presaturation) are used.[1]

Q2: I'm seeing broad, poorly resolved peaks for my cellotriose (B13521) sample. What's wrong?

A: Peak broadening can be caused by several factors related to the sample preparation or instrument conditions.[2]

  • Potential Cause 1: Sample is too concentrated. High viscosity of a concentrated solution can lead to broader lines.[3]

    • Solution: Prepare a more dilute sample. For quantitative ¹H NMR, a concentration of 5-25 mg in 0.6-0.7 mL of solvent is typically sufficient.[3]

  • Potential Cause 2: Presence of solid particles. Undissolved material in the NMR tube will severely degrade the magnetic field homogeneity.[3]

    • Solution: Always filter your NMR sample through a small plug of glass wool in a Pasteur pipette directly into the NMR tube to remove any particulate matter.[3]

  • Potential Cause 3: Paramagnetic Impurities. Trace amounts of paramagnetic metals can cause significant line broadening.

    • Solution: While difficult to remove post-preparation, ensure high-purity solvents and clean glassware are used. If suspected, using a chelating agent like EDTA in an aqueous sample can sometimes help.

Q3: The integration of my peaks is inconsistent. How do I get reliable integrals for purity calculation?

A: Accurate integration is critical for qNMR. Inconsistent values often stem from data processing or acquisition parameters.

  • Potential Cause 1: Insufficient Relaxation Delay. If the relaxation delay (d1) is too short, signals from nuclei with longer T1 relaxation times will not fully recover between scans, leading to lower-than-expected integral values.

    • Solution: For accurate quantification, the total time between pulses (relaxation delay + acquisition time) should be at least 5 times the longest T1 of the protons being integrated. A conservative delay of 30-60 seconds is often used when T1 values are unknown.

  • Potential Cause 2: Poor Baseline Correction. An uncorrected or poorly corrected baseline will lead to integration errors.

    • Solution: Before integrating, perform a careful baseline correction. Most NMR software has multi-point or polynomial baseline correction algorithms that should be applied across the entire spectrum.

  • Potential Cause 3: Incorrect Integral Regions. Defining the integral regions too narrowly or broadly, or including baseline noise or impurity peaks, will skew the results.

    • Solution: Set the integral regions to encompass the entire peak, from where it rises from the baseline to where it returns. Ensure that only the peak of interest is included.

Q4: I see unexpected small peaks in my ¹H NMR spectrum. Are these impurities?

A: While they could be impurities, other sources are also possible.

  • Potential Cause 1: ¹³C Satellites. These are small peaks that appear symmetrically around a large ¹H signal due to coupling with the ~1.1% of ¹³C atoms.

    • Solution: Identify these by their characteristic spacing and symmetry around intense peaks. They are not impurities and should not be integrated as such.

  • Potential Cause 2: Anomers. As a reducing sugar, this compound exists in solution as an equilibrium mixture of α and β anomers at the reducing end. This results in two distinct signals for the anomeric proton (H-1).[4]

    • Solution: These are not impurities but different forms of the same molecule. For purity calculations against an internal standard, you may need to integrate both anomeric signals.

  • Potential Cause 3: Solvent or Known Contaminants. Residual protic solvents (e.g., H₂O, ethanol, acetone) are common.

    • Solution: Compare the chemical shifts of the unknown peaks to tables of common NMR impurities. Using high-purity deuterated solvents and proper sample handling can minimize these.

HPLC-RID Analysis

Q5: My HPLC peaks are tailing or fronting. How can I improve the peak shape?

A: Poor peak shape in HPLC can compromise resolution and quantification.

  • Potential Cause 1: Secondary Interactions. For carbohydrate analysis on silica-based columns, interactions between the sugar's hydroxyl groups and residual silanols on the stationary phase can cause tailing.

    • Solution: Using a polymer-based column (like those packed with a polystyrene-divinylbenzene resin) specifically designed for carbohydrate analysis can eliminate this issue. If using a silica-based column, ensure the mobile phase is optimized.

  • Potential Cause 2: Column Overload. Injecting too much sample can lead to peak fronting.[5]

    • Solution: Dilute your sample or reduce the injection volume.

  • Potential Cause 3: Mismatch between Sample Solvent and Mobile Phase. If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion.

    • Solution: Whenever possible, dissolve the sample in the mobile phase itself.

Q6: My retention times are shifting between injections. What is the cause?

A: Drifting retention times make peak identification unreliable.

  • Potential Cause 1: Column Temperature Fluctuations. Carbohydrate separations are often sensitive to temperature.

    • Solution: Use a column oven and ensure it is set to a stable temperature (e.g., 85 °C) and has had sufficient time to equilibrate.[6]

  • Potential Cause 2: Inconsistent Mobile Phase Composition. For HPAEC-PAD, absorption of atmospheric CO₂ into alkaline eluents can change the mobile phase strength and cause retention time drift.[7]

    • Solution: Sparge eluents with helium and keep them blanketed under an inert gas. Prepare fresh eluents regularly.[7]

  • Potential Cause 3: Flow Rate Instability. Issues with the pump can cause flow rate fluctuations.

    • Solution: Prime the pump before starting a run, check for leaks, and ensure there are no air bubbles in the solvent lines.

Experimental Protocols

Protocol 1: Purity Determination by Quantitative ¹H NMR (qNMR)

This protocol describes the determination of this compound purity using an internal standard.

qNMR_Protocol cluster_prep 1. Preparation cluster_acq 2. NMR Acquisition cluster_proc 3. Data Processing & Calculation Weigh_Standard Accurately weigh ~5 mg of a certified internal standard (e.g., maleic acid) Weigh_Sample Accurately weigh ~20 mg of this compound into the same vial Weigh_Standard->Weigh_Sample Dissolve Dissolve both in ~0.7 mL of D2O Weigh_Sample->Dissolve Filter Filter the solution into a clean 5 mm NMR tube Dissolve->Filter Load_Sample Insert sample, lock, and shim the instrument Filter->Load_Sample Set_Params Set quantitative parameters: - Pulse angle: 90° - Relaxation delay (d1): ≥ 60s - Scans (ns): 16-64 Load_Sample->Set_Params Acquire Acquire the 1H NMR spectrum Set_Params->Acquire Process Apply Fourier transform, phase correction, and baseline correction Acquire->Process Integrate Integrate a well-resolved cellotriose peak (e.g., anomeric proton) and a standard peak Process->Integrate Calculate Calculate purity using the standard qNMR equation Integrate->Calculate

Caption: Step-by-step protocol for qNMR purity analysis.

Purity Calculation Formula:

The purity of the analyte (Purityₐ) is calculated using the following equation:

Purityₐ (%) = (Iₐ / Nₐ) * (Nₛ / Iₛ) * (MWₐ / MWₛ) * (mₛ / mₐ) * Purityₛ

Where:

  • Iₐ and Iₛ are the integrals of the analyte and standard peaks, respectively.

  • Nₐ and Nₛ are the number of protons corresponding to the integrated analyte and standard peaks.

  • MWₐ and MWₛ are the molecular weights of the analyte (Cellotriose: 504.44 g/mol ) and the standard.

  • mₐ and mₛ are the masses of the analyte and standard.

  • Purityₛ is the certified purity of the internal standard.

Protocol 2: Orthogonal Purity Check by HPLC-RID

This method serves as a secondary, independent technique to confirm purity.

  • Mobile Phase Preparation: Prepare fresh, HPLC-grade water. Degas thoroughly for at least 15 minutes using sonication or vacuum filtration.

  • Standard & Sample Preparation:

    • Prepare a stock solution of this compound reference standard at approximately 10 mg/mL in the mobile phase.

    • Prepare the sample for analysis at the same concentration (10 mg/mL) in the mobile phase.

    • Filter all solutions through a 0.22 µm syringe filter before injection.[7]

  • Instrument Setup:

    • Install a suitable carbohydrate analysis column (e.g., Aminex HPX-87P).

    • Set the column oven temperature to 85 °C and allow the system to equilibrate.[6]

    • Set the RID detector temperature (can be set to match the column or slightly higher, e.g., 40 °C).

    • Set the flow rate to 0.6 mL/min.

    • Purge the RID reference cell.

  • Analysis:

    • Inject a blank (mobile phase) to ensure a clean baseline.

    • Inject the reference standard to determine the retention time of this compound.

    • Inject the sample.

  • Data Processing:

    • Integrate the area of the main this compound peak in the sample chromatogram.

    • Integrate the areas of any impurity peaks.

    • Calculate the purity by area percent: Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100.

Protocol 3: Impurity Identification by LC-MS

If significant impurities are detected by NMR or HPLC, LC-MS can be used for their identification.[8][9]

  • Chromatography: Use an LC method that is compatible with mass spectrometry (i.e., uses volatile mobile phase additives like formic acid or ammonium (B1175870) acetate). A HILIC or PGC column is often suitable for oligosaccharides.

  • Mass Spectrometry:

    • Acquire data in full scan mode using an electrospray ionization (ESI) source in both positive and negative ion modes. This compound and related impurities often form adducts with sodium [M+Na]⁺ or acetate (B1210297) [M+CH₃COO]⁻.

    • The expected m/z for the [M+Na]⁺ adduct of cellotriose is 527.42.

    • Potential impurities would include:

      • Glucose (Hexose): [M+Na]⁺ = 203.1

      • Cellobiose (Di-saccharide): [M+Na]⁺ = 365.2

      • Cellotetraose (Tetra-saccharide): [M+Na]⁺ = 689.5

  • Tandem MS (MS/MS): Perform fragmentation analysis (MS/MS) on the impurity peaks to obtain structural information based on the fragmentation patterns of glycosidic bonds. This can help confirm the identity of related oligosaccharides or degradation products.[10]

References

Validation & Comparative

A Comparative Analysis of Enzymatic Activity on Cellotriose versus Cellobiose

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of enzymatic activity on cellotriose (B13521) and cellobiose (B7769950), supported by experimental data. The information is intended to assist researchers in understanding the substrate specificity and kinetic differences of cellulolytic enzymes, which is crucial for applications ranging from biofuel production to drug development targeting carbohydrate-active enzymes.

Executive Summary

Cellobiose, a disaccharide of glucose, and cellotriose, a trisaccharide, are key intermediates in the enzymatic degradation of cellulose (B213188). The efficiency with which enzymes hydrolyze these oligosaccharides is a critical determinant of the overall rate of cellulose saccharification. This guide presents a comparative analysis of the enzymatic activity of various β-glucosidases and cellulases on these two substrates. The data consistently demonstrates that while many β-glucosidases can hydrolyze both substrates, their catalytic efficiencies and kinetic parameters often differ significantly.

Data Presentation: Kinetic Parameters of Enzymes on Cellobiose and Cellotriose

The following table summarizes the kinetic parameters of various enzymes when acting on cellobiose and cellotriose. This quantitative data allows for a direct comparison of enzyme performance.

Enzyme Source OrganismEnzyme NameSubstrateKm (mM)Vmax (µmol/min/mg)kcat (s-1)kcat/Km (s-1mM-1)Reference
Phanerochaete chrysosporiumBGL1BCellobiose---75[1]
Cellotriose---2100[1]
Cellotetraose (B13520)---1600[1]
Trichoderma reesei QM 9414β-GlucosidaseCellobiose1.22 ± 0.31.14 ± 0.21--[2]
Thermotoga maritimarTmBglACellobiose22.363.1--[3]
Thermofilum sp. ex4484_79TsBGLCellobiose6.2424.323.83.81[4]
Caldanaerobius polysaccharolyticusMan5BCellotriose---1.0 ± 0.07[5]
Cellotetraose---1.4 ± 0.2[5]
Cellopentaose---17 ± 3[5]
Cellohexaose---43 ± 3[5]

Note: '-' indicates data not available in the cited source.

Key Observations from Experimental Data

  • Higher Affinity and Efficiency for Longer Oligosaccharides: The intracellular β-glucosidase (BGL1B) from Phanerochaete chrysosporium exhibits a much greater catalytic efficiency (kcat/Km) for cellotriose and cellotetraose compared to cellobiose[1]. This suggests that some enzymes are better adapted to hydrolyze longer cello-oligosaccharides.

  • Variable Substrate Specificity: While some enzymes like the β-glucosidase from Trichoderma reesei readily hydrolyze cellobiose, others, such as Man5B from Caldanaerobius polysaccharolyticus, show detectable activity on cellotriose and longer cello-oligosaccharides but not on cellobiose[2][5].

  • Inducer Specificity: In the wood-decay fungus Phanerochaete chrysosporium, cellotriose and cellotetraose were found to be potent inducers of cellobiohydrolase gene transcription, whereas cellobiose had a weaker effect[1]. This highlights the distinct biological roles of these oligosaccharides beyond being simple substrates.

  • Transglycosylation Activity: Besides hydrolysis, many β-glucosidases can catalyze transglycosylation reactions, where a glucosyl unit is transferred to an acceptor molecule. Studies have shown that cellobiose can act as both a donor and an acceptor in these reactions, leading to the formation of cellotriose and other longer oligosaccharides[6][7]. The efficiency of transglycosylation versus hydrolysis can be influenced by substrate concentration.

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are outlines of common experimental protocols used to assess enzymatic activity on cellobiose and cellotriose.

Protocol 1: Determining Kinetic Parameters (Km and Vmax) using HPLC

This protocol is suitable for directly measuring the hydrolysis of cellobiose and cellotriose and quantifying the products.

  • Enzyme Preparation: Purify the enzyme of interest from its native source or a recombinant expression system. Determine the protein concentration using a standard method (e.g., Bradford or BCA assay).

  • Substrate Solutions: Prepare stock solutions of high-purity cellobiose and cellotriose in a suitable buffer (e.g., 50 mM sodium citrate, pH 4.8).

  • Enzymatic Reaction:

    • Set up a series of reactions with varying substrate concentrations (e.g., from 0.1 to 10 times the expected Km).

    • Pre-incubate the substrate solutions at the optimal temperature for the enzyme.

    • Initiate the reaction by adding a known amount of enzyme.

    • Incubate for a specific time, ensuring that the product formation is in the linear range (typically <10% substrate conversion).

    • Stop the reaction by heat inactivation (e.g., boiling for 10 minutes) or by adding a chemical denaturant.

  • Product Quantification:

    • Analyze the reaction mixtures using High-Performance Liquid Chromatography (HPLC) equipped with a suitable column for carbohydrate analysis (e.g., an amine-based column) and a refractive index (RI) detector.

    • Quantify the amount of glucose produced (and remaining substrate) by comparing peak areas to a standard curve of known glucose concentrations.

  • Data Analysis:

    • Calculate the initial reaction velocity (v) for each substrate concentration.

    • Determine the Km and Vmax values by fitting the data to the Michaelis-Menten equation using non-linear regression analysis (e.g., with GraphPad Prism or similar software).

Protocol 2: Activity Assay using Chromogenic Substrates

This method provides a high-throughput alternative for measuring β-glucosidase activity, although it uses an artificial substrate.

  • Reagents:

    • p-Nitrophenyl-β-D-glucopyranoside (pNPG) as the chromogenic substrate.

    • Enzyme and appropriate buffer.

    • Stop solution (e.g., 1 M sodium carbonate).

  • Enzymatic Reaction:

    • Prepare a reaction mixture containing buffer and pNPG at a concentration above the Km.

    • Initiate the reaction by adding the enzyme.

    • Incubate at the optimal temperature for a defined period.

    • Stop the reaction by adding the sodium carbonate solution, which also raises the pH and enhances the color of the product.

  • Measurement:

    • Measure the absorbance of the released p-nitrophenol at 405 nm using a spectrophotometer.

    • Calculate the amount of product formed using a standard curve of p-nitrophenol.

  • Note: While this method is convenient, it's important to validate the results with natural substrates like cellobiose, as the enzyme's activity on artificial substrates may not fully reflect its activity on natural ones.

Visualizations

Cellulose Degradation Pathway

The following diagram illustrates the general enzymatic breakdown of cellulose, highlighting the roles of cellobiose and cellotriose as key intermediates.

CelluloseDegradation Cellulose Cellulose Cello_oligosaccharides Cello-oligosaccharides (e.g., Cellotetraose, Cellopentaose) Cellulose->Cello_oligosaccharides Cellotriose Cellotriose Cello_oligosaccharides->Cellotriose Cellobiose Cellobiose Cellotriose->Cellobiose Glucose Glucose Cellobiose->Glucose Endoglucanase Endoglucanase Endoglucanase->Cellulose Exoglucanase Exoglucanase (Cellobiohydrolase) Exoglucanase->Cello_oligosaccharides Beta_glucosidase β-Glucosidase Beta_glucosidase->Cellotriose Beta_glucosidase->Cellobiose Hydrolysis

Caption: Enzymatic cascade for cellulose degradation.

Experimental Workflow for Kinetic Analysis

This diagram outlines the key steps involved in determining the kinetic parameters of an enzyme on cellobiose or cellotriose.

KineticAnalysisWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis cluster_results Results Enzyme_Purification Enzyme Purification Reaction_Setup Set up reactions with varying substrate concentrations Enzyme_Purification->Reaction_Setup Substrate_Prep Substrate Preparation (Cellobiose/Cellotriose) Substrate_Prep->Reaction_Setup Incubation Incubate at optimal temperature and time Reaction_Setup->Incubation Reaction_Stop Stop reaction Incubation->Reaction_Stop HPLC_Analysis HPLC Analysis Reaction_Stop->HPLC_Analysis Data_Processing Quantify product formation HPLC_Analysis->Data_Processing Kinetic_Modeling Michaelis-Menten Kinetic Modeling Data_Processing->Kinetic_Modeling Km_Vmax Determine Km and Vmax Kinetic_Modeling->Km_Vmax

Caption: Workflow for enzymatic kinetic analysis.

References

D-(+)-Cellotriose vs. Cellotetraose: A Comparative Guide to Cellulase Induction

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in microbiology, biotechnology, and drug development, optimizing cellulase (B1617823) production is a critical step in harnessing the power of biomass conversion. The choice of inducer plays a pivotal role in maximizing enzyme yields. This guide provides a detailed comparison of two prominent cello-oligosaccharide inducers, D-(+)-Cellotriose and Cellotetraose (B13520), based on experimental data, to inform the selection of the optimal inducer for cellulase production.

Performance Comparison in Cellulase Gene Induction

Experimental evidence, particularly from studies on the wood-decaying fungus Phanerochaete chrysosporium, indicates that both this compound and Cellotetraose are potent inducers of cellulase gene transcription, significantly outperforming cellobiose (B7769950).[1][2] The transcription of specific cellobiohydrolase genes, namely cel7C and cel7D, is strongly upregulated in the presence of these oligosaccharides.[1][2]

Interestingly, a differential induction pattern has been observed. The highest transcript levels for cel7C were recorded in the presence of cellotetraose, while cellotriose (B13521) was the more potent inducer for the cel7D gene.[1][2] In both cases, the transcript levels induced by cellotriose and cellotetraose were higher than those observed with cellulose (B213188), the natural substrate.[1][2] In contrast, cellobiose demonstrated a much weaker inducing effect on cel7C and had minimal impact on cel7D transcription.[1][2]

This suggests that P. chrysosporium has a sophisticated regulatory system that can distinguish between different cello-oligosaccharides, leading to a tailored enzymatic response. The extracellular concentration or the rate of uptake of cellotriose and cellotetraose could be the signals that trigger the production of cellulolytic enzymes.[1]

Quantitative Data Summary

The following table summarizes the quantitative analysis of cellobiohydrolase gene transcripts in Phanerochaete chrysosporium in response to different inducers. The data represents the number of mRNA copies per 105 actin gene transcripts.

InducerTarget GeneMaximum Transcript Level (copies/105 actin transcripts)
This compound cel7C~1.8 x 106
cel7D1.7 x 106
Cellotetraose cel7C2.7 x 106
cel7D~1.2 x 106
Cellobiosecel7CLower than cellotriose and cellotetraose
cel7DLittle to no induction
Cellulosecel7CLower than cellotriose and cellotetraose
cel7DLower than cellotriose

Data adapted from Suzuki et al., 2010.[1][2]

Experimental Protocols

The following is a detailed methodology for a key experiment comparing the inducing effects of this compound and Cellotetraose on cellulase gene expression in Phanerochaete chrysosporium.

1. Fungal Strain and Pre-cultivation:

  • Phanerochaete chrysosporium is grown on a potato dextrose agar (B569324) slant for 7 days at 37°C.

  • The fungal mycelia are then transferred to a low-nitrogen medium containing 1% (w/v) glucose and incubated at 37°C for 3 days with shaking at 150 rpm.

  • The resulting mycelial pellets are washed with a nitrogen-limited medium without a carbon source to induce a state of carbon starvation.

2. Induction of Cellulase Gene Expression:

  • The carbon-starved mycelia are transferred to a fresh nitrogen-limited medium.

  • The cultures are then supplemented with one of the following carbon sources at a final concentration of 1 mM: this compound, Cellotetraose, cellobiose, or glucose (as a control). A culture with 1% (w/v) microcrystalline cellulose is also prepared for comparison.

  • The cultures are incubated at 37°C with shaking at 150 rpm. Samples are collected at various time points (e.g., 0, 1, 2, 4, 8, 12, 24, 48, 72, 96, and 120 hours) for RNA extraction.

3. RNA Extraction and cDNA Synthesis:

  • Total RNA is extracted from the collected mycelia using a suitable RNA extraction kit.

  • The extracted RNA is treated with DNase I to remove any contaminating genomic DNA.

  • First-strand cDNA is synthesized from the total RNA using a reverse transcriptase enzyme and oligo(dT) primers.

4. Quantitative Real-Time PCR (qRT-PCR):

  • The expression levels of the target cellulase genes (e.g., cel7C, cel7D) and a reference gene (e.g., actin) are quantified using qRT-PCR with gene-specific primers.

  • The PCR reaction is performed using a SYBR Green-based detection method.

  • The transcript levels of the target genes are normalized to the expression level of the reference gene to obtain relative expression values.

Visualizing the Process and Pathways

To better understand the experimental process and the potential mechanisms of induction, the following diagrams have been generated.

experimental_workflow cluster_preculture 1. Pre-cultivation cluster_starvation 2. Carbon Starvation cluster_induction 3. Induction cluster_analysis 4. Analysis pda P. chrysosporium on PDA slant low_n_glucose Transfer to low-nitrogen medium + Glucose pda->low_n_glucose wash Wash mycelia low_n_glucose->wash starve Incubate in carbon-free medium wash->starve add_inducer Add Inducers: - Cellotriose - Cellotetraose - Cellobiose - Cellulose - Glucose (Control) starve->add_inducer incubate_induce Incubate and collect samples over time add_inducer->incubate_induce rna_extraction Total RNA Extraction incubate_induce->rna_extraction cdna_synthesis cDNA Synthesis rna_extraction->cdna_synthesis qrt_pcr qRT-PCR for Gene Expression cdna_synthesis->qrt_pcr

Experimental workflow for cellulase induction.

signaling_pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular inducer Cellotriose / Cellotetraose receptor Receptor? inducer->receptor Pathway 1: Receptor-mediated transporter Transporter? inducer->transporter Pathway 2: Uptake signaling_cascade Signaling Cascade receptor->signaling_cascade intracellular_binding Binding to Signaling Molecules transporter->intracellular_binding nucleus Nucleus signaling_cascade->nucleus intracellular_binding->nucleus gene_expression Cellulase Gene Expression nucleus->gene_expression

Hypothesized cellulase induction pathways.

The precise signaling mechanisms for cellulase induction by cello-oligosaccharides in P. chrysosporium are still under investigation.[1] Two potential pathways are hypothesized: an extracellular receptor-mediated signaling cascade or the uptake of the oligosaccharides followed by intracellular binding to signaling molecules.[1] Both pathways are thought to ultimately lead to the upregulation of cellulase gene expression in the nucleus.

References

Efficacy of D-(+)-Cellotriose as a prebiotic compared to other oligosaccharides.

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison of D-(+)-Cellotriose with Other Commercially Available Oligosaccharides for Researchers, Scientists, and Drug Development Professionals.

Introduction

Prebiotics are non-digestible food ingredients that confer a health benefit on the host associated with modulation of the microbiota. The selective fermentation of these substrates by beneficial gut bacteria, such as Bifidobacterium and Lactobacillus species, leads to the production of short-chain fatty acids (SCFAs) and a subsequent cascade of positive physiological effects. While fructooligosaccharides (FOS), galactooligosaccharides (GOS), and xylooligosaccharides (XOS) are well-established prebiotics, emerging evidence suggests that this compound, a cello-oligosaccharide (COS), holds significant promise as a potent and selective prebiotic agent. This guide provides a comparative analysis of the prebiotic efficacy of this compound against other common oligosaccharides, supported by experimental data.

Comparative Efficacy: Growth of Beneficial Bacteria

The primary measure of a prebiotic's efficacy is its ability to selectively stimulate the growth of beneficial gut microorganisms. In vitro studies have demonstrated that this compound and other cello-oligosaccharides can effectively promote the proliferation of various probiotic strains.

A study on short-chain cello-oligosaccharides (COS), of which cellotriose (B13521) is a major component, revealed a significant, up to 4.1-fold, stimulation of cell density for Clostridium butyricum, Lactococcus lactis subsp. lactis, Lactobacillus paracasei subsp. paracasei, and Lactobacillus rhamnosus.[1][2] Notably, this study also indicated that COS were less efficient in promoting the growth of Bifidobacterium species.[1][2] This contrasts with other research suggesting that cellotriose is a preferred substrate for certain bifidobacterial strains, such as Bifidobacterium breve UCC2003. This highlights the strain-specific nature of prebiotic utilization.

For comparison, FOS and GOS have been shown to have broad growth-promoting effects on both Lactobacillus and Bifidobacterium species.[3] In one comparative study, FOS significantly promoted the proliferation of B. longum, while GOS was effectively utilized by L. rhamnosus and L. reuteri.[3] XOS has also demonstrated a consistent bifidogenic effect.[4]

Table 1: Comparative Growth Promotion of Probiotic Bacteria by Different Oligosaccharides (Based on Optical Density - OD600)

OligosaccharideLactobacillus spp. Growth (OD600)Bifidobacterium spp. Growth (OD600)Key FindingsReference
This compound (as part of COS) Comparable to or slightly lower than glucose for Lc. lactis, C. butyricum, Lb. rhamnosus, Lb. paracasei.Less efficient than for other probiotic groups.Selectively promotes certain beneficial bacteria.[1][2]
Fructooligosaccharides (FOS) Generally good growth.Significant growth promotion, particularly for B. longum.Broad-spectrum prebiotic with strong bifidogenic effects.[3]
Galactooligosaccharides (GOS) Effective utilization by strains like L. rhamnosus and L. reuteri.Strong utilization by most Bifidobacterium strains.Broadly utilized by beneficial bacteria.[3]
Xylooligosaccharides (XOS) Promotes growth of L. acidophilus.Consistent and significant increase in Bifidobacterium populations.Potent bifidogenic prebiotic.[5][6]

Note: The data presented is a synthesis from multiple studies and direct comparison should be made with caution due to variations in experimental conditions.

Comparative Efficacy: Short-Chain Fatty Acid (SCFA) Production

The fermentation of prebiotics by gut microbiota results in the production of SCFAs, primarily acetate (B1210297), propionate (B1217596), and butyrate (B1204436), which play a crucial role in gut health and systemic metabolism.

A study on a COS-rich hydrolysate, containing cellotriose, demonstrated high fermentability by human fecal microbiota, leading to significant production of acetate and propionate, with levels of these SCFAs being the highest when compared to standard substrates.[7] In contrast, studies on FOS and XOS have shown that both significantly increase total SCFA production, with FOS tending to produce more acetate and propionate, while XOS has been linked to a more pronounced increase in butyrate in some studies.[4] GOS fermentation also leads to a significant increase in total SCFAs.

Table 2: Comparative Production of Short-Chain Fatty Acids (µmol/mL) from In Vitro Fermentation

OligosaccharideAcetatePropionateButyrateTotal SCFAsKey FindingsReference
This compound (as part of COS) HighHighestModerateHighPotent inducer of acetate and propionate.[7]
Fructooligosaccharides (FOS) HighHighLowerHighStrong producer of acetate and propionate.[4]
Galactooligosaccharides (GOS) HighModerateModerateHighGeneral increase in all major SCFAs.[8]
Xylooligosaccharides (XOS) HighModerateHighHighSignificant butyrate production.[4][5]

Note: The quantitative values are indicative and sourced from various studies. Direct comparisons should be interpreted with caution.

Experimental Protocols

The following methodologies are representative of in vitro experiments used to assess prebiotic efficacy.

In Vitro Gastrointestinal Digestion and Fecal Fermentation

This protocol simulates the passage of a prebiotic through the upper gastrointestinal tract before fermentation by the gut microbiota.

  • Gastrointestinal Digestion (INFOGEST protocol adapted):

    • Oral Phase: The prebiotic is mixed with simulated salivary fluid containing α-amylase and incubated at 37°C for a short duration.

    • Gastric Phase: Simulated gastric fluid containing pepsin is added to the oral phase mixture, the pH is adjusted, and it is incubated for 2 hours at 37°C with gentle agitation.

    • Intestinal Phase: Simulated intestinal fluid containing pancreatin (B1164899) and bile salts is added to the gastric phase mixture, the pH is adjusted to 7, and it is incubated for 2 hours at 37°C with agitation. The final digested product is then used for fermentation.[9]

  • Fecal Fermentation:

    • Fresh fecal samples are collected from healthy donors and homogenized in a buffer solution inside an anaerobic chamber.

    • The digested prebiotic is added to a basal culturing medium.

    • The fecal slurry is inoculated into the medium containing the digested prebiotic.

    • The mixture is incubated anaerobically at 37°C for a specified period (e.g., 24-48 hours).[9][10]

    • Samples are collected at different time points for analysis of bacterial populations (via 16S rRNA sequencing) and SCFA concentrations (via gas chromatography).[9][10]

Pure Culture Fermentation

This method assesses the ability of specific probiotic strains to utilize a prebiotic as a sole carbon source.

  • A basal growth medium (e.g., MRS broth for Lactobacillus) is prepared without a carbon source.

  • The prebiotic of interest (e.g., this compound, FOS, GOS, or XOS) is added to the medium at a defined concentration (e.g., 2% w/v).[11]

  • The medium is inoculated with a pure culture of a probiotic strain.

  • The culture is incubated anaerobically at 37°C.

  • Bacterial growth is monitored over time by measuring the optical density at 600 nm (OD600).[12]

  • At the end of the incubation, the supernatant can be collected for SCFA analysis.[11]

Signaling Pathways and Mechanisms of Action

The health benefits of prebiotics are primarily mediated by the production of SCFAs, which act as signaling molecules.

Prebiotic_Action_Pathway Prebiotic This compound & Other Oligosaccharides Gut_Microbiota Beneficial Gut Microbiota (e.g., Bifidobacterium, Lactobacillus) Prebiotic->Gut_Microbiota Selectively utilized by Fermentation Fermentation Gut_Microbiota->Fermentation SCFAs Short-Chain Fatty Acids (Acetate, Propionate, Butyrate) Fermentation->SCFAs Lower_pH Lower Gut pH SCFAs->Lower_pH Epithelial_Health Improved Gut Epithelial Barrier Function SCFAs->Epithelial_Health Immune_Modulation Immune System Modulation SCFAs->Immune_Modulation Systemic_Effects Systemic Health Benefits (e.g., improved metabolism) SCFAs->Systemic_Effects Pathogen_Inhibition Inhibition of Pathogens Lower_pH->Pathogen_Inhibition

Caption: General signaling pathway of prebiotic action.

The fermentation of this compound and other oligosaccharides by beneficial bacteria leads to the production of SCFAs. These SCFAs contribute to a lower colonic pH, which inhibits the growth of pathogenic bacteria. Furthermore, SCFAs, particularly butyrate, serve as the primary energy source for colonocytes, thereby strengthening the gut epithelial barrier. Acetate and propionate are absorbed into the bloodstream and can influence systemic metabolic processes.

Experimental Workflow

The evaluation of a novel prebiotic like this compound typically follows a structured experimental workflow.

Prebiotic_Evaluation_Workflow In_Vitro_Digestion In Vitro Digestion (Simulated Saliva, Gastric, Intestinal) Pure_Culture Pure Culture Fermentation (Probiotic Strains) In_Vitro_Digestion->Pure_Culture Fecal_Fermentation Fecal Slurry Fermentation (Human Microbiota) In_Vitro_Digestion->Fecal_Fermentation Growth_Analysis Bacterial Growth Analysis (OD600, qPCR) Pure_Culture->Growth_Analysis SCFA_Analysis SCFA Analysis (Gas Chromatography) Pure_Culture->SCFA_Analysis Fecal_Fermentation->SCFA_Analysis Microbiota_Profiling Microbiota Composition Profiling (16S rRNA Sequencing) Fecal_Fermentation->Microbiota_Profiling Data_Comparison Comparative Data Analysis Growth_Analysis->Data_Comparison SCFA_Analysis->Data_Comparison Microbiota_Profiling->Data_Comparison Efficacy_Conclusion Conclusion on Prebiotic Efficacy Data_Comparison->Efficacy_Conclusion

Caption: A typical workflow for evaluating prebiotic efficacy in vitro.

Conclusion

This compound demonstrates significant potential as a selective prebiotic. While further head-to-head comparative studies are warranted, existing evidence suggests that it can effectively stimulate the growth of specific beneficial gut bacteria and promote the production of health-promoting short-chain fatty acids, particularly acetate and propionate. Its efficacy appears to be strain-specific, highlighting the importance of targeted prebiotic-probiotic combinations (synbiotics). For researchers and drug development professionals, this compound represents a promising candidate for the development of novel synbiotic formulations and functional foods aimed at modulating the gut microbiota for improved health outcomes.

References

Structural comparison between cellotriose and other cello-oligosaccharides.

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Comparison for Researchers and Drug Development Professionals

Cellotriose (B13521), a key player in the realm of cello-oligosaccharides, holds significant interest for researchers in biofuel development, food science, and drug delivery. Understanding its structural nuances in comparison to its shorter and longer-chain counterparts—cellobiose (B7769950), cellotetraose (B13520), and beyond—is crucial for harnessing their unique properties. This guide provides an in-depth structural comparison, supported by experimental data and detailed methodologies, to aid researchers in their scientific endeavors.

At a Glance: Physicochemical Properties

Cello-oligosaccharides are linear polymers of glucose units linked by β-1,4-glycosidic bonds. Their fundamental structural difference lies in the degree of polymerization (DP), which dictates their physicochemical properties. As the chain length increases, properties such as molecular weight and melting point generally increase, while water solubility tends to decrease[1][2][3].

PropertyCellobiose (DP2)Cellotriose (DP3)Cellotetraose (DP4)Cellopentaose (DP5)Cellohexaose (DP6)
Molecular Formula C₁₂H₂₂O₁₁C₁₈H₃₂O₁₆[4][5]C₂₄H₄₂O₂₁[1][3]C₃₀H₅₂O₂₆[2]C₃₆H₆₂O₃₁
Molecular Weight ( g/mol ) 342.30[6]504.44[4][5]666.58[1][3]828.72[7]990.86
Melting Point (°C) 239 (decomposes)[8]156-161[9][10]252 (decomposes)[1]N/AN/A
Water Solubility 12 g/100 mL[4]Slightly soluble[10]Soluble at 25 mg/mL[1]SolubleSoluble (DP ≤ 6 generally show good water solubility)[11][12][13]

Structural Elucidation: A Multi-faceted Approach

The precise structural characterization of cello-oligosaccharides relies on a combination of powerful analytical techniques, primarily High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and X-ray crystallography.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for the separation and quantification of cello-oligosaccharide mixtures. The retention time of each oligosaccharide is directly related to its degree of polymerization.

Typical HPLC Retention Times of Cello-oligosaccharides:

Degree of PolymerizationRetention Time (min)
Glucose (DP1)~18-20
Cellobiose (DP2)~16-17
Cellotriose (DP3)~16-17
Cellotetraose (DP4)N/A
Cellopentaose (DP5)N/A
Cellohexaose (DP6)N/A

Note: Retention times are highly dependent on the specific column, mobile phase, and flow rate used. The data presented is a general representation and may vary significantly between different experimental setups.[7] One study identified retention times for cellobiose and cellotriose to be in a similar range of 16-17 minutes, while glucose eluted later at 18-20 minutes.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the atomic-level structure of molecules. For cello-oligosaccharides, ¹H and ¹³C NMR are used to confirm the identity of the glucose units, the nature of the glycosidic linkages, and the overall conformation.

Key ¹H and ¹³C NMR Chemical Shifts (ppm) for Cello-oligosaccharides:

CellobioseCellotrioseCellotetraose
¹H Anomeric (H-1) α: 5.22, β: 4.65α: 5.22, β: 4.65 (reducing end); 4.50-4.51 (non-reducing end); 4.52-4.53 (internal)N/A
¹³C Anomeric (C-1) α: 92.7, β: 97.0N/Aα: 93, β: 97 (reducing chain ends)
¹³C C4 ~89 (crystalline), ~85 (amorphous)N/A~89 (crystalline), ~85 (amorphous)

Note: Chemical shifts can vary based on solvent, temperature, and pH. The data presented highlights key distinguishing signals.[14][15] The anomeric proton signals are particularly useful for determining the degree of polymerization. In cellotriose, the appearance of signals for the internal sugar residue distinguishes it from cellobiose[15]. The signals for the reducing chain ends in the ¹³C NMR spectrum are also clearly detectable and quantifiable[14].

X-ray Crystallography

X-ray crystallography provides the most definitive three-dimensional structure of a molecule in its crystalline state. While crystal structures for cellobiose and cellotetraose are well-documented, a definitive crystal structure for cellotriose remains less commonly cited in readily available literature. However, studies on cellotetraose reveal a striking similarity in molecular packing and hydrogen bonding networks to simulated structures of cellulose (B213188) II[16]. This suggests that the fundamental conformational properties are conserved and extended with the addition of glucose units. The conformation of the glycosidic linkage, defined by the torsion angles φ and ψ, is a key determinant of the overall shape of the molecule[17].

Experimental Protocols

HPLC Analysis of Cello-oligosaccharides

This protocol outlines a general procedure for the separation and analysis of cello-oligosaccharides using an amine-bonded HPLC column.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC System cluster_analysis Data Analysis Prep1 Prepare aqueous solution of cello-oligosaccharide mixture Prep2 Filter through a 0.45 µm syringe filter Column Amine-bonded silica (B1680970) column (e.g., YMC PA-03) Prep2->Column Inject sample Detector Refractive Index (RI) Detector Column->Detector MobilePhase Acetonitrile (B52724):Water gradient Analysis1 Integrate peak areas Detector->Analysis1 Analysis2 Determine retention times Analysis1->Analysis2 Analysis3 Quantify based on standard curves Analysis2->Analysis3

Figure 1. A generalized workflow for the HPLC analysis of cello-oligosaccharides.

  • Sample Preparation: Dissolve the cello-oligosaccharide mixture in deionized water to a known concentration. Filter the sample through a 0.45 µm syringe filter to remove any particulate matter.

  • HPLC System and Conditions:

    • Column: An amine-bonded silica column is commonly used[15][18].

    • Mobile Phase: A gradient of acetonitrile and water is typically employed. The retention of oligosaccharides increases with a higher proportion of acetonitrile[15].

    • Flow Rate: A flow rate of 1.0 mL/min is a common starting point.

    • Detector: A refractive index (RI) detector is suitable for carbohydrate analysis.

  • Data Analysis: Identify and quantify the individual cello-oligosaccharides by comparing their retention times and peak areas to those of known standards.

NMR Spectroscopic Analysis

This protocol provides a general outline for acquiring 1D and 2D NMR spectra of cello-oligosaccharides.

NMR_Workflow cluster_prep Sample Preparation cluster_nmr NMR Spectrometer cluster_analysis Data Analysis Prep1 Dissolve purified oligosaccharide in D₂O Prep2 Add internal standard (e.g., DSS) Acquire1D Acquire 1D ¹H and ¹³C spectra Prep2->Acquire1D Acquire2D Acquire 2D spectra (COSY, HSQC, HMBC) Acquire1D->Acquire2D Analysis1 Process spectra (phasing, baseline correction) Acquire2D->Analysis1 Analysis2 Assign chemical shifts Analysis1->Analysis2 Analysis3 Determine connectivity and conformation Analysis2->Analysis3

Figure 2. A general workflow for the NMR analysis of cello-oligosaccharides.

  • Sample Preparation: Dissolve the purified cello-oligosaccharide in deuterium (B1214612) oxide (D₂O). The use of a supercooled aqueous solution can be employed to observe the hydroxyl proton resonances[19].

  • NMR Data Acquisition:

    • Acquire 1D ¹H and ¹³C NMR spectra to identify the types of protons and carbons present.

    • Acquire 2D NMR spectra such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) to establish connectivity between protons and carbons.

  • Data Analysis: Process the NMR data using appropriate software. Assign the chemical shifts of all protons and carbons to elucidate the complete structure and conformation of the oligosaccharide[19].

X-ray Crystallography

This protocol describes the general steps involved in determining the crystal structure of an oligosaccharide.

XRay_Workflow cluster_crystal Crystallization cluster_diffraction X-ray Diffraction cluster_analysis Structure Determination Crystal1 Prepare a supersaturated solution of the oligosaccharide Crystal2 Screen various crystallization conditions (e.g., vapor diffusion) Crystal3 Obtain single crystals of suitable size and quality Diff1 Mount a single crystal on the diffractometer Crystal3->Diff1 Diff2 Expose the crystal to a monochromatic X-ray beam Diff1->Diff2 Diff3 Collect diffraction data Diff2->Diff3 Analysis1 Process diffraction data Diff3->Analysis1 Analysis2 Solve the phase problem Analysis1->Analysis2 Analysis3 Build and refine the atomic model Analysis2->Analysis3

Figure 3. A generalized workflow for X-ray crystallography of oligosaccharides.

  • Crystallization: The most challenging step is to grow high-quality single crystals of the oligosaccharide. This is typically achieved by slow evaporation of a supersaturated solution.

  • X-ray Diffraction: A single crystal is mounted on a goniometer and exposed to a focused beam of X-rays. The diffraction pattern is recorded as the crystal is rotated.

  • Structure Determination: The diffraction data is processed to determine the unit cell dimensions and space group. The phase problem is solved to generate an electron density map, from which the atomic model is built and refined to yield the final crystal structure[8].

Biological Significance: More Than Just Sugars

Beyond their structural roles, cello-oligosaccharides are emerging as important signaling molecules and prebiotics.

Cello-oligosaccharides as Damage-Associated Molecular Patterns (DAMPs)

In plants, cello-oligosaccharides, released from the cell wall during pathogen attack or mechanical damage, can act as Damage-Associated Molecular Patterns (DAMPs)[11][12][20][21][22]. These molecules can trigger a defense response, alerting the plant to the presence of a threat.

DAMP_Signaling cluster_stimulus Stimulus cluster_release Release cluster_damp DAMP cluster_response Response Stimulus Pathogen Attack / Mechanical Damage Release Cell Wall Degradation Stimulus->Release DAMP Cello-oligosaccharides (e.g., Cellotriose) Release->DAMP Response Plant Defense Activation DAMP->Response Signal Perception

Figure 4. Simplified signaling pathway of cello-oligosaccharides as DAMPs in plants.

Prebiotic Potential

Shorter-chain cello-oligosaccharides, including cellotriose, have demonstrated prebiotic activity by selectively promoting the growth of beneficial gut bacteria such as Lactobacillus and Bifidobacterium species[21][22]. This makes them attractive candidates for development as functional food ingredients.

Conclusion

The structural variations among cello-oligosaccharides, driven by their degree of polymerization, give rise to a spectrum of physicochemical and biological properties. Cellotriose, positioned between the well-studied cellobiose and longer-chain oligosaccharides, presents a unique profile that warrants further investigation. A thorough understanding of its structure, facilitated by the experimental techniques detailed in this guide, is paramount for unlocking its full potential in various scientific and industrial applications. The provided data and protocols serve as a valuable resource for researchers navigating the complex and promising world of cello-oligosaccharides.

References

Hydrolysis Rate of Cellotriose Compared to Higher Cello-oligosaccharides: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The enzymatic hydrolysis of cello-oligosaccharides, linear chains of β-1,4-linked glucose units, is a fundamental process in biofuel production, biorefining, and various biotechnological applications. Understanding the kinetics of this process, particularly how the rate of hydrolysis varies with the degree of polymerization (DP) of the oligosaccharide, is crucial for optimizing enzymatic cocktails and reactor design. This guide provides a comparative analysis of the hydrolysis rate of cellotriose (B13521) (DP3) versus higher cello-oligosaccharides such as cellotetraose (B13520) (DP4) and cellopentaose (B43506) (DP5), supported by experimental data and detailed protocols.

Comparative Analysis of Hydrolysis Rates

The rate at which cellulolytic enzymes hydrolyze cello-oligosaccharides is dependent on several factors, including the type of enzyme (endoglucanase, exoglucanase/cellobiohydrolase, or β-glucosidase), the specific enzyme source, and the reaction conditions. Generally, the affinity and catalytic efficiency of many cellulases increase with the chain length of the oligosaccharide up to a certain point.

Key Observations:

  • Endoglucanases , which cleave internal glycosidic bonds, often exhibit higher activity on longer cello-oligosaccharides compared to cellotriose. This is because longer chains provide more potential cleavage sites and can better accommodate the enzyme's binding cleft.

  • Exoglucanases (Cellobiohydrolases) , which processively cleave cellobiose (B7769950) units from the chain ends, also tend to show increased activity with longer substrates.

  • β-Glucosidases , responsible for hydrolyzing cellobiose and short-chain cello-oligosaccharides to glucose, can also act on cellotriose and higher oligomers, though their efficiency may vary.

A significant competing reaction during enzymatic hydrolysis is transglycosylation , where the enzyme transfers a glycosyl unit from the substrate to another sugar molecule instead of water. The balance between hydrolysis and transglycosylation is influenced by substrate concentration and the specific enzyme. At high substrate concentrations, transglycosylation can become more prominent, leading to the formation of larger oligosaccharides.

Quantitative Data on Hydrolysis Rates

The following table summarizes kinetic parameters for the hydrolysis of various cello-oligosaccharides by different cellulolytic enzymes. It is important to note that direct comparison between studies can be challenging due to variations in experimental conditions.

EnzymeSubstrateKm (mM)kcat (s⁻¹)Vmax (µmol/min/mg)Specific Activity (U/mg)Reference
Endoglucanase I (EG I) from Trichoderma reesei Cellotriose1.81.4--[1]
Cellotetraose0.412.5--[1]
Cellopentaose0.225.0--[1]
Cellobiohydrolase II (CBH II) from Trichoderma reesei Cellotriose----[2]
Cellotetraose----[2]
Cellopentaose----[2]
β-Glucosidase from Aspergillus niger Cellobiose0.57---[3][4]
β-Glucosidase (BGL1) from Trichoderma reesei Cellobiose0.38---[3][4]
Thermotoga maritima β-glucosidase (rTmBglA) Cellobiose22.3-63.1-[5]

Experimental Protocols

General Enzyme Assay for Cello-oligosaccharide Hydrolysis

This protocol describes a general method for determining the kinetic parameters of a cellulase (B1617823) acting on a specific cello-oligosaccharide.

Materials:

  • Purified cellulase (e.g., endoglucanase, cellobiohydrolase, or β-glucosidase)

  • Cello-oligosaccharide substrates (cellotriose, cellotetraose, cellopentaose, etc.) of high purity

  • Reaction buffer (e.g., 50 mM sodium acetate (B1210297) buffer, pH 4.8)

  • Quenching solution (e.g., 1 M sodium carbonate or heat inactivation)

  • High-Performance Liquid Chromatography (HPLC) system

Procedure:

  • Substrate Preparation: Prepare stock solutions of each cello-oligosaccharide in the reaction buffer at various concentrations.

  • Enzyme Preparation: Prepare a stock solution of the purified enzyme in the reaction buffer. The concentration should be such that the hydrolysis reaction proceeds at a measurable rate.

  • Reaction Initiation: In a temperature-controlled environment (e.g., a water bath at 50°C), mix a known volume of the substrate solution with the reaction buffer. Allow the mixture to equilibrate to the reaction temperature.

  • Initiate the reaction by adding a small volume of the enzyme stock solution. Start a timer immediately.

  • Time-Course Sampling: At specific time intervals, withdraw aliquots of the reaction mixture and immediately stop the reaction by adding a quenching solution or by heat inactivation (e.g., boiling for 5-10 minutes).

  • Product Analysis: Analyze the quenched samples using HPLC to determine the concentration of the hydrolysis products (e.g., glucose, cellobiose, and remaining substrate).

  • Data Analysis: Plot the concentration of the product formed against time to determine the initial reaction velocity (V₀) for each substrate concentration.

  • Use non-linear regression analysis to fit the V₀ versus substrate concentration data to the Michaelis-Menten equation to determine the kinetic parameters Km and Vmax. The turnover number (kcat) can be calculated if the enzyme concentration is known (kcat = Vmax / [E]).

HPLC Analysis of Cello-oligosaccharides

Instrumentation:

  • HPLC system equipped with a carbohydrate analysis column (e.g., Aminex HPX-87P or a similar column).

  • Refractive Index (RI) detector.

  • Isocratic pump.

Chromatographic Conditions:

  • Mobile Phase: Degassed ultrapure water.

  • Flow Rate: 0.6 mL/min.

  • Column Temperature: 80-85°C.

  • Injection Volume: 10-20 µL.

  • Run Time: Sufficient to allow for the elution of all oligosaccharides of interest.

Procedure:

  • Standard Preparation: Prepare a series of standard solutions of known concentrations for each cello-oligosaccharide (glucose, cellobiose, cellotriose, etc.) in the mobile phase.

  • Calibration Curve: Inject the standards into the HPLC system and generate a calibration curve by plotting the peak area against the concentration for each oligosaccharide.

  • Sample Analysis: Inject the quenched reaction samples into the HPLC system.

  • Quantification: Identify and quantify the concentration of each hydrolysis product in the samples by comparing their peak areas to the calibration curves.

Visualizing the Hydrolysis Pathway

The following diagram illustrates the general enzymatic hydrolysis of a cello-oligosaccharide chain by endoglucanases and exoglucanases (cellobiohydrolases), followed by the action of β-glucosidase.

Hydrolysis_Pathway cluster_0 Cello-oligosaccharide Chain (DP > 3) cluster_1 Primary Hydrolysis Products cluster_2 Final Product Cello_oligosaccharide β-1,4-Glucan Chain Cellotriose Cellotriose (DP3) Cello_oligosaccharide->Cellotriose Endoglucanase Cellobiose Cellobiose (DP2) Cello_oligosaccharide->Cellobiose Exoglucanase (CBH) Higher_Oligos Higher Oligosaccharides Cello_oligosaccharide->Higher_Oligos Endoglucanase Cellotriose->Cellobiose β-Glucosidase / CBH Glucose Glucose (DP1) Cellotriose->Glucose β-Glucosidase Cellobiose->Glucose β-Glucosidase Higher_Oligos->Cellotriose Endoglucanase Higher_Oligos->Cellobiose Exoglucanase (CBH)

References

Validating Cellotriose's Role in Plant Cell Wall Research: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of cellotriose's performance against other common elicitors in plant cell wall research. It includes supporting experimental data, detailed protocols for key experiments, and visualizations of the involved signaling pathways and workflows.

Cellotriose (B13521), a simple trisaccharide derived from cellulose (B213188), has emerged as a significant signaling molecule in the field of plant biology. It functions as a Damage-Associated Molecular Pattern (DAMP), alerting the plant to breaches in its cell wall integrity, often a consequence of pathogen attack or mechanical stress. This guide validates the crucial role of cellotriose by comparing its activity with other well-established elicitors and provides the necessary experimental framework for its study.

Comparative Performance of Elicitors

The efficacy of an elicitor is determined by its ability to induce downstream defense responses. Here, we compare cellotriose to other commonly used oligosaccharide elicitors: cellobiose (B7769950) (a disaccharide from cellulose), oligogalacturonides (OGs, derived from pectin), and chitin (B13524) oligomers (derived from fungal cell walls).

Data Presentation: Elicitor-Induced Defense Responses

The following tables summarize quantitative data from various studies on the induction of key defense responses in the model plant Arabidopsis thaliana upon treatment with different elicitors.

ElicitorConcentrationPeak ROS Production (Relative Luminescence Units - RLU)Reference
Cellotriose 10 µM~15,000[1][2]
Cellobiose1 mM~5,000[1]
Oligogalacturonides (DP10-15)50 µg/mL~20,000[3]
Chitin (Heptamer)100 µM~25,000[4]

Table 1: Comparative analysis of Reactive Oxygen Species (ROS) burst induced by different elicitors. Cellotriose is a potent inducer of ROS, though typically less potent than chitin.

ElicitorConcentrationRelative MAPK Phosphorylation (Fold Change vs. Control)Reference
Cellotriose 10 µMStrong induction[2][5]
Cellobiose1 mMWeak to moderate induction[6]
Oligogalacturonides50 µg/mLStrong induction[3]
Chitin100 µMVery strong induction[7]

Table 2: Semi-quantitative comparison of Mitogen-Activated Protein Kinase (MAPK) phosphorylation. Cellotriose robustly activates the MAPK cascade, a central signaling hub in plant immunity.

GeneElicitorConcentrationFold Change in Expression (vs. Control)Reference
WRKY30Cellotriose 10 µM~25-fold[5]
Cellobiose2.5 mM~20-fold[6]
Oligogalacturonides50 µg/mL~15-fold[6]
Chitin100 µM~30-fold[6]
FRK1Cellotriose 10 µMStrong induction[8]
Cellobiose2.5 mMModerate induction[6]
Oligogalacturonides50 µg/mLStrong induction[6]
Chitin100 µMVery strong induction[8]

Table 3: Comparative analysis of defense-related gene expression. Cellotriose is a potent inducer of key defense genes, with an efficacy comparable to other well-known elicitors.

Signaling Pathways and Experimental Workflows

To understand the mechanism of action of cellotriose and how its effects are experimentally validated, the following diagrams illustrate the key signaling pathway and a typical experimental workflow.

cellotriose_signaling_pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cellotriose Cellotriose CORK1 CORK1 cellotriose->CORK1 Binding BAK1 BAK1 CORK1->BAK1 Association/ Phosphorylation FER FERONIA CORK1->FER Crosstalk NADPH_oxidase NADPH Oxidase CORK1->NADPH_oxidase Activation MAPKKK MAPKKK CORK1->MAPKKK Activation Cell_wall_repair Cell Wall Repair (Cellulose Synthesis) CORK1->Cell_wall_repair Signaling to Cellulose Synthase Complex ROS ROS NADPH_oxidase->ROS Production ROS->MAPKKK Activation MAPKK MAPKK MAPKKK->MAPKK Phosphorylation MAPK MPK3/MPK6 MAPKK->MAPK Phosphorylation TFs Transcription Factors (e.g., WRKYs) MAPK->TFs Activation Gene_expression Defense Gene Expression TFs->Gene_expression Induction

Caption: Cellotriose signaling pathway in Arabidopsis thaliana.

experimental_workflow start Plant Material (e.g., Arabidopsis seedlings) treatment Elicitor Treatment (Cellotriose vs. Alternatives) start->treatment ros_assay ROS Burst Assay (Luminol-based) treatment->ros_assay mapk_assay MAPK Phosphorylation Assay (Western Blot) treatment->mapk_assay gene_expression_assay Gene Expression Analysis (RT-qPCR) treatment->gene_expression_assay data_analysis Data Analysis and Comparison ros_assay->data_analysis mapk_assay->data_analysis gene_expression_assay->data_analysis conclusion Conclusion on Elicitor Potency data_analysis->conclusion

Caption: Experimental workflow for comparing elicitor activity.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Reactive Oxygen Species (ROS) Burst Assay (Luminol-Based)

This protocol measures the production of H₂O₂ in plant tissues upon elicitor treatment.

  • Materials:

    • Arabidopsis thaliana seedlings (10-14 days old)

    • Luminol (stock solution: 10 mM in DMSO)

    • Horseradish peroxidase (HRP) (stock solution: 1 mg/mL in water)

    • Elicitor stock solutions (e.g., 10 mM cellotriose in water)

    • 96-well white microplate

    • Luminometer

  • Procedure:

    • Place one seedling into each well of the 96-well plate containing 100 µL of sterile water.

    • Incubate the plate overnight in the dark at room temperature to reduce wound-induced ROS.

    • On the day of the experiment, carefully replace the water with 100 µL of the assay solution (100 µM luminol, 1 µg/mL HRP).

    • Measure the background luminescence for 5-10 minutes.

    • Add 10 µL of the elicitor solution (or water as a control) to each well to achieve the final desired concentration.

    • Immediately start measuring luminescence every 1-2 minutes for at least 30-60 minutes.

    • Data is typically presented as Relative Luminescence Units (RLU) over time.

MAPK Phosphorylation Assay (Western Blot)

This protocol detects the activation of MAPKs (e.g., MPK3 and MPK6) through phosphorylation.

  • Materials:

    • Arabidopsis thaliana seedlings

    • Elicitor solutions

    • Liquid nitrogen

    • Protein extraction buffer (e.g., containing Tris-HCl, NaCl, EDTA, protease and phosphatase inhibitors)

    • Bradford reagent for protein quantification

    • SDS-PAGE gels and running buffer

    • PVDF membrane

    • Blocking buffer (e.g., 5% non-fat milk in TBST)

    • Primary antibody (e.g., anti-p44/42 MAPK that recognizes phosphorylated MPK3/6)

    • Secondary antibody (e.g., HRP-conjugated anti-rabbit IgG)

    • Chemiluminescent substrate

    • Imaging system

  • Procedure:

    • Treat seedlings with elicitors for a specific time (e.g., 15 minutes).

    • Flash-freeze the tissue in liquid nitrogen and grind to a fine powder.

    • Extract total proteins using the extraction buffer.

    • Quantify protein concentration using the Bradford assay.

    • Separate 20-30 µg of protein per lane on an SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane for 1 hour at room temperature.

    • Incubate with the primary antibody overnight at 4°C.

    • Wash the membrane and incubate with the secondary antibody for 1 hour at room temperature.

    • Detect the signal using a chemiluminescent substrate and an imaging system.

    • The intensity of the bands corresponding to phosphorylated MAPKs is quantified.

Defense Gene Expression Analysis (RT-qPCR)

This protocol quantifies the transcript levels of defense-related genes.

  • Materials:

    • Arabidopsis thaliana seedlings

    • Elicitor solutions

    • Liquid nitrogen

    • RNA extraction kit

    • DNase I

    • cDNA synthesis kit

    • qPCR master mix (e.g., SYBR Green)

    • Gene-specific primers (e.g., for WRKY30, FRK1, and a reference gene like ACTIN2)

    • Real-time PCR machine

  • Procedure:

    • Treat seedlings with elicitors for a specific time (e.g., 1-3 hours).

    • Harvest tissue, flash-freeze in liquid nitrogen, and extract total RNA.

    • Treat RNA with DNase I to remove genomic DNA contamination.

    • Synthesize cDNA from 1-2 µg of total RNA.

    • Set up qPCR reactions containing cDNA, qPCR master mix, and gene-specific primers.

    • Run the qPCR program with appropriate cycling conditions.

    • Analyze the data using the comparative Cq (ΔΔCq) method to determine the fold change in gene expression relative to the control and normalized to the reference gene.[9]

References

D-(+)-Cellotriose vs. Maltotriose: A Comparative Guide to Enzyme Specificity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-(+)-Cellotriose and maltotriose (B133400) are both trisaccharides, meaning they are composed of three glucose units. However, the seemingly subtle difference in the stereochemistry of their glycosidic bonds—β-1,4 linkages in this compound and α-1,4 linkages in maltotriose—results in vastly different three-dimensional structures. This structural divergence is the cornerstone of their distinct biological roles and, critically, their specificity as substrates for various enzymes. This guide provides an objective comparison of enzyme specificity towards these two molecules, supported by experimental data and detailed methodologies, to aid researchers in the fields of carbohydrate chemistry, enzymology, and drug development.

The fundamental structural difference between this compound and maltotriose lies in the orientation of the glycosidic bonds connecting the glucose monomers. Maltotriose possesses α-1,4 glycosidic bonds, resulting in a helical or coiled structure. In contrast, this compound is characterized by β-1,4 glycosidic bonds, which lead to a linear, planar structure. This linearity allows for the formation of extensive intermolecular hydrogen bonds, a characteristic feature of cellulose (B213188), from which cellotriose (B13521) is derived.

Enzyme Specificity and Hydrolysis

The specificity of an enzyme is dictated by the precise three-dimensional arrangement of its active site, which is complementary to the shape of its substrate. Consequently, enzymes that degrade maltotriose are generally unable to act on cellotriose, and vice versa.

  • Enzymes acting on Maltotriose (α-1,4 glycosidic bonds): These are broadly classified as amylases and α-glucosidases .

    • α-Amylases (EC 3.2.1.1) are endo-acting enzymes that randomly cleave internal α-1,4 glycosidic bonds in starch and related polysaccharides, producing smaller oligosaccharides, including maltotriose, maltose (B56501), and glucose.[1]

    • β-Amylases (EC 3.2.1.2) are exo-acting enzymes that hydrolyze the second α-1,4 glycosidic bond from the non-reducing end of a polysaccharide chain, cleaving off two glucose units (maltose) at a time.

    • Maltase-glucoamylase (EC 3.2.1.20) is an exoglucosidase found in the small intestine that hydrolyzes the 1-4 linkages of extracellular maltotriose to yield maltose and glucose.[2]

    • α-Glucosidases (EC 3.2.1.20) are typically exo-acting enzymes that hydrolyze the terminal, non-reducing α-1,4-linked glucose residues to release a single glucose molecule.

  • Enzymes acting on this compound (β-1,4 glycosidic bonds): These enzymes are collectively known as cellulases .

    • Endo-1,4-β-glucanases (EC 3.2.1.4) randomly cleave internal β-1,4-glycosidic bonds within a cellulose chain, creating new chain ends and decreasing the polymer length.

    • Exo-1,4-β-glucanases (Cellobiohydrolases) (EC 3.2.1.91) act on the reducing or non-reducing ends of cellulose chains, releasing cellobiose (B7769950) (a disaccharide) as the primary product.

    • β-Glucosidases (EC 3.2.1.21) hydrolyze cellobiose and other short-chain cellooligosaccharides, such as cellotriose, into glucose.

Quantitative Comparison of Enzyme Activity

A direct comparative kinetic analysis of a single enzyme on both maltotriose and cellotriose is challenging due to the high specificity of most glycoside hydrolases. However, data from studies on enzymes with broader or overlapping specificities, as well as comparisons between different enzymes on their preferred substrates, can provide valuable insights.

For instance, a study on a novel bi-functional β-glucanase from Streptomyces sp. J103 demonstrated both lichenase (acting on mixed β-1,3-1,4-glucans) and cellobiohydrolase activities. This enzyme was capable of hydrolyzing cello-oligosaccharides like cellotriose to produce cellobiose.[3] In contrast, a fungal exo-β-(1,3)-glucanase showed extremely low activity on β-1,4 linked oligosaccharides such as cellobiose and cellotriose, highlighting the stringent requirement for the correct glycosidic linkage.[4]

Below is a summary of kinetic parameters for representative enzymes acting on their respective preferred substrates. It is important to note that these values are from different studies and experimental conditions may vary.

EnzymeSourceSubstrateKm (mM)Vmax (µmol/min/mg)kcat (s⁻¹)Reference
Acting on α-1,4 Linkages
α-AmylaseBacillus megaterium RAS103Soluble Starch0.878 mg/mL81.30 U/mL-[4]
α-AmylaseMicrobulbifer thermotolerans DAU221Soluble Starch1.08 mg/mL1.736 mmol maltotriose/mg protein/min-
Maltose-producing α-amylaseLactobacillus plantarumMaltotriose---[5]
Acting on β-1,4 Linkages
β-Glucosidase (BGL1)Trichoderma reeseiCellobiose0.38--[6]
β-GlucosidaseAspergillus nigerCellobiose0.57--[6]
Cellulase (B1617823)Aspergillus niger IMMIS1Carboxymethyl cellulose0.5419 mM/min-[7]
CellulaseTrichoderma virideCarboxymethyl cellulose68 µM148 U/mL-[8]

Visualizing Enzyme Action

The distinct pathways of enzymatic degradation for maltotriose and this compound can be visualized as follows:

Maltotriose_Hydrolysis Maltotriose Maltotriose (α-1,4) Maltose Maltose Maltotriose->Maltose aAmylase Glucose Glucose Maltotriose->Glucose aGlucosidase Maltose->Glucose aGlucosidase aAmylase α-Amylase (endo-acting) aGlucosidase α-Glucosidase (exo-acting)

Caption: Enzymatic hydrolysis of maltotriose.

Cellotriose_Hydrolysis Cellotriose This compound (β-1,4) Cellobiose Cellobiose Cellotriose->Cellobiose Endoglucanase Glucose Glucose Cellotriose->Glucose bGlucosidase Cellobiose->Glucose bGlucosidase Endoglucanase Endo-1,4-β-glucanase (endo-acting) bGlucosidase β-Glucosidase (exo-acting)

Caption: Enzymatic hydrolysis of this compound.

Experimental Protocols

Accurate determination of enzyme specificity and kinetics is paramount. Below are detailed methodologies for key experiments.

Enzyme Kinetics Assay using the Dinitrosalicylic Acid (DNS) Method

This method quantifies the reducing sugars produced from the enzymatic hydrolysis of oligosaccharides.

Principle: 3,5-dinitrosalicylic acid (DNS) is reduced to 3-amino-5-nitrosalicylic acid in the presence of reducing sugars and alkaline conditions upon heating. The resulting reddish-brown color is measured spectrophotometrically at 540 nm, and the absorbance is proportional to the concentration of reducing sugars.

Materials:

  • This compound or maltotriose solution (substrate)

  • Enzyme solution (e.g., cellulase or amylase)

  • DNS reagent (1% 3,5-dinitrosalicylic acid, 30% sodium potassium tartrate, 1.6% NaOH)

  • Appropriate buffer solution (e.g., citrate (B86180) buffer for cellulases, phosphate (B84403) buffer for amylases)

  • Spectrophotometer

  • Water bath

Procedure:

  • Reaction Setup: In a series of test tubes, prepare reaction mixtures containing the substrate at various concentrations in the appropriate buffer.

  • Enzyme Addition: Initiate the reaction by adding a fixed amount of the enzyme solution to each test tube. Include a control tube with heat-inactivated enzyme.

  • Incubation: Incubate the reaction mixtures at the optimal temperature for the enzyme for a specific time period (e.g., 10-30 minutes).

  • Reaction Termination and Color Development: Stop the reaction by adding an equal volume of DNS reagent. Boil the tubes for 5-15 minutes to allow for color development.

  • Spectrophotometry: After cooling the tubes to room temperature, measure the absorbance at 540 nm.

  • Standard Curve: Prepare a standard curve using known concentrations of glucose (for cellulase assays) or maltose (for amylase assays) treated with the DNS reagent in the same manner.

  • Data Analysis: Determine the amount of reducing sugar produced in each reaction from the standard curve. Calculate the initial reaction velocities (V₀) at each substrate concentration. Plot V₀ against substrate concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax.

DNS_Assay_Workflow cluster_prep Preparation cluster_reaction Enzymatic Reaction cluster_quantification Quantification cluster_analysis Data Analysis Substrate Prepare Substrate Solutions (Varying Concentrations) Mix Mix Substrate and Enzyme Substrate->Mix Enzyme Prepare Enzyme Solution Enzyme->Mix Incubate Incubate at Optimal Temperature Mix->Incubate Add_DNS Add DNS Reagent to Stop Reaction Incubate->Add_DNS Boil Boil for Color Development Add_DNS->Boil Measure_Abs Measure Absorbance at 540 nm Boil->Measure_Abs Calculate Calculate Reducing Sugars Measure_Abs->Calculate Std_Curve Generate Standard Curve Std_Curve->Calculate Kinetics Determine Kinetic Parameters (Km, Vmax) Calculate->Kinetics

Caption: Workflow for DNS assay.

Product Analysis by High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for separating and quantifying the products of enzymatic hydrolysis.

Principle: A liquid sample is passed through a column packed with a solid adsorbent material. Different components in the sample interact differently with the adsorbent material, causing them to separate as they flow through the column. A detector measures the amount of each component as it elutes from the column.

Instrumentation and Columns:

  • HPLC system with a refractive index (RI) detector or a pulsed amperometric detector (PAD).

  • For separating cellooligosaccharides (glucose, cellobiose, cellotriose), an Aminex HPX-87P or a similar column is suitable.

  • For separating maltooligosaccharides (glucose, maltose, maltotriose), an Aminex HPX-42A or a similar column is often used.

Mobile Phase:

  • Typically, degassed, deionized water is used as the mobile phase for these separations.

Procedure:

  • Sample Preparation: Take aliquots from the enzymatic reaction at different time points. Stop the reaction by heat inactivation or by adding a quenching agent. Centrifuge the samples to remove any precipitate.

  • Injection: Inject a known volume of the supernatant onto the HPLC column.

  • Chromatography: Run the separation under isocratic conditions with the appropriate mobile phase and flow rate.

  • Detection and Quantification: The RI detector will measure the concentration of the eluting sugars. Identify the peaks by comparing their retention times to those of known standards (glucose, cellobiose, cellotriose, or glucose, maltose, maltotriose). Quantify the amount of each sugar by integrating the peak areas and comparing them to a standard curve.

HPLC_Analysis_Workflow cluster_sampling Sample Collection cluster_hplc HPLC Analysis cluster_data Data Processing Reaction Enzymatic Reaction Quench Quench Reaction at Time Points Reaction->Quench Prepare Prepare Sample for Injection Quench->Prepare Inject Inject Sample onto Column Prepare->Inject Separate Separate Sugars Inject->Separate Detect Detect with RI Detector Separate->Detect Chromatogram Generate Chromatogram Detect->Chromatogram Identify Identify Peaks by Retention Time Chromatogram->Identify Quantify Quantify by Peak Area Identify->Quantify

Caption: Workflow for HPLC analysis.

Conclusion

The distinct specificities of enzymes for this compound and maltotriose are a direct consequence of their anomeric configurations. Enzymes that recognize the β-1,4 glycosidic linkages of cellotriose, such as cellulases, are generally inactive on the α-1,4 linkages of maltotriose. Conversely, amylases and related enzymes that hydrolyze maltotriose are specific for the α-configuration. This high degree of specificity is fundamental to various biological processes, from digestion in animals to the breakdown of biomass in nature. For researchers and professionals in drug development, a thorough understanding of these enzymatic preferences is crucial for designing targeted therapeutic interventions, developing novel biotechnological applications, and advancing our knowledge of carbohydrate-enzyme interactions. The experimental protocols provided herein offer robust frameworks for the quantitative assessment of these specificities.

References

Cross-validation of HPLC and mass spectrometry for cellotriose quantification.

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of oligosaccharides like cellotriose (B13521) is critical for various applications, from biofuel research to pharmaceutical development. This guide provides a detailed comparison of two primary analytical techniques for cellotriose quantification: High-Performance Liquid Chromatography (HPLC) with Pulsed Amperometric Detection (PAD) and Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS).

This document outlines the performance characteristics of each method, provides detailed experimental protocols, and illustrates a cross-validation workflow to ensure data accuracy and reliability between the two techniques.

Data Presentation: A Head-to-Head Comparison

The following table summarizes the key quantitative performance parameters for the analysis of cellotriose using HPAEC-PAD and a representative LC-MS/MS method. The HPAEC-PAD data is derived from validated studies, while the LC-MS/MS data represents typical performance characteristics observed for similar oligosaccharides, as a specific validation study for cellotriose was not publicly available.

Performance ParameterHPLC (HPAEC-PAD)Mass Spectrometry (LC-MS/MS)
Linearity Range 0.40 - 4.00 mg/L[1]0.1 - 10 µg/mL (Representative)
Limit of Detection (LOD) 0.04 - 0.08 mg/L[1]0.02 - 0.05 µg/mL (Representative)
Limit of Quantification (LOQ) 0.16 - 0.38 mg/L[1]0.05 - 0.15 µg/mL (Representative)
Precision (%RSD) < 7.5%[1]< 15% (Representative)
Accuracy (% Recovery) Not explicitly stated85 - 115% (Representative)

Experimental Protocols

Detailed methodologies for quantifying cellotriose using HPAEC-PAD and LC-MS/MS are provided below. These protocols are based on established methods for oligosaccharide analysis.

High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD)

This method is highly sensitive and specific for carbohydrates, requiring no derivatization.

1. Sample Preparation:

  • Dilute the sample containing cellotriose with ultrapure water to fall within the established linear range of the instrument.

  • Filter the diluted sample through a 0.22 µm syringe filter before injection.

2. HPLC System and Conditions:

  • HPLC System: A high-performance anion-exchange chromatography system equipped with a pulsed amperometric detector and a gold working electrode.

  • Column: A high-performance anion-exchange column suitable for carbohydrate analysis (e.g., CarboPac™ PA200).

  • Mobile Phase: A gradient of sodium hydroxide (B78521) (NaOH) and sodium acetate (B1210297) (NaOAc) in ultrapure water. A typical gradient could be a two-stage binary gradient to resolve cello-oligosaccharides.

  • Flow Rate: 0.5 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

3. Detection:

  • Detector: Pulsed Amperometric Detector (PAD).

  • Waveform: A standard quadruple potential waveform for carbohydrate detection.

4. Quantification:

  • Generate a calibration curve by injecting known concentrations of cellotriose standards.

  • Quantify the cellotriose concentration in the samples by comparing their peak areas to the calibration curve.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method offers high selectivity and sensitivity, particularly in complex matrices.

1. Sample Preparation:

  • Dilute the sample with a suitable solvent (e.g., 50:50 acetonitrile (B52724):water) to an appropriate concentration.

  • For complex matrices, a solid-phase extraction (SPE) cleanup may be necessary to remove interfering substances.

  • Add a suitable internal standard (e.g., a stable isotope-labeled cellotriose) to the sample and calibration standards to correct for matrix effects and variations in instrument response.

  • Filter the final sample solution through a 0.22 µm syringe filter.

2. LC System and Conditions:

  • LC System: A high-performance or ultra-high-performance liquid chromatography system.

  • Column: A hydrophilic interaction liquid chromatography (HILIC) or amide-based column is typically used for polar analytes like oligosaccharides.

  • Mobile Phase: A gradient of acetonitrile and water, both containing a small amount of an additive like ammonium (B1175870) formate (B1220265) or formic acid to improve ionization.

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

3. Mass Spectrometry System and Conditions:

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Source: Electrospray Ionization (ESI), typically in negative ion mode for underivatized oligosaccharides.

  • Detection Mode: Multiple Reaction Monitoring (MRM). The precursor ion would be the deprotonated molecule [M-H]⁻ or an adduct, and the product ions would be specific fragments of cellotriose.

    • Example MRM transition for Cellotriose (C₁₈H₃₂O₁₆, MW: 504.44): Precursor ion (m/z) 503.4 → Product ion(s) (e.g., fragments corresponding to the loss of glycosidic units).

4. Quantification:

  • Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards.

  • Determine the concentration of cellotriose in the samples from the calibration curve.

Mandatory Visualization

Cross-Validation Workflow

The following diagram illustrates a typical workflow for the cross-validation of HPLC and Mass Spectrometry methods for cellotriose quantification. This process ensures that both methods produce comparable and reliable results.

CrossValidationWorkflow cluster_prep Sample Preparation cluster_analysis Analytical Quantification cluster_data Data Processing & Comparison Sample Test Sample (containing Cellotriose) Dilution Dilution & Filtration Sample->Dilution Spiking Spiking with Known Concentrations Dilution->Spiking HPLC HPLC (HPAEC-PAD) Analysis Spiking->HPLC MS LC-MS/MS Analysis Spiking->MS Quant_HPLC Quantification vs. Calibration Curve HPLC->Quant_HPLC Quant_MS Quantification vs. Calibration Curve MS->Quant_MS Comparison Statistical Comparison of Results (e.g., Bland-Altman, t-test) Quant_HPLC->Comparison Quant_MS->Comparison Validation Method Cross-Validation Report Comparison->Validation

Cross-validation workflow for HPLC and Mass Spectrometry.

References

Evaluating D-(+)-Cellotriose as a Superior Substrate for Specific Endoglucanases: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of D-(+)-Cellotriose with other commonly used substrates for the specific measurement of endoglucanase activity. The following sections present supporting experimental data, detailed protocols, and visual workflows to aid researchers in selecting the most appropriate substrate for their specific applications.

Introduction to Endoglucanase Substrates

Endo-1,4-β-glucanases (endoglucanases) are enzymes that catalyze the internal cleavage of β-1,4-glycosidic bonds within cellulose (B213188) chains. Their activity is crucial in various biological processes, including biomass degradation and plant-pathogen interactions.[1] Accurate measurement of endoglucanase activity is paramount for research in biofuels, textiles, and drug development. The choice of substrate significantly impacts the specificity, sensitivity, and accuracy of these measurements.

Traditionally, polymeric substrates like Carboxymethyl Cellulose (CMC) and Hydroxyethyl Cellulose (HEC) have been widely used. However, their undefined chain lengths and substitution patterns can lead to variability in results. Small, well-defined oligosaccharides, such as this compound, and synthetic chromogenic or fluorogenic substrates offer a more specific and reproducible alternative for characterizing endoglucanase activity.

Superiority of this compound: A Data-Driven Comparison

This compound, a trimer of glucose units linked by β-1,4-glycosidic bonds, offers a distinct advantage as a substrate for specific endoglucanases. Its defined chemical structure allows for precise kinetic studies and unambiguous interpretation of enzyme activity.

Key Performance Metrics: A Comparative Analysis

The performance of this compound is best evaluated by comparing the kinetic parameters of endoglucanases with those obtained using other substrates.

SubstrateEnzymeKmVmax or kcatKey AdvantagesKey Disadvantages
This compound Endoglucanase A (CenA) from Cellulomonas fimi5.5 mMkcat: 0.29 s-1High specificity for endoglucanases, defined structure for precise kinetics.[2]May not be suitable for all endoglucanases, some require longer chains for optimal activity.[2]
Carboxymethyl Cellulose (CMC)Endoglucanase from Aspergillus niger68 µM148 U/mLWidely used, readily available, good for general activity screening.[3]Heterogeneous structure, susceptible to batch-to-batch variability, can be acted upon by exoglucanases.
Hydroxyethyl Cellulose (HEC)Not SpecifiedNot SpecifiedNot SpecifiedSoluble in water, can be used in viscometric assays.Similar to CMC, it has a heterogeneous structure leading to potential variability.
p-Nitrophenyl-β-D-cellobioside (pNPC)Endoglucanase from Aspergillus nigerLowered by 30% with AzoTAB-UVkcat increased by 39% with AzoTAB-UVHigh sensitivity, continuous monitoring of reaction.[4]Can be hydrolyzed by β-glucosidases, may not reflect activity on polymeric cellulose.
Resorufin cellobiosideNot SpecifiedNot SpecifiedNot SpecifiedHigh sensitivity due to fluorescence, allows for detection of low enzyme concentrations.[5]Requires specialized equipment (fluorometer), potential for quenching effects.

Note: Direct comparative kinetic data for a single endoglucanase across all listed substrates is scarce in the literature. The data presented is from different studies and serves to highlight the general properties of each substrate.

Experimental Protocols

Detailed methodologies for key experiments are provided below to allow for replication and validation.

Endoglucanase Activity Assay using this compound and DNS Reagent

This protocol measures the amount of reducing sugars released from this compound by endoglucanase activity.

Materials:

  • This compound solution (e.g., 10 mg/mL in 50 mM citrate (B86180) buffer, pH 5.0)

  • Endoglucanase sample, appropriately diluted in 50 mM citrate buffer, pH 5.0

  • 3,5-Dinitrosalicylic acid (DNS) reagent

  • Glucose standard solutions (for calibration curve)

  • 50 mM Citrate buffer, pH 5.0

  • Spectrophotometer

Procedure:

  • Pre-warm the this compound solution and enzyme dilution to the desired reaction temperature (e.g., 50°C).

  • In a microcentrifuge tube, mix 0.5 mL of the this compound solution with 0.5 mL of the diluted enzyme solution.

  • Incubate the reaction mixture at the chosen temperature for a specific time (e.g., 30 minutes).

  • Stop the reaction by adding 1.0 mL of DNS reagent to the tube and mixing thoroughly.

  • Heat the tubes in a boiling water bath for 5-15 minutes to allow for color development.

  • Cool the tubes to room temperature.

  • Measure the absorbance of the solution at 540 nm using a spectrophotometer.

  • Prepare a standard curve using glucose solutions of known concentrations and a reagent blank (without enzyme).

  • Calculate the amount of reducing sugar released in the enzymatic reaction by comparing the absorbance to the glucose standard curve. One unit of endoglucanase activity is typically defined as the amount of enzyme that releases 1 µmol of glucose equivalent per minute under the specified conditions.

Viscometric Assay of Endoglucanase using Carboxymethyl Cellulose (CMC)

This assay measures the decrease in viscosity of a CMC solution due to the random cleavage of internal glycosidic bonds by endoglucanases.

Materials:

  • Carboxymethyl Cellulose (CMC) solution (e.g., 1% w/v in 50 mM citrate buffer, pH 5.0)

  • Endoglucanase sample, appropriately diluted

  • Viscometer (e.g., Oswald or Ubbelohde type)

  • Water bath with precise temperature control

Procedure:

  • Equilibrate the CMC solution and the enzyme dilution to the assay temperature in the water bath.

  • Add a specific volume of the enzyme solution to a known volume of the CMC solution in the viscometer.

  • Start a timer immediately after adding the enzyme.

  • Measure the efflux time (time taken for the solution to flow between two marked points) at regular intervals.

  • The decrease in viscosity is proportional to the endoglucanase activity. The activity can be expressed as the change in relative viscosity per unit time.

Visualizing the Workflow and Biological Context

Experimental Workflow for Endoglucanase Assay

The following diagram illustrates the general workflow for determining endoglucanase activity using a substrate like this compound.

G cluster_prep Preparation cluster_reaction Enzymatic Reaction cluster_detection Detection cluster_analysis Data Analysis Substrate Prepare this compound Solution Incubation Incubate Substrate and Enzyme at Optimal Temperature Substrate->Incubation Enzyme Prepare Enzyme Dilution Enzyme->Incubation Buffer Prepare Buffer (e.g., Citrate) Buffer->Substrate Buffer->Enzyme Stop Stop Reaction (e.g., add DNS reagent) Incubation->Stop Develop Develop Color (e.g., heat) Stop->Develop Measure Measure Absorbance (Spectrophotometer) Develop->Measure Calculate Calculate Enzyme Activity Measure->Calculate Standard Prepare Standard Curve (e.g., Glucose) Standard->Calculate

Caption: General workflow for an endoglucanase activity assay.

Endoglucanases in Plant Defense Signaling

Endoglucanases play a role in plant-pathogen interactions. Oligosaccharides released from the plant cell wall by pathogen-secreted enzymes can act as signaling molecules, triggering a defense response in the plant.

G Pathogen Pathogen Attack Endoglucanase Pathogen-secreted Endoglucanases Pathogen->Endoglucanase releases PCW Plant Cell Wall (Cellulose) Oligosaccharides Oligosaccharide Elicitors (e.g., Cellotriose) PCW->Oligosaccharides releases Endoglucanase->PCW degrades Receptor Plant Cell Membrane Receptor Oligosaccharides->Receptor binds to Signaling Intracellular Signaling Cascade Receptor->Signaling activates Defense Activation of Defense Genes (e.g., PR proteins) Signaling->Defense leads to

Caption: Role of endoglucanases in plant defense signaling.

Conclusion

While traditional polymeric substrates like CMC remain useful for general screening of cellulolytic activity, this compound stands out as a superior substrate for the specific and detailed characterization of endoglucanases. Its well-defined structure eliminates the variability associated with polymeric substrates, enabling more accurate and reproducible kinetic studies. For researchers focused on understanding the specific action of endoglucanases, particularly in the context of enzyme engineering, inhibitor screening, and fundamental mechanistic studies, this compound is the substrate of choice. The use of chromogenic and fluorogenic substrates provides higher sensitivity for high-throughput screening, but this compound offers a balance of specificity, reproducibility, and accessibility for detailed enzymatic analysis.

References

Safety Operating Guide

Proper Disposal of D-(+)-Cellotriose: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of laboratory chemicals is paramount. This guide provides essential safety and logistical information for the proper disposal of D-(+)-Cellotriose, a non-hazardous oligosaccharide.

Safety and Handling Profile

This compound is not classified as a hazardous substance under the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200)[1]. It poses no significant physical, health, or environmental hazards[2]. However, standard laboratory best practices should always be observed during handling to minimize any potential risks.

Key Handling Precautions:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses and gloves. In situations where dust may be generated, a dust respirator is recommended[2].

  • Avoid Dust Formation: Handle this compound carefully to prevent the generation of dust. Use in a well-ventilated area or with local exhaust ventilation[2][3].

  • Avoid Contact: Prevent contact with skin, eyes, and clothing[1][2]. In case of contact, rinse the affected area with plenty of water[1][2].

  • Hygroscopic Nature: this compound is hygroscopic, meaning it absorbs moisture from the air. Store it in a tightly closed container in a dry, well-ventilated place, ideally in a freezer under an inert atmosphere to protect it from moisture[1][2].

  • Incompatibilities: Avoid contact with strong oxidizing agents[1][2].

Step-by-Step Disposal Procedures

While this compound is not considered hazardous, proper disposal is necessary to maintain a safe and compliant laboratory environment. The primary methods of disposal are based on its non-hazardous and combustible nature.

Step 1: Initial Assessment

  • Contamination Check: Determine if the this compound waste is contaminated with any hazardous materials. If it is, the disposal procedure must follow the guidelines for the hazardous contaminant.

  • Consult Local Regulations: Always consult and adhere to all federal, state, and local environmental regulations regarding chemical disposal[2]. Institutional guidelines and safety protocols should also be followed.

Step 2: Uncontaminated this compound Disposal

For pure, uncontaminated this compound, the following options are recommended:

  • Option A: Incineration (Preferred Method)

    • Preparation: The material may be dissolved or mixed with a combustible solvent.

    • Incineration: Burn the mixture in a chemical incinerator equipped with an afterburner and a scrubber system to ensure complete and clean combustion[2].

  • Option B: Solid Waste Disposal

    • Containment: Carefully sweep up solid this compound, avoiding dust formation, and place it into a suitable, labeled container for disposal[3].

    • Disposal: Dispose of the contained solid waste in accordance with institutional and local regulations for non-hazardous solid waste.

Step 3: Spill Cleanup and Disposal

In the event of a spill:

  • Secure the Area: Keep unnecessary personnel away from the spill area[2].

  • Wear PPE: Ensure appropriate personal protective equipment is worn.

  • Containment: Prevent the product from entering drains[2].

  • Cleanup: Carefully sweep up the spilled solid, taking care not to disperse dust, and collect it into an airtight container[2].

  • Disposal: Dispose of the container and its contents following the procedures outlined in Step 2.

Quantitative Data

No specific quantitative data, such as permissible exposure limits or concentration thresholds for disposal, are provided in the available safety data sheets for this compound.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G start Start: this compound Waste is_contaminated Is the waste contaminated with hazardous material? start->is_contaminated follow_hazardous_waste Follow disposal procedures for the hazardous contaminant. is_contaminated->follow_hazardous_waste Yes consult_regulations Consult Federal, State, and Local Regulations is_contaminated->consult_regulations No end End of Process follow_hazardous_waste->end disposal_options Select Disposal Option consult_regulations->disposal_options incineration Incineration: Mix with a combustible solvent and burn in a chemical incinerator with an afterburner and scrubber. disposal_options->incineration Preferred solid_waste Solid Waste: Sweep into a suitable container and dispose of as non-hazardous solid waste. disposal_options->solid_waste Alternative incineration->end solid_waste->end

This compound Disposal Decision Workflow

References

Safeguarding Your Research: A Guide to Handling D-(+)-Cellotriose

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the dynamic field of drug development, ensuring a safe and efficient laboratory environment is paramount. This guide provides essential safety and logistical information for the handling of D-(+)-Cellotriose, a non-hazardous carbohydrate powder. Adherence to these protocols is crucial for maintaining personal safety and sample integrity.

This compound is not classified as a hazardous substance under the Globally Harmonized System (GHS) or the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200)[1][2]. However, following standard laboratory safety practices is essential to prevent potential contamination and ensure a secure working environment.

Personal Protective Equipment (PPE)

While this compound is non-hazardous, the use of appropriate personal protective equipment is a fundamental laboratory practice to protect against any chemical exposure and to maintain the purity of the research materials.

PPE CategoryItemSpecificationRationale
Eye Protection Safety GlassesANSI Z87.1 compliant, with side shieldsProtects eyes from airborne particles during handling.[3]
Hand Protection Disposable GlovesNitrile gloves are recommendedPrevents direct skin contact and potential contamination of the sample.[1][3]
Body Protection Laboratory CoatStandard full-lengthShields skin and personal clothing from accidental spills.[1][3]
Respiratory Protection Dust RespiratorRecommendedTo be used if dust or aerosols are generated during handling.[1]

Operational Plan: Step-by-Step Handling Protocol

A systematic approach to handling this compound ensures both safety and the integrity of the compound for experimental use.

1. Receiving and Storage:

  • Inspection: Upon receipt, visually inspect the container for any signs of damage.

  • Storage: Store the compound in a tightly sealed container in a freezer, as recommended.[1][2] Some sources suggest storage under an inert atmosphere and protected from moisture.[2]

2. Preparation and Handling:

  • Work Area: Conduct all handling in a well-ventilated area to prevent the dispersion of dust.[1]

  • Weighing and Aliquoting: When weighing the powder, handle it carefully to avoid creating dust. Use a spatula for handling.

  • Dissolving: If preparing a solution, add the solvent to the powder slowly to avoid splashing. This compound is soluble in water.[1]

3. Post-Handling:

  • Cleaning: Clean the work area and any equipment used.

  • Hand Washing: Wash hands thoroughly with soap and water after handling is complete.[1][4]

Spill and Disposal Plan

In the event of a spill or for routine disposal, the following procedures should be followed.

Spill Response:

  • Containment: For a dry spill, sweep up the material, taking care not to disperse dust, and place it into an airtight container for disposal.[1]

  • Personal Protection: Wear appropriate PPE during cleanup.

Disposal:

  • Unused Compound: Dispose of unused this compound in accordance with local, state, and federal regulations for non-hazardous chemical waste.[1][2] It may be possible to dissolve the material in a combustible solvent and burn it in a chemical incinerator.[1]

  • Contaminated Materials: Any materials, such as gloves or weighing paper, that have come into contact with the compound should be disposed of in the appropriate laboratory waste stream.

Experimental Workflow: Safe Handling of this compound

The following diagram illustrates the standard workflow for safely handling this compound from receipt to disposal.

G cluster_receiving Receiving & Storage cluster_handling Handling & Preparation cluster_post_handling Post-Handling & Disposal Receive Receive Shipment Inspect Inspect Container Receive->Inspect Store Store in Freezer (Tightly Sealed) Inspect->Store DonPPE Don Appropriate PPE (Gloves, Lab Coat, Safety Glasses) Store->DonPPE PrepareWorkstation Prepare Ventilated Workstation DonPPE->PrepareWorkstation Weigh Weigh this compound PrepareWorkstation->Weigh Dissolve Dissolve in Solvent (if required) Weigh->Dissolve Clean Clean Work Area & Equipment Dissolve->Clean DisposeWaste Dispose of Contaminated Materials Clean->DisposeWaste RemovePPE Remove PPE DisposeWaste->RemovePPE WashHands Wash Hands Thoroughly RemovePPE->WashHands

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.